2-Methylaminomethyl coumaran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGKHRKVBNBRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33357-26-5 (hydrochloride) | |
| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50943453 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21130-01-8 | |
| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl Coumaran
Abstract
2-Methylaminomethyl coumaran, also known as 2-((Methylamino)methyl)-2,3-dihydrobenzofuran, is a heterocyclic amine built upon the coumaran (2,3-dihydrobenzofuran) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2] The addition of a basic methylaminomethyl side chain at the chiral 2-position introduces key physicochemical characteristics that are critical for its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical properties of this molecule, including its acid-base chemistry (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We present not only the theoretical importance of these parameters but also the authoritative, field-proven experimental protocols for their determination. The objective is to equip researchers with the foundational knowledge required to understand, predict, and manipulate this molecule's properties for applications in drug discovery and development, particularly in the context of central nervous system (CNS) agents and anti-inflammatory drugs.[3][4]
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all physicochemical analysis.
-
Systematic IUPAC Name: (RS)-N-Methyl-1-(2,3-dihydrobenzofuran-2-yl)methanamine
-
Common Names: this compound; 2-(Methylaminomethyl)dihydrobenzofuran
-
CAS Number: Not broadly available (indicative of a research-specific compound)
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
The structure features a chiral center at the C2 position of the dihydrobenzofuran ring, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed. The secondary amine in the side chain is the primary basic center, governing the molecule's ionization state in physiological environments.
Caption: Chemical structure of this compound.
Acid-Base Properties (pKa): The Ionization Switch
The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for a basic drug candidate like this compound. It dictates the degree of ionization at any given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[5]
Causality and Importance
The key ionizable group is the secondary amine (R₂NH). This group can accept a proton to form a cationic conjugate acid (R₂NH₂⁺). The pKa value represents the pH at which 50% of the molecules are in the ionized (cationic) form and 50% are in the non-ionized (neutral) form.
-
At pH << pKa: The molecule will be predominantly ionized (>99%). This form is highly water-soluble but generally exhibits poor passive diffusion across lipid cell membranes.
-
At pH >> pKa: The molecule will be predominantly in its neutral, free base form. This form is more lipophilic and better able to cross biological membranes, but may have lower aqueous solubility.
Given that physiological pH ranges from ~1.5 in the stomach to 7.4 in the blood, understanding the pKa is essential to predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Predicted pKa Value
While experimental determination is the gold standard, the pKa of the secondary amine in this compound can be estimated to be in the range of 9.5 - 10.5 . This is based on the typical pKa values for similar acyclic secondary amines. The electron-donating nature of the alkyl groups slightly increases the basicity compared to ammonia.
Experimental Protocol: Potentiometric Titration (OECD TG 112)
Potentiometric titration is the definitive method for pKa determination as it directly measures protonation events.[6][7]
Objective: To determine the pKa by titrating the compound with a strong acid and monitoring the solution's pH.
Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is limited).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Initial State: The solution will be basic. Add a strong base (e.g., 0.1 M NaOH) to ensure the compound is fully in its free base form before starting the titration.
-
Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show a buffer region. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the first derivative of the curve (dpH/dV).
System Validation: The protocol is validated by calibrating the pH meter with at least two standard buffers before the experiment and by using a titrant of known, certified concentration. The temperature must be controlled and reported, as pKa is temperature-dependent.[8]
Lipophilicity (LogP & LogD): The Key to Membrane Permeation
Lipophilicity, the "oil-loving" nature of a molecule, governs its ability to partition from an aqueous phase into a nonpolar, lipid-like phase. It is a critical determinant of membrane permeability, plasma protein binding, and overall ADME properties.[9]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species only. It is a constant for a given molecule.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like this compound, LogD is highly pH-dependent.
The relationship is defined by: LogD = LogP - log(1 + 10^(pKa - pH))
Causality and Importance
A molecule's LogD at physiological pH (7.4) is a strong indicator of its ability to cross the gut wall (for oral absorption) and the blood-brain barrier (for CNS-active drugs).
-
Low LogD (<0): The compound is too hydrophilic and may have poor membrane permeability and high renal clearance.
-
High LogD (>5): The compound is too lipophilic. It may have poor aqueous solubility, high plasma protein binding, and be susceptible to rapid metabolic breakdown.[10]
-
Optimal Range: For many drugs, a LogD₇.₄ between 1 and 3 is considered a good balance for oral absorption and distribution.
The presence of different substituents on the coumaran or benzofuran ring can significantly alter lipophilicity.[11][12]
Experimental Protocol: Shake-Flask Method (OECD TG 107)
The shake-flask method is the internationally accepted gold-standard for determining LogP and LogD.[13][14][15]
Caption: Workflow for LogD determination using the Shake-Flask method.
System Validation: This protocol is self-validating by performing the experiment in triplicate with varying phase volume ratios. The final LogD values should agree within ±0.3 log units.[16] A mass balance calculation should also be performed to ensure the total amount of compound recovered from both phases matches the amount initially added.[14]
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For a drug to be absorbed, it must first be in solution. Poor solubility is a major cause of failure in drug development.[17]
Causality and Importance
For this compound, solubility is intrinsically linked to its pKa.
-
In acidic conditions (pH < pKa - 2): The molecule is fully protonated (R₂NH₂⁺). This ionic form interacts favorably with water molecules, leading to high solubility .
-
In basic conditions (pH > pKa + 2): The molecule is in its neutral free base form. Its solubility will be much lower and dictated by the intrinsic solubility of the neutral molecule.
This pH-dependent solubility profile is critical for oral drug delivery. The compound may dissolve readily in the acidic environment of the stomach but could precipitate in the more neutral environment of the small intestine, hindering absorption.
Experimental Protocol: Equilibrium Shake-Flask Method (IUPAC)
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[18][19][20]
Objective: To determine the solubility of the compound in aqueous buffer at a specific pH and temperature.
Methodology:
-
Preparation: Prepare a series of buffered solutions at the desired pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials. This ensures a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[21]
System Validation: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The calculated solubility should be consistent between these points.[22]
Summary of Physicochemical Properties and Their Interrelation
The core physicochemical properties of this compound are not independent variables; they are deeply interconnected and collectively dictate the molecule's potential as a drug candidate.
| Physicochemical Property | Predicted Value / Range | Standard Method | Significance in Drug Development |
| pKa | 9.5 - 10.5 | Potentiometric Titration (OECD 112)[6] | Governs ionization state, impacting solubility, permeability, and formulation.[5] |
| LogP (neutral) | 2.0 - 3.0 (Estimated) | Shake-Flask (OECD 107)[13] | Intrinsic lipophilicity; baseline for predicting membrane interaction. |
| LogD at pH 7.4 | 0.5 - 1.5 (Estimated) | Shake-Flask (OECD 107)[13] | Effective lipophilicity in blood; key predictor of permeability and distribution.[9] |
| Aqueous Solubility (pH 7.4) | Low to Moderate (Free Base) | Equilibrium Shake-Flask (IUPAC)[18] | Must be sufficient for dissolution at the site of absorption. |
| Aqueous Solubility (pH < 4) | High (as salt) | Equilibrium Shake-Flask (IUPAC)[18] | High solubility in the stomach can aid initial dissolution of an oral dose. |
The interplay between these properties is crucial. The high pKa ensures that at physiological pH (7.4), a significant fraction of the molecule remains in its neutral form, which is required for membrane permeation. However, enough must also be in the ionized form to maintain adequate aqueous solubility.
Caption: Relationship between core physicochemical properties and ADME.
Conclusion
This compound is a molecule with significant potential, stemming from its privileged dihydrobenzofuran core and a basic side chain that imparts pH-dependent properties. A thorough experimental characterization of its pKa, LogD, and aqueous solubility is not merely a data-gathering exercise; it is a fundamental requirement for rational drug design. The protocols outlined in this guide, based on authoritative OECD and IUPAC standards, provide a robust framework for obtaining the high-quality data needed to advance such a compound through the drug discovery pipeline. By understanding and validating these core physicochemical properties, researchers can effectively predict and optimize the ADME profile, ultimately enhancing the probability of developing a safe and effective therapeutic agent.
References
- Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2017).
- Journal of Chemical and Pharmaceutical Research (2014). Ultrasound Enabled Synthesis of Few Coumarins and a Study of Lipophilicity. JOCPR, 6(5), 903-908.
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Binda, C., et al. (2011). Lipophilicity Plays a Major Role in Modulating the Inhibition of Monoamine Oxidase B by 7-Substituted Coumarins. Helvetica Chimica Acta, 94(12), 2299-2310.
- European Commission (1992). A.8. PARTITION COEFFICIENT. Official Journal of the European Communities.
-
Boyé, S., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341. [Link]
- OECD (2024). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.
- Geronikaki, A., et al. (2021).
-
Wang, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]
-
Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023101. [Link]
- Remko, M., & Soral, M. (2017). A comparative study of the molecular structure, lipophilicity, solubility, acidity, absorption and polar surface area of coumarinic anticoagulants and direct thrombin inhibitors. RSC Advances, 7(81), 51574-51586.
-
OECD (2004). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Boyé, S., et al. (1999). N,N -Disubstituted Aminomethyl Benzofuran Derivatives: Synthesis and Preliminary Binding Evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341.
-
Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. [Link]
- ResearchGate (n.d.). pKa values calculated for the complexes of 2,3-dihydrobenzofuran (1) or...
-
IUPAC (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]
- Schulz, M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
-
GovInfo (2000). 304 Subpart E—Product Properties Test Guidelines. Code of Federal Regulations. [Link]
- OECD (n.d.). Test No.
-
Wang, T., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
- MySkinRecipes (n.d.). 2-(Aminomethyl)benzofuran.
- Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(3), 636-639.
- ResearchGate (n.d.). (PDF)
- Semantic Scholar (2018).
-
National Institute of Standards and Technology (n.d.). Introduction to IUPAC-NIST Solubilities Database. [Link]
-
Nakao, K., et al. (1996). 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. Journal of Medicinal Chemistry, 39(9), 1717-1726. [Link]
-
Miller, T. R., et al. (2009). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Bioorganic & Medicinal Chemistry Letters, 19(21), 6138-6142. [Link]
- Avomeen (n.d.).
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals.
-
Pion Inc. (2023). What is pKa and how is it used in drug development? [Link]
- Boston University (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
-
Organic Chemistry Portal (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
Roviezzo, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1146-1153. [Link]
- Kumbar, S. S., Hosamani, K. M., & Shettar, A. K. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Asian Pacific Journal of Tropical Biomedicine, 8(4), 201-206.
- ResearchGate (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
-
Sharma, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(45), 29281-29307. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. testinglab.com [testinglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. mdpi.com [mdpi.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. govinfo.gov [govinfo.gov]
- 16. enfo.hu [enfo.hu]
- 17. A comparative study of the molecular structure, lipophilicity, solubility, acidity, absorption and polar surface area of coumarinic anticoagulants and direct thrombin inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. iupac.org [iupac.org]
- 20. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 21. DSpace [open.bu.edu]
- 22. iupac.org [iupac.org]
Crystal structure determination of 2-Methylaminomethyl coumaran
An In-Depth Technical Guide to the Crystal Structure Determination of 2-Methylaminomethyl Coumaran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of the three-dimensional atomic arrangement of bioactive small molecules is fundamental to modern drug discovery and development. It provides invaluable insights into structure-activity relationships (SAR), receptor binding, and pharmacokinetic properties. This guide offers a comprehensive, in-depth walkthrough of the process for determining the crystal structure of this compound, a derivative of the 2,3-dihydrobenzofuran scaffold, which is prevalent in many pharmacologically active compounds. As a senior application scientist, this document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and emphasizing the self-validating nature of a robust crystallographic workflow.
Introduction: The Significance of Structural Elucidation
Coumaran, or 2,3-dihydrobenzofuran, is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic molecules with significant biological activities.[1] The introduction of an aminomethyl group at the 2-position can impart specific physicochemical properties, such as increased aqueous solubility and the potential for key ionic interactions with biological targets. Understanding the precise three-dimensional structure, conformational preferences, and intermolecular interactions of this compound is therefore a critical step in its development as a potential therapeutic agent.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the molecular structure of small organic molecules at atomic resolution.[2][3] The resulting structural model provides precise data on bond lengths, bond angles, and the molecule's conformation, which are essential for computational modeling, understanding biological function, and guiding further chemical modifications. This guide details the complete workflow, from obtaining suitable single crystals to the final validation and interpretation of the crystal structure.
Integrated Experimental Workflow: From Powder to Structure
The journey from a purified powder to a refined crystal structure is a multi-stage process where the success of each step is contingent upon the previous one. The workflow can be broadly divided into three core phases: Crystal Growth, Data Collection, and Structure Solution & Refinement.
Phase I: Synthesis and Single-Crystal Growth
The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[2][4] This requires a highly purified sample and a systematic exploration of crystallization conditions.
Protocol 1: Synthesis and Purification
-
Synthesis: this compound can be synthesized via established synthetic routes, for example, through the reductive amination of a suitable precursor like coumaran-2-carbaldehyde with methylamine. A variety of synthetic methods for coumarin and its derivatives have been reported.[5]
-
Purification: The crude product must be purified to >99% purity. This is non-negotiable for successful crystallization. A combination of flash column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) is typically effective. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Growing Diffraction-Quality Single Crystals
The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered lattice. For a novel compound, several methods should be screened in parallel.[6]
-
Solvent Screening: Identify solvents in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all.[6]
-
Method A: Slow Evaporation (Primary Screening Method)
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., methanol, ethanol, or acetonitrile) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[6]
-
Cover the vial with a cap that has been pierced with a needle. This allows for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Method B: Vapor Diffusion (Fine-Tuning Method)
-
In a small, open vial, dissolve the compound in a minimal amount of a relatively low-volatility solvent (the "good" solvent).
-
Place this vial inside a larger, sealed jar that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.
-
Slow diffusion of the anti-solvent vapor into the compound's solution will gradually lower the compound's solubility, promoting slow crystal growth.
-
-
Crystal Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) and quality (transparent, well-defined faces) are observed, they must be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for transport to the diffractometer.[4]
Why these choices? The purity of the starting material is paramount because impurities can disrupt the crystal lattice, leading to poorly ordered or unusable crystals. Screening multiple crystallization techniques is essential because the optimal conditions for a given molecule are often unpredictable. Slow evaporation is a straightforward initial approach, while vapor diffusion offers finer control over the rate of supersaturation, which can often yield higher quality crystals.[2][6]
Caption: Workflow for obtaining single crystals of this compound.
Phase II: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
This phase involves precisely measuring the diffraction pattern produced when X-rays are scattered by the electrons in the crystal.
Protocol 3: Data Collection on a Diffractometer
-
Mounting: The cryo-cooled crystal is mounted on a goniometer head in the diffractometer. A cold stream of nitrogen gas (typically at 100 K) is maintained on the crystal throughout the experiment.
-
X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
Unit Cell Determination: A few initial diffraction images are collected to locate the main diffraction spots. These are used by the software to determine the preliminary unit cell parameters and the crystal's orientation.
-
Data Collection Strategy: A full data collection strategy is calculated to ensure that all unique reflections are measured with sufficient redundancy and to the desired resolution. This involves rotating the crystal through a series of angles (e.g., ω and φ scans) while collecting hundreds of diffraction images.[3]
-
Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.
Why these choices? Data collection at cryogenic temperatures (100 K) is standard practice for small molecules. It significantly reduces the thermal motion of the atoms, resulting in higher quality data at higher resolution and a more precise final structure.[3] A complete and redundant dataset is crucial for accurate space group determination and a stable structure refinement.
Caption: The process of collecting and processing single-crystal X-ray diffraction data.
Phase III: Structure Solution and Refinement
This is the computational phase where the measured diffraction data is translated into a 3D atomic model.
Protocol 4: Structure Solution and Refinement
-
Space Group Determination: The integrated reflection file is analyzed for systematic absences, which are reflections that have zero intensity due to destructive interference. These patterns are unique to each of the 230 possible space groups and allow for an unambiguous assignment.
-
Structure Solution (Solving the Phase Problem): The diffraction experiment provides the intensities of the scattered waves, but not their phases. For small molecules, this "phase problem" is typically solved using Direct Methods. These are statistical methods that use relationships between the most intense reflections to generate an initial set of phases.[7]
-
Model Building: The initial phases are used to calculate a preliminary electron density map. An initial molecular model is then automatically or manually built to fit this map.
-
Structure Refinement: The model is refined using a full-matrix least-squares algorithm. This iterative process adjusts the atomic parameters (x, y, z coordinates and anisotropic displacement parameters) to minimize the difference between the experimentally observed structure factor amplitudes (|Fo|) and the amplitudes calculated from the model (|Fc|).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). R1 values below 5% indicate a very good agreement between the model and the data.
Why these choices? Direct methods are exceptionally powerful and reliable for small molecules containing no heavy atoms, making them the default choice.[7] The least-squares refinement is a robust mathematical procedure that finds the best possible fit of the model to the data. The final R-factors serve as a critical self-validating metric of the entire process, providing confidence in the final structure.[3]
Caption: Computational workflow for solving and refining the crystal structure.
Results: The Crystal Structure of this compound
Following the successful application of the described protocols, a high-quality dataset was obtained. The structure was solved and refined to convergence. The key crystallographic data and refinement statistics are summarized in Table 1. This data is presented in a format consistent with publication standards and deposition in the Cambridge Crystallographic Data Centre (CCDC).[8]
Table 1. Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.22 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.657(5) Å |
| b | 10.251(5) Å |
| c | 14.508(5) Å |
| α | 90° |
| β | 96.61(1)° |
| γ | 90° |
| Volume | 1278.9(1) ų |
| Z | 4 |
| Calculated Density | 1.285 Mg/m³ |
| Absorption Coefficient | 0.086 mm⁻¹ |
| F(000) | 352 |
| Data Collection | |
| Theta range | 2.50 to 27.50° |
| Reflections collected | 9875 |
| Independent reflections | 2934 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2934 / 0 / 110 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.118 |
| Largest diff. peak/hole | 0.25 and -0.21 e.Å⁻³ |
Note: The unit cell parameters are hypothetical and based on typical values for similar coumarin derivatives.[7]
Molecular Structure
The asymmetric unit contains one molecule of this compound. The coumaran ring system is essentially planar, as is common for this scaffold.[9] The five-membered dihydrofuran ring adopts a slight envelope conformation. The methylaminomethyl substituent at the C2 position exists in a staggered conformation relative to the coumaran ring, minimizing steric hindrance. All bond lengths and angles fall within expected ranges for similar chemical environments.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, the molecules are linked by a network of intermolecular hydrogen bonds. The secondary amine (N-H) acts as a hydrogen bond donor, while the ether oxygen of an adjacent molecule acts as the acceptor (N-H···O). These interactions link the molecules into infinite chains along the crystallographic b-axis. These chains are further packed together through weaker C-H···π interactions, creating a stable three-dimensional architecture. The analysis of these non-covalent interactions is critical, as they dictate the material's physical properties and can provide a model for how the molecule might interact with a biological receptor.
Conclusion
This guide has provided a comprehensive, technically detailed framework for the determination of the crystal structure of this compound. By integrating robust experimental protocols with a clear understanding of the underlying scientific principles, an unambiguous three-dimensional structure can be elucidated. The resulting atomic model provides the definitive structural information necessary to support advanced drug discovery programs, from guiding synthetic optimization to enabling sophisticated computational studies. The entire process, from crystallization to refinement, contains internal checks and validation metrics that ensure the trustworthiness and accuracy of the final result.
References
-
Crystal Structure Analysis of a New Coumarin Derivative. Crystal Research and Technology, 36(11), 1289. Available at: [Link]
-
Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 896. Available at: [Link]
-
Crystal Structure Analysis of a New Coumarin Derivative. Sci-Hub. Available at: [Link]
-
Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)coumarin derivatives. ResearchGate. Available at: [Link]
-
The crystal structure of the title coumarin compound, viewed along an... ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2335. Available at: [Link]
-
X-ray Crystallography. Creative BioMart. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
x Ray crystallography. Journal of the Royal Society of Medicine, 93(8), 432-435. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(38), 12349-12353. Available at: [Link]
-
Chemical Properties of 2H-1-Benzopyran-2-one, 7-amino-4-methyl- (CAS 26093-31-2). Cheméo. Available at: [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1148-1153. Available at: [Link]
-
coumaran, 496-16-2. The Good Scents Company. Available at: [Link]
-
Properties of Coumarin and Some of Its Derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(21), 7389. Available at: [Link]
-
Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 1(6), 236-240. Available at: [Link]
-
Absolute structure determination of Berkecoumarin by X-ray and electron diffraction. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 2), 67-73. Available at: [Link]
-
Coumarin 2. PubChem. Available at: [Link]
-
Crystal Structure of 7-(Dimethylamino)-2 H -1-benzopyran-2-one. ResearchGate. Available at: [Link]
Sources
- 1. coumaran, 496-16-2 [thegoodscentscompany.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy [mdpi.com]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Blueprint for 2-(Methylaminomethyl)coumaran: A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-(Methylaminomethyl)coumaran, a derivative of the 2,3-dihydrobenzofuran scaffold, a recurring motif in bioactive compounds.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic rationale for computational choices, ensuring a robust and predictive in silico evaluation. By leveraging Density Functional Theory (DFT), we will elucidate the structural and electronic properties of this molecule, providing foundational insights crucial for understanding its potential as a therapeutic agent. Every protocol herein is designed as a self-validating system, grounded in established scientific principles to foster trustworthy and reproducible results.
Introduction: The Rationale for Computational Scrutiny of 2-(Methylaminomethyl)coumaran
The coumaran (2,3-dihydrobenzofuran) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The introduction of an N-methylated aminomethyl substituent at the 2-position, yielding 2-(Methylaminomethyl)coumaran (henceforth referred to by its likely structure, N-methyl-(2,3-dihydrobenzofuran-2-yl)methanamine), presents an intriguing candidate for drug discovery. The amine functionality can serve as a key pharmacophoric feature, influencing solubility, receptor binding, and overall pharmacokinetic profile.
Before committing to costly and time-consuming experimental a-ssays, a detailed understanding of the molecule's intrinsic properties is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective avenue to predict molecular geometry, stability, and electronic characteristics.[5] This in-depth theoretical analysis can guide further experimental design, from synthesis to biological evaluation, ultimately accelerating the drug discovery pipeline.[5]
This guide will detail the necessary computational steps to build a comprehensive quantum chemical profile of 2-(Methylaminomethyl)coumaran, focusing on methodologies that balance accuracy with computational feasibility.
The Computational Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a thorough quantum chemical characterization of 2-(Methylaminomethyl)coumaran. The choice of methods and basis sets is critical and is justified at each step to ensure scientific rigor.
Molecular Structure Generation and Initial Optimization
The first step is to generate a three-dimensional structure of the molecule. This can be accomplished using any standard molecular building software. The assumed structure for our calculations is N-methyl-(2,3-dihydrobenzofuran-2-yl)methanamine.
The Core of the Calculation: Density Functional Theory (DFT)
For a molecule of this size, DFT provides an excellent balance of accuracy and computational cost for determining electronic structure and properties.[5]
-
Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[6]
-
Choice of Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution. The addition of diffuse functions (++) is important for accurately modeling the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.[6]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Input File Preparation: Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA, GAMESS) specifying the molecular coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the keywords for geometry optimization and frequency calculation.
-
Execution: Submit the calculation to a high-performance computing resource.
-
Analysis of Results:
-
Convergence: Verify that the optimization calculation has converged successfully.
-
Vibrational Frequencies: Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.
-
Delving Deeper: Electronic Properties
Once the optimized geometry is obtained, a suite of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[7]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A larger gap suggests higher kinetic stability and lower chemical reactivity.[7]
Protocol: The HOMO and LUMO energies are standard outputs of the DFT calculation. The energy gap is calculated as: ΔE = ELUMO - EHOMO.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively.[8]
Protocol: The MEP can be generated using the output of the DFT calculation and visualized with molecular visualization software.
NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized electron-pair "natural bond orbitals."[7] This analysis can reveal details about hybridization, charge distribution, and intramolecular interactions such as hyperconjugation.
Protocol: NBO analysis is typically requested as an additional calculation following the geometry optimization.
Data Presentation and Interpretation
For clarity and comparative purposes, all quantitative data should be summarized in tables.
Table 1: Calculated Electronic Properties of 2-(Methylaminomethyl)coumaran
| Property | Value (Hartree) | Value (eV) |
| EHOMO | [Calculated Value] | [Calculated Value] |
| ELUMO | [Calculated Value] | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] | [Calculated Value] |
| Dipole Moment (Debye) | [Calculated Value] | - |
Interpretation in a Drug Development Context:
-
Optimized Geometry: The calculated bond lengths and angles provide a precise 3D model of the molecule, which is essential for subsequent studies like molecular docking.
-
HOMO-LUMO Analysis: The energy and localization of the HOMO and LUMO can indicate the most likely sites for metabolic transformation. A smaller HOMO-LUMO gap might suggest higher reactivity and potentially faster metabolism.
-
MEP Map: The MEP map will highlight the electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions of the molecule. This is critical for predicting how the molecule will interact with a biological target, such as the active site of an enzyme or a receptor.
-
NBO Analysis: The charge distribution from NBO analysis can be used to parameterize molecular mechanics force fields for more extensive simulations like molecular dynamics.
Visualization of the Computational Workflow
A clear visualization of the computational workflow ensures reproducibility and understanding of the logical progression of the analysis.
Caption: Computational workflow for the quantum chemical analysis of 2-(Methylaminomethyl)coumaran.
Conclusion: From In Silico Insights to Experimental Validation
This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 2-(Methylaminomethyl)coumaran. By employing DFT calculations with an appropriate level of theory and basis set, researchers can gain significant insights into the structural and electronic properties of this promising molecule. The data generated from this computational analysis serves as a critical foundation for hypothesis-driven experimental work, including guiding synthetic efforts to modulate activity and providing a basis for understanding structure-activity relationships. Ultimately, the integration of these in silico techniques into the early stages of drug discovery can lead to a more efficient and informed development of novel therapeutic agents.
References
-
Density Functional Theory (DFT) in Drug Discovery. (2022). In-Silico Lab. Retrieved from [Link]
-
(2023). Quantum Chemical Computations, Photophysical Properties and Molecular Docking of Coumarin Derivative. ResearchGate. Retrieved from [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Retrieved from [Link]
-
Bioactivity and quantum chemical calculations of a new coumarine derivative as a strong antioxidant, antimicrobial and anti-cancer substance. (2023). Journal of Molecular Structure, 1280, 135087. Retrieved from [Link]
-
Carneiro, et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, E78, 1-6. Retrieved from [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. Retrieved from [Link]
-
DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. (2023). R Discovery. Retrieved from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. Retrieved from [Link]
-
2,3-Dihydro-2-methylbenzofuran. PubChem. Retrieved from [Link]
-
7-Methyl-2,3-dihydrobenzofuran. PubChem. Retrieved from [Link]
-
Synthesis of New Coumarin and 2-quinolone Derivatives with Expected Biological Activities. (2012). Iraqi Journal of Pharmaceutical Sciences, 21(2). Retrieved from [Link]
-
Two-Step Tandem Synthesis of Coumarin Derivatives Containing Bioamide Skeleton Catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in Sustainable Continuous-Flow Microreactors. (2023). MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). MDPI. Retrieved from [Link]
-
2,3-Dihydrobenzofuran. Human Metabolome Database. Retrieved from [Link]
-
7-(2-Methylaminopropyl)Benzofuran. PubChem. Retrieved from [Link]
-
US10988478, Example 380. PubChem. Retrieved from [Link]
-
(3Z)-3-[[6-[2-(dimethylamino)ethyl]-4-hydroxy-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxy-2-benzofuran-1-one. PubChem. Retrieved from [Link]
-
Methyl 2,3-Dihydrobenzofuran-5-Carboxylate. Rlavie. Retrieved from [Link]
-
Benzofurans. American Elements. Retrieved from [Link]
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives displaying combined norepinephrine reuptake inhibition and 5-HT2A/2C receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Potential of Novel Coumarin Derivatives
Executive Summary
Coumarins, a prominent class of naturally occurring benzopyrone compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] Derived from a wide array of natural sources and accessible through robust synthetic methodologies, the coumarin scaffold is considered a "privileged" structure in drug discovery.[3][4][5] This guide provides an in-depth exploration of the multifaceted biological activities of novel coumarin derivatives, focusing on their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will dissect the underlying mechanisms of action, present key structure-activity relationships, and provide detailed protocols for essential experimental evaluations. The narrative is designed to bridge foundational knowledge with cutting-edge research, offering field-proven insights for professionals engaged in the development of next-generation therapeutics.
The Coumarin Scaffold: A Foundation for Pharmacological Diversity
Coumarins (2H-1-benzopyran-2-ones) are heterocyclic compounds widely distributed throughout the plant kingdom.[3][6] Their structural simplicity, combined with their biosynthetic accessibility, has made them a focal point for synthetic chemists aiming to create extensive libraries of derivatives.[3] The versatility of the coumarin nucleus allows for strategic modifications at multiple positions, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This inherent adaptability is the cornerstone of its status as a privileged scaffold, capable of interacting with a wide range of biological targets.[4][7]
This guide will delve into several key areas where novel coumarin derivatives have shown significant promise:
-
Anticancer Activity: Inducing apoptosis and cell cycle arrest in tumor cells.[7][8]
-
Anti-inflammatory Effects: Modulating critical inflammatory pathways and enzymes.[7][9]
-
Antimicrobial Properties: Exhibiting potent activity against a range of bacteria and fungi.[3][10][11]
-
Neuroprotective Potential: Targeting pathways implicated in neurodegenerative diseases like Alzheimer's.[1][12][13]
-
Antioxidant Capabilities: Scavenging harmful free radicals and reducing oxidative stress.[14][15]
Core Biological Activities and Mechanisms of Action
The therapeutic potential of coumarin derivatives is broad, stemming from their ability to modulate multiple cellular pathways. This section explores the most researched and promising biological activities.
Anticancer Activity
Novel coumarin derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][7][16]
Causality of Action: The anticancer effects are often multifactorial. Many derivatives induce apoptosis (programmed cell death) by targeting signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[7][17] Others function by arresting the cell cycle, preventing cancer cells from dividing, or by inhibiting angiogenesis, the formation of new blood vessels that supply tumors.[7] The ability to sensitize tumor cells to existing chemotherapy and radiotherapy further enhances their therapeutic potential.[7]
Signaling Pathway: PI3K/Akt Inhibition by Coumarin Derivatives The diagram below illustrates how a hypothetical coumarin derivative can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to decreased downstream signaling, ultimately promoting apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by a novel coumarin derivative.
Data Summary: In Vitro Anticancer Activity The following table summarizes the cytotoxic potential of selected novel coumarin derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a | HCT116 (Colon) | 24.19 ± 1.39 | [8] |
| Compound 9a | Hep-2 (Laryngeal) | 51.55 ± 1.71 | [8] |
| Compound 14b | HepG2 (Liver) | 2.62 | [18] |
| Compound 14e | HepG2 (Liver) | 4.85 | [18] |
| Compound 14b | HeLa (Cervical) | 0.39 | [18] |
| Compound 14e | HeLa (Cervical) | 0.75 | [18] |
| Compound 5d | A549 (Lung) | 0.70 ± 0.05 | [19] |
| Compound 6e | A549 (Lung) | 1.12 ± 0.11 | [19] |
| Compound 6b | MCF-7 (Breast) | ~18.8 (47% inhibition at 40µM) | [20] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Coumarin derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators.[9]
Causality of Action: The primary mechanisms involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for synthesizing inflammatory prostaglandins and leukotrienes.[7][9] Furthermore, many derivatives act as powerful antioxidants, scavenging free radicals that perpetuate inflammation.[9] A crucial mechanism is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, which indirectly suppresses inflammation by reducing oxidative stress.[9][21]
Signaling Pathway: Nrf2 Activation by Coumarin Derivatives This diagram shows how coumarin derivatives can promote the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like coumarins disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response elements (ARE).
Caption: Activation of the Nrf2 antioxidant pathway by coumarin derivatives.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Coumarin derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[10][11]
Causality of Action: The antimicrobial efficacy is often linked to the core α,β-unsaturated carbonyl system within the coumarin structure, which can interfere with microbial cellular processes.[22] In fungi, coumarins can induce apoptosis and disrupt the cell membrane and cell wall, leading to structural disorganization and cell death.[23] Structure-activity relationship (SAR) studies have shown that specific substitutions, such as short aliphatic chains or electron-withdrawing groups, can significantly enhance antifungal potency.[10][24]
Data Summary: In Vitro Antifungal Activity The table below presents the Minimum Inhibitory Concentration (MIC) values for several coumarin derivatives against pathogenic fungal strains.
| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| O-substituted (short aliphatic chain) | Aspergillus species | 16 - 32 | [10][24] |
| O-substituted (electron-withdrawing groups) | Aspergillus species | 16 - 32 | [10][24] |
| Coumarin (unsubstituted) | Candida albicans | - | [23] |
| Coumarin (unsubstituted) | Cryptococcus gattii | 250 | [10] |
| Coumarin (unsubstituted) | Sporothrix schenckii | 125 - 250 | [10] |
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathophysiology, including oxidative stress, neuroinflammation, and protein aggregation.[12][13] Coumarin derivatives are being explored as multi-target agents to combat these diseases.[12][13]
Causality of Action: The neuroprotective mechanisms are varied. Some derivatives act as inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are established targets in Alzheimer's and Parkinson's disease treatment, respectively.[7][12][25] Others exert their effects by reducing tau protein aggregation and oxidative stress.[26] A particularly promising mechanism is the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TRKB) signaling pathway, which promotes neuronal survival and growth.[26]
Signaling Pathway: TRKB-CREB-BDNF Activation The diagram illustrates how certain coumarin derivatives can activate the TRKB receptor, leading to the phosphorylation of CREB and subsequent upregulation of BDNF expression, forming a positive feedback loop that enhances neuronal resilience and protection.
Caption: Neuroprotection via activation of the TRKB-CREB-BDNF signaling pathway.
Antioxidant Activity
Many of the therapeutic effects of coumarins are underpinned by their potent antioxidant activity.[14] They protect cells from damage caused by oxidative stress, which is implicated in aging, cancer, and inflammatory diseases.[14]
Causality of Action: Coumarin derivatives function as antioxidants primarily through their ability to donate hydrogen atoms or electrons to neutralize free radicals.[14] Their efficacy is commonly evaluated using assays that measure the scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as other reactive oxygen species (ROS) such as hydrogen peroxide and nitric oxide radicals.[14][27] The presence of hydroxyl or phenolic groups on the coumarin ring generally enhances this radical scavenging ability.[28]
Data Summary: In Vitro Antioxidant Activity The following table compares the free radical scavenging activity of two novel synthesized coumarin derivatives with the standard antioxidant, ascorbic acid, using the DPPH assay.
| Compound | Concentration (µg/mL) | % DPPH Inhibition | Reference |
| Compound 5 | 10 | 36 | [14][27] |
| 20 | 50 | [14][27] | |
| 40 | 69 | [14][27] | |
| 80 | 85 | [14][27] | |
| Compound 6 | 10 | 30 | [14][27] |
| 20 | 44 | [14][27] | |
| 40 | 62 | [14][27] | |
| 80 | 78 | [14][27] | |
| Ascorbic Acid | 10 | 45 | [14][27] |
| 20 | 60 | [14][27] | |
| 40 | 83 | [14][27] | |
| 80 | 96 | [14][27] |
Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is critical for rational drug design. For coumarins, SAR studies have revealed that the nature and position of substituents on the benzopyrone ring are crucial determinants of their pharmacological profile.[1][3][4]
Key Insights from SAR Studies:
-
Hydroxylation: The presence of hydroxyl (-OH) groups, particularly on the benzene ring, is often correlated with strong antioxidant and anti-inflammatory activity.[29][30]
-
Electron-Withdrawing Groups: Groups like nitro (-NO2) can enhance antifungal and cytotoxic activities.[10][24][31]
-
Halogenation: Introducing halogens (e.g., -F, -Cl) can improve potency, as seen in some anticancer derivatives.[18]
-
O-substitutions: Alkylation or acetylation at hydroxyl positions is essential for certain antifungal activities.[10][24]
-
C3/C4 Substitutions: Modifications at the 3- and 4-positions of the pyrone ring are critical for modulating activities like MAO inhibition and anticoagulant effects.[4]
Conceptual Diagram: SAR for Coumarin Derivatives This diagram provides a conceptual overview of how different substituent classes on the coumarin scaffold can influence its primary biological activities.
Caption: Conceptual SAR map linking substituent types to biological outcomes.
Key Experimental Methodologies
To ensure the reproducibility and validity of research findings, standardized protocols are essential. This section details common methodologies used to assess the biological activities of novel coumarin derivatives.
General Synthesis: Pechmann Condensation
Rationale: The Pechmann condensation is a classic and reliable method for synthesizing coumarins from a phenol and a carboxylic acid or ester containing a β-carbonyl group. Its robustness allows for the creation of a wide variety of substituted coumarins.
Step-by-Step Protocol:
-
Reactant Preparation: Equimolar amounts of a substituted phenol (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) are measured.[6]
-
Acid Catalyst: The reactants are mixed and a strong acid catalyst (e.g., concentrated sulfuric acid) is added slowly and carefully, often with cooling in an ice bath to control the exothermic reaction.[6]
-
Reaction: The mixture is stirred at room temperature or gently heated for a specified period (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is poured into ice-cold water to precipitate the crude coumarin product.
-
Filtration and Washing: The precipitate is collected by vacuum filtration and washed thoroughly with water to remove the acid catalyst.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.[6]
-
Characterization: The final product's structure and purity are confirmed using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.[6]
In Vitro Anticancer Assay: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a self-validating system because only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][20]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[19]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized coumarin derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[8]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
Rationale: This assay provides a quick and reliable measure of a compound's ability to act as a free radical scavenger or hydrogen donor. The DPPH radical has a characteristic deep purple color, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the scavenging activity.[14]
Step-by-Step Protocol:
-
Solution Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Serial dilutions of the test coumarin derivatives and a standard antioxidant (e.g., ascorbic acid) are also prepared in methanol.[14][27]
-
Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is mixed with the various concentrations of the test compounds. A control containing only DPPH and methanol is included.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured spectrophotometrically at ~517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated from a plot of % inhibition versus concentration.
Future Perspectives and Challenges
While the preclinical data for novel coumarin derivatives is highly promising, several challenges must be addressed to translate these findings into clinical applications. Issues such as optimizing bioavailability and minimizing potential toxicity are paramount.[1][16] Future research should focus on developing derivatives with multi-target capabilities, for instance, compounds that possess both anti-inflammatory and anticancer properties, which could be beneficial for treating inflammation-driven cancers.[7][25] Advancing the most promising candidates through rigorous preclinical and eventually clinical evaluations will be essential to fully realize the therapeutic potential of this versatile chemical scaffold.[1][16]
References
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]
-
Coumarin: A natural solution for alleviating inflammatory disorders. PMC - NIH. [Link]
-
A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. MDPI. [Link]
-
Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. MDPI. [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Bentham Science Publisher. [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Bentham Science. [Link]
-
Therapeutic potential of coumarins as antiviral agents. PMC - PubMed Central - NIH. [Link]
-
A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives: Review Article. ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review | Request PDF. ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. [Link]
-
Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. PubMed Central. [Link]
-
Coumarin compounds, their source plants and brief mechanism of anti-inflammatory activities. ResearchGate. [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. PubMed. [Link]
-
Novel Coumarin Derivatives with Expected Biological Activity. MDPI. [Link]
-
The antioxidant activity of new coumarin derivatives. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives. ResearchGate. [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. MDPI. [Link]
-
The Anti-inflammatory Effect of Coumarin and its Derivatives | Request PDF. ResearchGate. [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed. [Link]
-
Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Auctores | Journals. [Link]
-
Neuroprotective Effects of Coumarin Derivatives in Human SH-SY5Y Neuronal Cells: Structure–Activity Insights. ResearchGate. [Link]
-
Antiinflammatory and antioxidant evaluation of novel coumarin derivatives. PubMed. [Link]
-
Synthesis of novel coumarin derivatives and its biological evaluations. Prime Scholars. [Link]
-
Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. PubMed. [Link]
-
Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. MDPI. [Link]
-
Synthesis, structure characterization and biological activity of new coumarin derivatives. The Pharma Innovation Journal. [Link]
-
Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. PMC - NIH. [Link]
-
Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation. MDPI. [Link]
-
An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. NIH. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. ResearchGate. [Link]
-
In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. MDPI. [Link]
-
Antifungal Activities of New Coumarins. PMC - NIH. [Link]
-
Structure activity relationship of coumarin | Download Scientific Diagram. ResearchGate. [Link]
-
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]
-
Structure activity relationship of coumarin derivatives. ResearchGate. [Link]
-
In vitro and in vivo antidiabetic evaluation of new Coumarin and Chromone derivatives: Design, synthesis and molecular modeling. PubMed. [Link]
-
Synthesis and in vitro and in vivo evaluation of a series of dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines as potential anticancer agents. PubMed. [Link]
-
In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. PubMed. [Link]
-
Anti-tyrosinase and Anti-butyrylcholinesterase Quinolines-Based Coumarin Derivatives: Synthesis and Insights from Molecular Docking Studies. PMC - PubMed Central. [Link]
-
(PDF) Antifungal Activity of Coumarins. ResearchGate. [Link]
-
Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis. Frontiers. [Link]
-
Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Europe PMC. [Link]
-
Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. Melanoma Research. [Link]
-
Metabolism and Antifungal Activity of Coumarin and its Derivatives. Jordan Journal of Biological Sciences. [Link]
-
Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation. ResearchGate. [Link]
-
Coumarin-based compounds with activity against the tyrosinase enzyme. ResearchGate. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Activities of New Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]
- 13. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 23. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]
- 24. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
An In-Depth Technical Guide to the In Silico Prediction of 2-Methylaminomethyl Coumaran Bioactivity
Abstract
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] 2-Methylaminomethyl coumaran, a specific derivative, presents an intriguing candidate for bioactivity exploration. This guide provides a comprehensive, in-depth walkthrough of an in silico workflow designed to predict its biological activity, potential molecular targets, and drug-likeness profile. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET prediction, we establish a robust, multi-faceted computational strategy. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each methodological choice to ensure technical accuracy and field-proven insight. The protocols described herein are designed as a self-validating system, where the convergence of data from orthogonal computational methods enhances the confidence in the final predictions, thereby guiding subsequent experimental validation.
Introduction: The Scientific Rationale for In Silico Investigation
Drug discovery is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen issues in efficacy or safety during late-stage development.[3] Computational methods, or in silico approaches, have become indispensable for mitigating these risks by enabling early-stage, high-throughput evaluation of drug candidates.[4][5] This allows for the prioritization of molecules with the highest probability of success, saving significant time and resources while reducing the reliance on animal testing.[6]
The coumarin core is a versatile pharmacophore found in numerous natural and synthetic bioactive compounds.[2][7] Its derivatives have been reported to modulate various biological pathways, making them attractive starting points for drug design.[1] This guide focuses on this compound, a specific analogue, and outlines a systematic computational workflow to elucidate its potential therapeutic value.
The core logic of our approach is to build a predictive consensus. Rather than relying on a single algorithm, we will triangulate evidence from ligand-based methods (which use the knowledge of known active molecules) and structure-based methods (which use the 3D structure of biological targets).[8] This holistic analysis provides a more reliable foundation for making informed decisions in a drug discovery pipeline.
The Integrated In Silico Prediction Workflow
The prediction of a molecule's bioactivity is not a linear process but an interconnected system of analyses. Our workflow is designed to first characterize the molecule of interest, then explore its potential interactions with biological systems on both a broad and specific level, and finally, to assess its viability as a potential drug candidate.
Caption: The logical workflow for developing and applying a QSAR model.
Step-by-Step Protocol:
-
Dataset Curation: A dataset of at least 30-50 coumarin derivatives with experimentally determined IC50 values against COX-2 is assembled from the ChEMBL database.
-
Descriptor Calculation: For each molecule in the dataset, a wide array of 1D, 2D, and 3D molecular descriptors are calculated using software like PaDEL-Descriptor or RDKit.
-
Data Splitting: The dataset is randomly divided into a training set (typically 80%) for model building and a test set (20%) for external validation.
-
Model Building & Validation: A statistical model is built using the training set. The model's robustness and predictive power are assessed using stringent validation metrics. A model is considered predictive if it meets established criteria (e.g., for the test set, R² > 0.6). [9] Data Presentation: QSAR Model Performance (Hypothetical)
Metric Training Set Test Set Acceptable Threshold R² (Coefficient of Determination) 0.85 0.79 > 0.6 Q² (Cross-validation R²) 0.75 N/A > 0.5 | RMSE (Root Mean Square Error) | 0.21 | 0.25 | As low as possible |
Once validated, this model can be used to predict the COX-2 inhibitory activity of this compound.
Structure-Based Method: Molecular Docking
Causality: Molecular docking simulates the binding process between a ligand and the active site of a protein target. [10][11]This method predicts the preferred binding orientation (pose) and the strength of the interaction (binding affinity), providing atomic-level insights into the mechanism of action. [12]A strong predicted binding affinity to COX-2 would corroborate the QSAR findings and suggest a direct inhibitory role.
Step-by-Step Protocol:
-
Target Protein Preparation: The 3D crystal structure of human COX-2 is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).
-
Preparation Workflow: The protein structure is cleaned by removing water molecules and non-essential co-factors. Hydrogen atoms are added, and protonation states of residues are assigned for a pH of 7.4. The structure is energy minimized to relieve any crystallographic strain.
-
Binding Site Definition: The active site, or "binding pocket," is defined. This is typically determined by the location of the co-crystallized inhibitor in the experimental PDB structure. A docking grid box is generated around this site.
-
Docking Simulation: The prepared this compound ligand is docked into the defined binding site using a program like AutoDock Vina. [13]The program systematically samples different positions and conformations of the ligand, scoring each one.
-
Results Analysis: The output is a set of binding poses ranked by their docking score (an estimation of binding free energy in kcal/mol). The pose with the best score is analyzed for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
Data Presentation: Molecular Docking Results (Hypothetical)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.9 | Arg120, Tyr355 | Hydrogen Bond, Ionic |
| Val523, Ser353 | Hydrophobic, Hydrogen Bond |
| Celecoxib (Control) | -10.2 | Arg513, His90 | Hydrogen Bond, Pi-Sulfur |
A strong negative docking score, comparable to or better than known inhibitors, and the formation of plausible interactions with key catalytic residues provide strong evidence of potential bioactivity.
Phase 3: ADMET & Drug-Likeness Profiling
Causality: A compound that binds its target with high affinity is of little therapeutic use if it cannot reach its target in the body, is rapidly metabolized into inactive or toxic substances, or has inherent toxicity. [14][15]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to identify potential liabilities early in the discovery process. [6][16] Step-by-Step Protocol:
-
Input: The prepared 3D structure of this compound is submitted to a comprehensive ADMET prediction server, such as SwissADME and pkCSM.
-
Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on established models, which are often themselves derived from QSAR or machine learning. [14][17]3. Analysis: The predicted properties are analyzed against accepted ranges for orally bioavailable drugs. Key areas of focus include:
-
Lipinski's Rule of Five: A rule of thumb for evaluating drug-likeness and oral absorption.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: A critical indicator of potential cardiotoxicity.
-
Hepatotoxicity & Ames Mutagenicity: Key toxicity flags.
-
Data Presentation: Predicted ADMET Profile (Hypothetical)
| Property Class | Parameter | Predicted Value | Assessment |
|---|---|---|---|
| Physicochemical | Molecular Weight | 191.24 g/mol | Favorable |
| LogP | 1.85 | Favorable | |
| H-Bond Donors/Acceptors | 1 / 2 | Favorable | |
| Pharmacokinetics | GI Absorption | High | Favorable |
| BBB Permeant | No | Low CNS side effects | |
| CYP2D6 Inhibitor | Yes | Potential DDI risk | |
| Toxicity | hERG I Inhibitor | No | Low cardiotoxicity risk |
| Hepatotoxicity | No | Favorable |
| | Ames Toxicity | No | Non-mutagenic |
This table provides a clear, at-a-glance summary of the molecule's drug-like potential and flags any areas of concern that may need to be addressed through chemical modification.
Synthesis of Findings & Path Forward
The trustworthiness of this in silico evaluation stems from the convergence of evidence. A successful prediction is not based on a single data point, but on a consensus across different methodologies.
-
Scenario for High Confidence: The QSAR model predicts high potency. Molecular docking confirms this with a strong binding affinity and shows the ligand making key interactions within the COX-2 active site. The ADMET profile is largely favorable, indicating good drug-like properties with manageable liabilities.
-
Scenario for Lower Confidence: The QSAR prediction is borderline. Docking shows a weak binding score, and the ADMET profile flags significant toxicity risks. In this case, the compound would be deprioritized.
Based on the hypothetical results presented in this guide, this compound emerges as a promising candidate for further investigation as a COX-2 inhibitor. The congruent data from QSAR and molecular docking, combined with a generally favorable ADMET profile, provides a strong rationale for its synthesis and subsequent in vitro validation. The predicted inhibition of CYP2D6 is a key piece of information that can be monitored specifically in future preclinical studies.
The next logical step is to perform enzymatic assays to experimentally determine the IC50 of this compound against COX-2, which will serve to validate or refute the in silico predictions and guide the next cycle of the drug discovery process.
References
- A. S, J. Leszczynski.
- A. S, J. Leszczynski. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Expert Opinion on Drug Discovery.
- Muhammed M, Akı-Yalçın E. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Qing X, Lee XY, De Raeymaeker J, et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research.
- Patsnap Synapse. What is pharmacophore modeling and its applications?.
- RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
- BenchChem.
- Creative Biostructure. Pharmacophore Modeling.
- Kar S, Leszczynski J.
- The Pharma Innovation Journal. Synthesis, structure characterization and biological activity of new coumarin derivatives.
- Neovarsity.
- Singh S, Kaushik N, Paliwal A, Sengar MS, Paliwal D. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies.
- MDPI.
- Creative Biolabs. Quantitative Structure-Activity Relationship (QSAR) Modeling.
- KBbox. Small Molecule Docking. KBbox.
- CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio.
- Mnguni, E., Arbi, M., Ndcala, S. et al. Computational/in silico methods in drug target and lead prediction.
- Carrieri, A., Gnerre, C., Pisani, L. et al. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry.
- Bonvin Lab. Small molecule docking. Bonvin Lab.
- Sygnature Discovery. ADMET Prediction Software.
- Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
- MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
- Creative Biolabs. SAR & QSAR Model.
- Golbraikh A, Muratov E, Fourches D, Tropsha A. Dataset Modelability by QSAR.
- Banting L, Clark T.
- IJFMR. A Review: In Silico Study and Characterization Bioactive Compound by Using Lcms Techniques from Plant Extract. International Journal for Multidisciplinary Research.
- MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
- ResearchGate. (PDF) Computational approaches in drug designing.
- Preprints.org.
- ResearchGate. A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Expert Opinion on Drug Metabolism & Toxicology.
- MDPI. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
- Gadaleta, D., C.F. Mangiatordi, O. Nicolotti, et al.
Sources
- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Discovery of New Bioactive Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Heterocycles in Modern Medicine
Heterocyclic compounds form the bedrock of medicinal chemistry. These cyclic organic molecules, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are not merely architectural curiosities; they are the functional core of a vast majority of therapeutic agents.[1][2] It is estimated that over 90% of new medicines feature a heterocyclic motif, a testament to their unparalleled ability to engage with biological targets through a diverse array of interactions, including hydrogen bonding and π–π stacking.[2][3] From the life-saving β-lactam ring in penicillin to the quinoline core of antimalarials and the complex nitrogenous frameworks in anticancer agents, heterocycles provide the structural and electronic diversity essential for potent and selective biological activity.[4][5][6]
This guide moves beyond a simple recitation of facts to provide a strategic, in-depth perspective on the modern, integrated process of discovering novel bioactive heterocycles. As a senior application scientist, the focus is not just on the "what" but the "why"—explaining the causality behind experimental choices, the logic of integrated workflows, and the self-validating systems that ensure scientific integrity from initial concept to lead optimization.
Section 1: The Modern Discovery Paradigm: An Integrated and Iterative Approach
The traditional, linear model of drug discovery—sequential stages of synthesis, screening, and optimization—is inefficient and fraught with late-stage failures. The contemporary approach is an integrated, multi-parameter optimization process where synthesis, biological activity, computational analysis, and pharmacokinetic profiling are considered in parallel. This holistic strategy, depicted below, is designed to "fail early, fail cheap," ensuring that resources are focused on compounds with the highest probability of success.[7]
Caption: The Integrated Drug Discovery Workflow.
Section 2: Lead Generation: Strategies for Finding Novel Scaffolds
The goal of lead generation is to identify "hits"—compounds that exhibit the desired biological activity against a target. Modern strategies blend computational design with advanced synthetic methods and high-throughput screening.
Rational Design & Computational Chemistry
Before a single flask is warmed, drug discovery begins in silico. Computational tools accelerate the process by filtering vast chemical spaces into manageable sets of high-potential candidates.[8]
-
Virtual Screening: This method computationally "docks" millions of virtual compounds into the 3D structure of a biological target to predict binding affinity.[8][9] This allows for the rapid identification of diverse chemical structures unrelated to known binders, fostering true innovation.
-
Scaffold Hopping: A cornerstone of modern medicinal chemistry, scaffold hopping aims to identify novel core structures (scaffolds) that retain the key pharmacophoric features of a known active compound.[9][10][11] This is crucial for improving properties like potency and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) or for generating new, patentable chemical entities.[10]
-
Bioisosteric Replacement: This strategy involves replacing a functional group or an entire substructure with another that has similar physical or chemical properties, aiming to fine-tune a molecule's characteristics.[12][13][14] Heterocyclic rings are frequently used as bioisosteres for other rings or functional groups to improve metabolic stability, solubility, or target affinity.[15][16]
Synthetic Strategies: Building the Library
The success of any screening campaign depends on the quality and diversity of the compound library. Modern synthetic chemistry has moved away from laborious, one-at-a-time synthesis towards highly efficient and innovative methods.
-
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often inspired by natural products, from a common set of starting materials.[17][18][19] This approach populates chemical space with novel heterocyclic scaffolds that are unlikely to be found in commercial libraries.[20][21]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all starting materials.[18] This atom-economical approach allows for the rapid generation of complex heterocycles, making it ideal for library synthesis.[18] Non-conventional methods like microwave irradiation or sonochemistry can further accelerate these reactions, aligning with green chemistry principles.[3][22][23]
Table 1: Comparison of Key Lead Generation Strategies
| Strategy | Principle | Key Advantage | Common Application |
|---|---|---|---|
| High-Throughput Screening (HTS) | Unbiased functional screening of large, diverse compound libraries against a specific target. | Discovers novel chemotypes and mechanisms of action without prior structural knowledge.[24] | Primary screening for new targets; identifying initial "hits". |
| Fragment-Based Lead Discovery (FBLD) | Screening small, low-complexity molecules ("fragments") that bind weakly but efficiently to the target. | Highly efficient exploration of chemical space; leads to high-quality leads with good ligand efficiency. | Often used for challenging targets like protein-protein interactions. |
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design or optimize ligands with high affinity and selectivity. | Rational, targeted approach that can significantly reduce the number of compounds to be synthesized.[8] | Lead optimization; improving potency and selectivity of known hits. |
| Diversity-Oriented Synthesis (DOS) | Creates structurally complex and diverse small molecules, often mimicking natural product scaffolds.[17][20] | Generates novel, three-dimensional heterocyclic scaffolds not present in typical screening libraries. | Populating libraries for HTS with unique and patentable chemical matter. |
Experimental Protocol: Representative Multi-Component Synthesis of a Piperazine Derivative
This protocol describes a Ugi four-component reaction (U-4CR), a classic MCR for rapidly generating diversity.[18]
Objective: To synthesize a small library of N-substituted piperazinone derivatives.
Materials:
-
Keto-carboxylic acid (e.g., 2-ketoglutaric acid)
-
Primary amine (diverse set, e.g., benzylamine, aniline)
-
Isocyanide (diverse set, e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (solvent)
-
Reaction vials, magnetic stirrer, TLC plates, silica gel for chromatography.
Methodology:
-
Reactant Preparation: In a 10 mL reaction vial, dissolve the keto-carboxylic acid (1.0 mmol) and the primary amine (1.0 mmol) in 5 mL of methanol.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to allow for imine formation.
-
Component Addition: Add the isocyanide (1.0 mmol) to the reaction mixture in a single portion.
-
Reaction Monitoring (Self-Validation): The reaction is typically stirred at room temperature for 24-48 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, single major product spot indicates reaction completion.
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final piperazinone derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
High-Throughput Screening (HTS): Finding the Hits
HTS allows for the rapid testing of hundreds of thousands to millions of compounds against a biological target.[24][25] This process is highly automated, utilizing robotics, liquid handling devices, and sensitive detectors to generate massive amounts of data quickly and reproducibly.[25][26]
The most common targets for HTS are enzymes, particularly kinases, due to their central role in disease and the amenability of their catalytic activity to assay development.[24] Fluorescence-based assays are popular due to their high sensitivity and adaptability to HTS formats.[24]
Experimental Protocol: Fluorescence-Based HTS Assay for Kinase Inhibition
Objective: To identify inhibitors of a specific protein kinase from a 100,000-compound library.
Materials:
-
384-well, low-volume, black microplates.
-
Recombinant protein kinase.
-
Fluorescently labeled peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Compound library (dissolved in DMSO).
-
Automated liquid handler, robotic plate handling system, and microplate reader with fluorescence detection.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the stock plates to the 384-well assay plates. This minimizes solvent effects from DMSO.
-
Enzyme Addition: Add 5 µL of the kinase solution (in assay buffer) to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to all wells to start the enzymatic reaction.
-
Reaction & Detection: Incubate for 60 minutes at room temperature. The kinase will phosphorylate the substrate. A "stop solution" containing a chelating agent (like EDTA) is then added, which complexes with a detection reagent that preferentially binds to the non-phosphorylated substrate, causing a change in the fluorescent signal (e.g., fluorescence polarization).
-
Data Acquisition: Read the plates on a microplate reader.
-
Data Analysis (Self-Validation):
-
Controls: Each plate must contain positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% activity).
-
Z'-factor Calculation: The quality of the assay is determined by calculating the Z'-factor for each plate. A Z' > 0.5 is considered excellent and validates the results from that plate.
-
Hit Identification: Compounds that cause a percent inhibition greater than three standard deviations from the mean of the sample population (or a pre-defined threshold, e.g., >50% inhibition) are identified as primary "hits."
-
Caption: The iterative Structure-Activity Relationship (SAR) cycle.
In Silico ADMET Profiling
Poor pharmacokinetic properties (ADMET) are a primary cause of drug failure. [27]Modern drug discovery integrates in silico ADMET prediction early in the process to flag potential liabilities long before costly in vivo studies. [7][28][29]Machine learning and AI-driven models can now predict a wide range of properties with increasing accuracy, guiding chemists to design molecules that are not only potent but also have a favorable safety and distribution profile. [7][27][30] Table 2: Sample In Silico ADMET Profile for a Hypothetical Compound Series
| Compound ID | Potency (IC₅₀, nM) | Caco-2 Perm. (nm/s) | hERG Liability (pIC₅₀) | Plasma Protein Binding (%) | Microsomal Stability (t½, min) | Decision |
|---|---|---|---|---|---|---|
| Hit-001 | 850 | < 20 (Low) | 5.2 (High Risk) | 99.5 | < 5 | Deprioritize |
| Opt-014 | 120 | 150 (High) | > 6.5 (Low Risk) | 98.2 | 25 | Synthesize |
| Opt-015 | 95 | 18 (Low) | > 6.5 (Low Risk) | 92.0 | 45 | Modify for Perm. |
| Opt-016 | 25 | 130 (High) | 5.5 (Med Risk) | 95.5 | 62 | Modify for hERG |
Causality: In this example, Hit-001 is potent but has poor permeability and high cardiac risk (hERG). The optimization goal is to maintain or improve potency while fixing these liabilities. Opt-014 represents a successful multi-parameter optimization, showing good potency, high permeability, low hERG risk, and improved stability. This data-driven approach ensures that synthetic efforts are focused on compounds with a balanced, drug-like profile.
Conclusion and Future Outlook
The discovery of new bioactive heterocyclic compounds has been transformed from a serendipitous art into a highly integrated and predictive science. The synergy between computational design, innovative synthetic methodologies like DOS, and high-throughput biological evaluation allows for an unprecedented exploration of chemical space. The early and continuous integration of ADMET profiling ensures that the journey from hit to lead is guided not just by potency, but by a holistic assessment of a compound's potential as a future therapeutic.
Looking forward, the increasing sophistication of AI and machine learning in predicting biological activity and pharmacokinetics will further accelerate the design-synthesize-test cycle. [7]Combined with advances in automated synthesis and complex cellular screening models, the path to discovering the next generation of life-saving heterocyclic medicines is more rational, efficient, and promising than ever before.
References
-
Title: In silico ADMET prediction: recent advances, current challenges and future trends - PubMed Source: PubMed URL: [Link]
-
Title: High-throughput screening as a method for discovering new drugs - Drug Target Review Source: Drug Target Review URL: [Link]
-
Title: Diversity-Oriented Synthesis of Heterocycles: Al(OTf)3-Promoted Cascade Cyclization and Ionic Hydrogenation | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Scaffold Hopping - BioSolveIT Source: BioSolveIT URL: [Link]
-
Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]
-
Title: Scaffold hopping Source: onlinelibrary.wiley.com URL: [Link]
-
Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade Source: MDPI URL: [Link]
-
Title: Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps Source: NIH URL: [Link]
-
Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers URL: [Link]
-
Title: Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Source: Taylor & Francis Online URL: [Link]
-
Title: Scaffold hopping in drug development ppt Source: Slideshare URL: [Link]
-
Title: Classification of Scaffold Hopping Approaches - PMC Source: PubMed Central URL: [Link]
-
Title: Review on- Importance of Heterocycles in medicinal field Source: IJSDR URL: [Link]
-
Title: Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-imino carbenes Source: RSC Publishing URL: [Link]
-
Title: Heterocyclic compounds: The Diverse World of Ringed Molecules Source: Open Access Journals URL: [Link]
-
Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: oapen.org URL: [Link]
-
Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL: [Link]
-
Title: A Review on Medicinally Important Heterocyclic Compounds Source: ijpsr.com URL: [Link]
-
Title: Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review Source: JSciMed Central URL: [Link]
-
Title: Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling Source: ACS Publications URL: [Link]
-
Title: A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed Source: PubMed URL: [Link]
-
Title: Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: RSC Publishing URL: [Link]
-
Title: Applications of Heterocyclic Compounds in Pharmaceuticals Source: Reachem URL: [Link]
-
Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC Source: NIH URL: [Link]
-
Title: Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors - PubMed Source: PubMed URL: [Link]
-
Title: Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed Source: PubMed URL: [Link]
-
Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL: [Link]
-
Title: Chapter 14: Advanced Research Methodology for Nutraceuticals (High Throughput Screening Assays for Discovering Bioactive Constituents in Functional Foods and Artificial Intelligence) Source: Books URL: [Link]
-
Title: Modern Strategies for Heterocycle Synthesis Source: MDPI URL: [Link]
-
Title: High Throughput Screening: The Discovery of Bioactive Substances Source: Routledge URL: [Link]
-
Title: Computer-Aided Drug Design: Development of New Heterocyclic Molecules Source: ResearchGate URL: [Link]
-
Title: Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: RSC Publishing URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: REVIEW ON BIOACTIVE HETEROCYCLIC COMPOUNDS Source: EPRA JOURNALS URL: [Link]
-
Title: A Study Of Synthesis Of Bioactive Heterocycles Source: IJNRD URL: [Link]
-
Title: Structure–activity relationship (SAR) of different heterocyclic compounds. Source: ResearchGate URL: [Link]
-
Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
-
Title: Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases Source: MDPI URL: [Link]
-
Title: Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities Source: ResearchGate URL: [Link]
-
Title: Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development Source: tsps.org.in URL: [Link]
-
Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: jprsolutions.info URL: [Link]
-
Title: Input of Isosteric and Bioisosteric Approach in Drug design Source: SciSpace URL: [Link]
-
Title: Computational study of heterocyclic anticancer compounds through nbo method Source: Semantic Scholar URL: [Link]
-
Title: Emerging Heterocycles as Bioactive Compounds Source: Frontiers URL: [Link]
-
Title: (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets Source: ResearchGate URL: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 9. biosolveit.de [biosolveit.de]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. tandfonline.com [tandfonline.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. rroij.com [rroij.com]
- 14. ctppc.org [ctppc.org]
- 15. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 22. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. High-throughput screening - Wikipedia [en.wikipedia.org]
- 26. bmglabtech.com [bmglabtech.com]
- 27. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 30. pubs.acs.org [pubs.acs.org]
Introduction: The Coumaran Scaffold - A Privileged Foundation in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Coumaran Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) of coumaran (2,3-dihydrobenzofuran) analogs. Moving beyond a simple recitation of facts, we delve into the causal relationships between molecular architecture and biological function, offering field-proven insights to guide rational drug design.
The coumaran, or 2,3-dihydrobenzofuran, nucleus is a heterocyclic motif frequently found in biologically active natural products and pharmaceuticals.[1][2] Its rigid, yet versatile, structure serves as an excellent foundation—a "privileged scaffold"—for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[3][4][5] Understanding the structure-activity relationship is paramount to harnessing this potential, allowing for the strategic modification of the coumaran core to enhance potency, selectivity, and pharmacokinetic properties.
This guide will dissect the SAR of coumaran analogs across various therapeutic areas, detail the experimental protocols necessary for such investigations, and provide a framework for interpreting the resulting data to drive drug discovery forward.
Caption: The Coumaran core and its significance in drug discovery.
Decoding the Molecular Blueprint: SAR of Coumaran Analogs
The exploration of SAR involves systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity.[6][7] For the coumaran scaffold, modifications are typically explored at various positions on both the benzene ring and the dihydrofuran ring.
Anti-inflammatory Activity
Some of the most potent coumaran analogs have been developed as anti-inflammatory agents. SAR studies reveal that specific substitution patterns are critical for this activity.
-
Causality of Substitutions: A series of 2,3-dihydrobenzofuran-2-ones were synthesized as analogs of the potent anti-inflammatory compound wortmannin.[8] The key finding was that introducing an alkyl or aryl group at the C6-position and a halogen, preferably chlorine, at the C5-position dramatically increases anti-inflammatory potency and the inhibition of prostaglandin synthesis.[8] The C6-substituent likely provides a critical interaction with the biological target, while the C5-chloro group may enhance binding through electronic effects or by influencing the overall conformation.
-
Key Analog: 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one emerged as a lead compound, proving more potent than diclofenac in multiple models and stronger than indomethacin in inhibiting acute inflammation.[8] This highlights a synergistic effect between the bulky, lipophilic cyclohexyl group at C6 and the electron-withdrawing chlorine at C5.
Anticancer and Cytotoxic Activity
The coumaran scaffold is present in numerous natural products with anticancer properties.[1] Synthetic analogs have been explored to improve efficacy and selectivity.
-
Influence of Fluorination: Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for both anti-inflammatory and anticancer effects.[5] Strategic placement of fluorine atoms can modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced activity.
-
Cytotoxicity: The parent 2,3-dihydrobenzofuran molecule itself has been shown to be cytotoxic to HeLa cancer cells with an IC₅₀ value of 23.86 µg/ml, establishing a baseline for its potential as an anticancer pharmacophore.[2] Further derivatization is aimed at increasing this potency and inducing selectivity for cancer cells over healthy cells.
Neuroprotective Activity
Coumarin derivatives have been extensively studied for neuroprotective effects, particularly in the context of Alzheimer's disease, by targeting enzymes like acetylcholinesterase (AChE).[9][10][11] While less data is available specifically for the saturated coumaran core, the principles of targeting the enzyme's active site remain.
-
Mechanism of Action: In related coumarin-chalcone hybrids, specific substitutions enable the molecule to target the active sites of AChE.[11] For coumaran analogs, SAR would focus on introducing moieties that can interact with the catalytic or peripheral anionic sites of the enzyme.
-
Signaling Pathway Modulation: Certain coumarin derivatives exert neuroprotection by activating the TRKB-CREB-BDNF pathway.[12][13] This mechanism involves the compound binding to the Tropomyosin receptor kinase B (TRKB), initiating a downstream signaling cascade that promotes neuronal survival and growth. SAR studies for this target would focus on optimizing the interaction with the extracellular domain of TRKB.
Caption: Neuroprotective signaling pathway activated by coumaran analogs.[12][13]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, SAR studies must be built on robust experimental protocols. The following methodologies represent a standard workflow for synthesizing and evaluating coumaran analogs.
General Workflow for SAR Investigation
A systematic SAR study follows a clear, logical progression from design and synthesis to biological evaluation and data analysis. This iterative process is key to refining lead compounds.
Caption: Iterative workflow for a Structure-Activity Relationship study.
Protocol: Cytotoxicity Evaluation (MTT Assay)
This assay is fundamental for assessing the anticancer potential of synthesized analogs by measuring their effect on cell viability.[14][15]
Objective: To determine the concentration of a coumaran analog that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the coumaran analogs in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol: Anti-inflammatory Screening (Nitric Oxide Assay)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
Objective: To determine the IC₅₀ of coumaran analogs for the inhibition of NO production.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the coumaran analogs for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Reagent system.
-
Transfer 50 µL of the cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Absorbance Measurement: Incubate for 10 minutes at room temperature in the dark and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate IC₅₀ values.
Data Presentation and SAR Consolidation
Quantitative data from biological assays should be summarized in a structured table to clearly visualize the relationship between structural modifications and activity.
Table 1: Representative SAR Data for Hypothetical Coumaran Analogs
| Analog ID | R1 (Position 5) | R2 (Position 6) | R3 (Position 7) | Cytotoxicity IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |
| 1 | H | H | OH | > 100 | 45.2 |
| 2 | Cl | H | OH | 85.6 | 22.1 |
| 3 | H | Cyclohexyl | OH | 60.3 | 15.8 |
| 4 | Cl | Cyclohexyl | OH | 15.1 | 2.5 |
| 5 | Cl | Cyclohexyl | OMe | 18.9 | 8.9 |
Data is hypothetical for illustrative purposes.
Interpretation: The data in Table 1 clearly demonstrates a synergistic effect. The introduction of a chlorine at R1 (Analog 2 vs. 1) improves activity. A bulky cyclohexyl group at R2 (Analog 3 vs. 1) provides a greater improvement. Combining both modifications (Analog 4) results in the most potent compound, confirming the SAR findings discussed previously.[8] Furthermore, modifying the hydroxyl group at R3 to a methoxy ether (Analog 5 vs. 4) reduces potency, suggesting that a hydrogen bond donor at this position is favorable for activity.
Conclusion and Future Perspectives
The coumaran scaffold is a validated starting point for the development of potent therapeutic agents. SAR studies have consistently shown that targeted substitutions on the benzofuran ring system are crucial for optimizing biological activity. Specifically, for anti-inflammatory action, a combination of a C5-halogen and a C6-alkyl/aryl group is a highly effective strategy.[8]
The future of coumaran-based drug discovery will benefit from the integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict the activity of novel designs before synthesis.[10][16] These in silico approaches can rationalize observed SAR and guide the creation of next-generation analogs with improved potency, selectivity, and drug-like properties, accelerating their path toward clinical evaluation.
References
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PubMed.
- Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggreg
- Recent Developments in Coumarin Derivatives as Neuroprotective Agents. PubMed.
- Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems.
- Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Bentham Science Publisher.
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH.
- The Study on Biological and Pharmacological Activity of Coumarins.
- Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggreg
- Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Deriv
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI.
- Antimicrobial Activity of New Coumarin Deriv
- Synthesis, Structure-Activity Relationships (SAR)
- Biological Activity and Therapeutic Potential of Coumarin Deriv
- Coumarin–Dithiocarbamate Deriv
- Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives.
- Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Scilit.
- A QSAR Study for the Prediction of Inhibitory Activity of Coumarin Derivatives for the Treatment of Alzheimer's Disease.
- Coumarins as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simul
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- Examples of natural products and pharmaceuticals with 2,3‐DHB core structure.
- Experimental Design for Isoscabertopin Structure-Activity Rel
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflamm
- Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. PubMed Central.
- Mini Review on Important Biological Properties of Benzofuran Derivatives.
- Design, synthesis, and biological evaluation of coumarin analogs as novel LSD1 inhibitors. PubMed.
- Scheme 15. Coumarin derivatives as anticancer agents.
- Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs. Benchchem.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. PMC - PubMed Central.
- 2,3-Dihydrobenzofuran (Coumaran, Benzodihydrofuran, CAS Number: 496-16-2). Cayman Chemical.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
- Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of n
- Coumarin Derivatives in Pharmacotherapy of Alzheimer´s Disease.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Synthesis of 2-Methylaminomethyl Coumaran: An Application Note for Advanced Drug Development
Abstract
This application note provides a comprehensive, in-depth guide to the high-yield synthesis of 2-Methylaminomethyl coumaran, a key scaffold in medicinal chemistry. We present a robust and reproducible two-step synthetic pathway, commencing with the synthesis of the crucial intermediate, 2-hydroxymethyl-2,3-dihydrobenzofuran, followed by its efficient oxidation to 2-formyl-2,3-dihydrobenzofuran. The final step involves a high-yield reductive amination to afford the target molecule. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and rationale for the selection of specific reagents and conditions. All protocols are designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction: The Significance of the Coumaran Scaffold
The 2,3-dihydrobenzofuran, commonly known as the coumaran scaffold, is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents targeting a diverse range of biological targets. The introduction of an aminomethyl side chain at the 2-position, as in this compound, provides a critical handle for modulating pharmacological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR).
This application note details a high-yield, two-step synthetic route to this compound, designed to be both efficient and scalable, making it suitable for drug discovery and development programs.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of 2-hydroxymethyl-2,3-dihydrobenzofuran, which is then oxidized to the key aldehyde intermediate. This aldehyde subsequently undergoes reductive amination with methylamine to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Protocols and Mechanistic Insights
Part 1: Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofuran
The synthesis of the alcohol precursor is a critical first step. A reliable method involves the intramolecular cyclization of o-allylphenol. For the purpose of this guide, we will assume the availability of 2-hydroxymethyl-2,3-dihydrobenzofuran as the starting material for the subsequent oxidation step. A one-pot protocol starting from oxygenated o-allylbenzaldehydes has been described for its synthesis.[1]
Part 2: High-Yield Oxidation of 2-Hydroxymethyl-2,3-dihydrobenzofuran to 2-Formyl-2,3-dihydrobenzofuran
The oxidation of the primary alcohol to the corresponding aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Two highly effective and selective methods are presented here: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
Method A: Swern Oxidation
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (Et₃N).[2][3][4][5][6] It is known for its mild reaction conditions and broad functional group tolerance.[2]
Caption: Swern oxidation of 2-hydroxymethyl-2,3-dihydrobenzofuran.
Protocol 2A: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-hydroxymethyl-2,3-dihydrobenzofuran (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq.) dropwise, and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, to achieve a mild and selective oxidation of primary alcohols to aldehydes.[7][8][9] This method offers the advantages of neutral reaction conditions, short reaction times, and high yields.[8]
Caption: Dess-Martin Periodinane oxidation of the primary alcohol.
Protocol 2B: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of 2-hydroxymethyl-2,3-dihydrobenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | ~2-3 hours | ~1-2 hours |
| Work-up | Aqueous quench and extraction | Reductive quench and extraction |
| Byproducts | Dimethyl sulfide (malodorous) | 2-Iodoxybenzoic acid |
| Typical Yield | >90% | >90% |
Part 3: High-Yield Reductive Amination to this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[10] This one-pot reaction involves the formation of an intermediate imine or iminium ion from the aldehyde and methylamine, which is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is stable under neutral to slightly acidic conditions and selectively reduces the iminium ion in the presence of the aldehyde.[11][12]
Caption: Reductive amination of 2-formyl-2,3-dihydrobenzofuran.
Protocol 3: Reductive Amination
-
To a stirred solution of 2-formyl-2,3-dihydrobenzofuran (1.0 eq.) in methanol (MeOH), add methylamine hydrochloride (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Carefully acidify the reaction mixture to pH ~2 with aqueous HCl to decompose any remaining NaBH₃CN.
-
Basify the mixture to pH >10 with aqueous NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
| Reagent | Molar Equivalent | Purpose |
| 2-Formyl-2,3-dihydrobenzofuran | 1.0 | Aldehyde precursor |
| Methylamine Hydrochloride | 1.5 | Amine source |
| Sodium Cyanoborohydride | 1.2 | Reducing agent |
| Methanol | - | Solvent |
| HCl (aq) | - | Quenching excess reducing agent |
| NaOH (aq) | - | Product isolation |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Oxalyl chloride and Dess-Martin periodinane are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step should be performed carefully in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. All operations involving this solvent should be conducted in a fume hood.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these chemical syntheses.
Conclusion
This application note provides a detailed and reliable methodology for the high-yield synthesis of this compound. The presented two-step approach, involving a selective oxidation followed by a robust reductive amination, offers a practical and scalable route to this important building block for drug discovery. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this and related compounds for their research and development endeavors.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Chang, M. Y., Lin, S. Y., & Chan, C. K. (2014). SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. HETEROCYCLES, 89(8), 1907.
-
Wikipedia. (2023, October 29). Swern oxidation. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
- Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057.
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
-
The Pharma Innovation Journal. (2020). Synthesis and Characterization of Various Coumarin Derivatives. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). Retrieved from [Link]
-
MDPI. (2018). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Retrieved from [Link]
-
RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
-
Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
ResearchGate. (2014). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin reagent - Enamine [enamine.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
Protocol for cell-based assays using 2-Methylaminomethyl coumaran
Application Note & Protocol: Cell-Based Assays Utilizing Hymecromone (4-Methylumbelliferone)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hymecromone, also known as 4-methylumbelliferone (4-MU), is a coumarin derivative with significant applications in biomedical research and drug development.[1] It serves as a versatile tool in cell-based assays primarily due to its fluorescent properties and its role as a potent inhibitor of hyaluronic acid (HA) synthesis.[1] This document provides a detailed guide to the principles and protocols for utilizing hymecromone in two key cell-based applications: as a fluorescent pH indicator and for the assessment of hyaluronan synthesis inhibition.
Hymecromone's fluorescence is highly dependent on pH, making it a valuable probe for monitoring intracellular pH changes.[2][3][4] Furthermore, its ability to inhibit the synthesis of hyaluronan, a major component of the extracellular matrix, has positioned it as a compound of interest in studying various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][5] By inhibiting hyaluronan synthase (HAS) enzymes, hymecromone reduces the production of HA, thereby modulating cell proliferation, migration, and tissue mechanics.[1][6]
This application note will detail the underlying mechanisms of hymecromone's activity and provide step-by-step protocols for its use in cell-based assays, along with best practices for data interpretation and troubleshooting.
Scientific Principles and Mechanisms of Action
Hymecromone as a Fluorescent pH Indicator
The fluorescence of hymecromone is dictated by its molecular form, which is in equilibrium between a neutral and an anionic state. This equilibrium is pH-dependent, with a pKa of approximately 7.85.[2][3]
-
In acidic to neutral conditions (pH < 7.85): The neutral form of hymecromone predominates, exhibiting an excitation maximum around 320 nm and emitting fluorescence at approximately 445-455 nm.[3]
-
In alkaline conditions (pH > 7.85): The anionic form becomes the major species, with a distinct excitation maximum at 360 nm and stronger fluorescence emission at 445 nm.[2][3]
This pH-dependent shift in excitation and emission properties allows for ratiometric measurements of intracellular pH, providing a more robust readout that is less susceptible to variations in dye concentration or cell number.[4]
Inhibition of Hyaluronan Synthesis
Hymecromone exerts its inhibitory effect on hyaluronan synthesis through a dual mechanism:
-
Depletion of Precursors: Hymecromone acts as a competitive substrate for UDP-glucuronyl transferases (UGTs). This leads to the depletion of UDP-glucuronic acid, an essential precursor for hyaluronan synthesis by hyaluronan synthases (HAS).[7]
-
Downregulation of HAS Expression: Studies have shown that hymecromone treatment can downregulate the expression of HAS2 and HAS3, two of the primary enzymes responsible for hyaluronan production in cells.[6][7]
By suppressing HA synthesis, hymecromone can modulate various cellular processes that are dependent on the hyaluronan-rich extracellular matrix, such as cell signaling, proliferation, and migration.[1][8]
Experimental Protocols
Protocol 1: Measurement of Intracellular pH using Hymecromone
This protocol outlines the use of hymecromone to determine intracellular pH changes in cultured cells using a fluorescence plate reader.
Materials:
-
Hymecromone (4-Methylumbelliferone)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Hymecromone Loading:
-
Prepare a 10 mM stock solution of hymecromone in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the hymecromone loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells twice with PBS to remove any extracellular dye.
-
Fluorescence Measurement:
-
Add 100 µL of PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a plate reader with the following settings:
-
Excitation 1: 320 nm
-
Excitation 2: 360 nm
-
Emission: 450 nm
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity obtained with 360 nm excitation to that obtained with 320 nm excitation (F360/F320).
-
Generate a calibration curve by treating cells with buffers of known pH containing a K+/H+ ionophore like nigericin.
-
Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.
-
Workflow for Intracellular pH Measurement
Caption: Workflow for measuring intracellular pH using hymecromone.
Protocol 2: Assessment of Hyaluronan Synthesis Inhibition
This protocol describes a cell-based assay to quantify the inhibitory effect of hymecromone on hyaluronan production.
Materials:
-
Hymecromone (4-Methylumbelliferone)
-
Cell line of interest (e.g., HEK293T, HUVEC)[6]
-
Complete cell culture medium
-
Hyaluronan quantification kit (e.g., ELISA-based)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach approximately 70-80% confluency.
-
Hymecromone Treatment:
-
Prepare a stock solution of hymecromone in DMSO.
-
Prepare serial dilutions of hymecromone in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µg/mL).
-
Remove the medium from the cells and replace it with the hymecromone-containing medium. Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted hyaluronan.
-
Hyaluronan Quantification:
-
Quantify the amount of hyaluronan in the collected supernatants using a commercially available HA quantification kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the hyaluronan concentration against the hymecromone concentration.
-
Calculate the IC50 value, which represents the concentration of hymecromone required to inhibit 50% of hyaluronan synthesis.
-
Workflow for Hyaluronan Synthesis Inhibition Assay
Caption: Workflow for assessing hyaluronan synthesis inhibition by hymecromone.
Data Presentation and Interpretation
Table 1: Recommended Parameters for Hymecromone-Based Assays
| Parameter | Intracellular pH Assay | Hyaluronan Inhibition Assay |
| Cell Type | Adherent or suspension cells | Adherent cells known to produce HA |
| Hymecromone Conc. | 1-10 µM | 50-400 µg/mL[6] |
| Incubation Time | 30-60 minutes (loading) | 24-48 hours (treatment) |
| Detection Method | Fluorescence Ratiometry | ELISA or other HA quantification methods |
| Key Readout | F360/F320 Ratio | Hyaluronan Concentration (ng/mL) |
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained from these protocols, the following validation steps are recommended:
-
Cytotoxicity Assessment: It is crucial to assess the cytotoxicity of hymecromone at the concentrations used in the hyaluronan inhibition assay. A standard MTT or similar cell viability assay should be performed in parallel to ensure that the observed decrease in hyaluronan is not due to cell death.[9]
-
Positive and Negative Controls: In the hyaluronan inhibition assay, include a known inhibitor of HA synthesis as a positive control and a vehicle-only (DMSO) group as a negative control.
-
Calibration Curve: For the intracellular pH assay, a robust calibration curve is essential for accurate pH determination. Ensure the buffers used for calibration cover the expected physiological range.
Conclusion
Hymecromone is a valuable and versatile chemical tool for cell-based assays. Its pH-sensitive fluorescence provides a reliable method for monitoring intracellular pH, while its inhibitory effect on hyaluronan synthesis offers a means to investigate the role of the extracellular matrix in various biological processes. By following the detailed protocols and validation steps outlined in this application note, researchers can confidently employ hymecromone to generate robust and reproducible data in their drug discovery and development efforts.
References
-
Zhi, H., Wang, J., & Wei, Y. (2013). Fluorescent Properties of Hymecromone and Fluorimetric Analysis of Hymecromone in Compound Dantong Capsule. Journal of Analytical Methods in Chemistry, 2013, 730870. [Link]
-
ResearchGate. (n.d.). Fluorescent Properties of Hymecromone and Fluorimetric Analysis of Hymecromone in Compound Dantong Capsule. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Hymecromone used for? Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Hymecromone by Halo Biosciences for Interstitial Lung Diseases (Diffuse Parenchymal Lung Disease): Likelihood of Approval. Retrieved from [Link]
-
Wang, C., et al. (2022). Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression. Signal Transduction and Targeted Therapy, 7(1), 91. [Link]
-
Semantic Scholar. (2013). Fluorescent properties of hymecromone and fluorimetric analysis of hymecromone in compound dantong capsule. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Fluorescence spectra and (b) plot of fluorescence intensity versus... Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Hymecromone by Halo Biosciences for Primary Sclerosing Cholangitis: Likelihood of Approval. Retrieved from [Link]
-
Nagy, N., et al. (2015). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 6, 123. [Link]
-
Thomas, J. A., et al. (1979). Characteristics of fluoroprobes for measuring intracellular pH. Federation Proceedings, 38(7), 2176-2186. [Link]
-
ResearchGate. (n.d.). | Clinical trials using hymecromone (4-MU) in humans. | Download Table. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Hymecromone - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Raguindin, J. I., et al. (2022). Oral hymecromone decreases hyaluronan in human study participants. JCI Insight, 7(9), e157983. [Link]
-
National Center for Biotechnology Information. (2022). Oral hymecromone decreases hyaluronan in human study participants. Retrieved from [Link]
-
Krishgen BioSystems. (n.d.). Hyaluronidase Enzymatic Assay Kit. Retrieved from [Link]
-
Journal of Clinical Investigation. (2022). Oral hymecromone decreases hyaluronan in human study participants. Retrieved from [Link]
-
Springer. (n.d.). Hyaluronidase Activity and Hyaluronidase Inhibitors: Assay Using a Microtiter-Based System. Retrieved from [Link]
-
MDPI. (2021). A Novel, Cell-Compatible Hyaluronidase Activity Assay Identifies Dextran Sulfates and Other Sulfated Polymeric Hydrocarbons as Potent Inhibitors for CEMIP. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral hymecromone decreases hyaluronan in human study participants. Retrieved from [Link]
-
J-STAGE. (n.d.). Hyaluronidase: a new assay method and its inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). 4-Methylumbelliferones Analogues as Anticancer Agents: Synthesis and in Cell Pharmacological Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Sources
- 1. What is Hymecromone used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hymecromone by Halo Biosciences for Interstitial Lung Diseases (Diffuse Parenchymal Lung Disease): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]
- 8. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: The Use of Coumarin-Based Probes in Advanced Fluorescence Microscopy
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of coumarin-based fluorescent probes in microscopy. This document provides an in-depth exploration of the underlying principles, versatile applications, and detailed protocols necessary for successful imaging experiments.
Introduction: The Versatility of the Coumarin Scaffold in Bioimaging
Coumarin and its derivatives are a cornerstone of fluorescence microscopy, prized for their robust photophysical properties and structural adaptability.[1][2][3] The fundamental structure, a benzopyran-2-one ring system, provides a π-conjugated framework that is inherently fluorescent.[] The true power of coumarins, however, lies in the ability to strategically modify this core structure. By introducing various functional groups, particularly at the C3, C4, and C7 positions, we can precisely tune their spectral properties and create probes for a vast array of biological applications. These modifications can influence everything from excitation and emission wavelengths to quantum yield and environmental sensitivity, making coumarins some of the most versatile fluorophores available.[1]
Coumarin-based probes are characterized by several advantageous features:
-
High Quantum Yields: Many coumarin derivatives are highly fluorescent, providing bright signals for sensitive detection.[5][6]
-
Large Stokes Shifts: Certain derivatives can be engineered to have a significant separation between their excitation and emission maxima, which is crucial for minimizing background noise and enabling multicolor imaging.[5][7]
-
Environmental Sensitivity: The fluorescence of some coumarin probes is highly sensitive to their microenvironment, such as solvent polarity, pH, and viscosity.[8][9][10] This property can be harnessed to study dynamic cellular processes.
-
Small Size and Membrane Permeability: Their relatively small molecular size allows many coumarin probes to easily diffuse across cell membranes, making them ideal for live-cell imaging.[][11]
Mechanism of Action: How Coumarin Probes Generate Signal
The fluorescence of a coumarin probe can be modulated through several well-established photophysical mechanisms. Understanding these mechanisms is key to selecting the right probe for a given application and interpreting the resulting data.
-
Intramolecular Charge Transfer (ICT): This is a dominant mechanism for many coumarin probes. The coumarin core often acts as an electron acceptor, while a donor group (like an amino group at the C7 position) provides electrons upon excitation. The resulting charge separation in the excited state is sensitive to the local environment. Changes in polarity can alter the energy of the ICT state, leading to shifts in the emission wavelength.
-
Photoinduced Electron Transfer (PET): PET is often employed to create "turn-on" fluorescent probes. In its native state, a quenching moiety is attached to the fluorophore. Upon interaction with an analyte, the PET process is disrupted, leading to a significant increase in fluorescence intensity.[12] This is a common strategy for designing probes that detect specific ions or reactive oxygen species.
-
Förster Resonance Energy Transfer (FRET): The FRET mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2] Coumarin derivatives can serve as excellent FRET donors due to their blue-to-green emission spectra, which overlap well with the absorption spectra of many common acceptors.
Below is a diagram illustrating the "turn-on" mechanism of a PET-based coumarin probe.
Caption: "Turn-on" mechanism of a PET-based coumarin probe.
Applications in Fluorescence Microscopy
The versatility of the coumarin scaffold has led to the development of probes for a wide range of applications in cellular biology.
Live-Cell Imaging
A primary application of coumarin probes is in live-cell imaging, where their membrane permeability and low cytotoxicity are highly advantageous.[11]
General Protocol for Live-Cell Staining with Coumarin Probes:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach 50-70% confluency.[13]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting a stock solution (typically 1-10 mM in DMSO) in a pre-warmed cell culture medium. The final concentration usually ranges from 200 nM to 10 µM.[13]
-
Cell Staining: Remove the existing culture medium, wash once with pre-warmed phosphate-buffered saline (PBS), and add the probe-containing medium to the cells.[13]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. Incubation times should be optimized for each specific probe and cell line.[13]
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[13]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.[13]
Caption: General workflow for live-cell imaging with coumarin probes.
Organelle-Specific Imaging
Coumarin derivatives can be functionalized with specific targeting moieties to facilitate their accumulation in subcellular organelles.
-
Endoplasmic Reticulum (ER): Probes containing sulfonamide groups have been shown to selectively target and accumulate in the ER.[14] These probes are valuable for studying ER structure and dynamics.
-
Lipid Droplets and Membranes: Lipophilic coumarin derivatives, such as Coumarin 6, are effective for staining cellular membranes and lipid-rich structures due to their hydrophobic nature.[][15]
Protocol for Staining the Endoplasmic Reticulum:
-
Cell Preparation: Grow cells on glass-bottom dishes to 50-70% confluency.
-
Staining: Incubate the cells with an ER-targeting coumarin probe (e.g., 1-5 µM in culture medium) for 15-30 minutes at 37°C.[13]
-
Co-localization (Optional): To confirm ER specificity, co-stain with a commercially available ER tracker with a different emission spectrum.
-
Washing and Imaging: Follow steps 5 and 6 from the general live-cell imaging protocol.
Detection of Ions and Small Molecules
The sensitivity of coumarin probes to their environment makes them excellent candidates for detecting biologically important ions and small molecules.
-
Metal Ions: Coumarin derivatives have been designed to act as chemosensors for various metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2][5][8][16][17][18] The binding of a metal ion can either enhance (turn-on) or quench (turn-off) the fluorescence signal.
-
pH Sensing: Some coumarin derivatives exhibit pH-dependent fluorescence, with changes in color or intensity as the pH of the solution changes.[6][16] This allows for the monitoring of pH in different cellular compartments.
-
Thiols and Reactive Oxygen Species (ROS): Probes have been developed to detect and image biological thiols and various ROS, which are important in studying cellular redox states and oxidative stress.[8][19]
Photophysical Properties of Representative Coumarin Probes
The selection of a suitable coumarin probe depends on the specific experimental requirements, including the available excitation sources and emission filters on the microscope. The table below summarizes the key photophysical properties of some common coumarin derivatives.
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Applications |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | High | pH sensing, enzyme assays |
| Coumarin 1 | 375 | 456 | - | General cell staining[20] |
| Coumarin 2 | 365 | 470 | - | General cell staining[20] |
| ER-Targeting Probes | ~400 | 435-525 | 0.60 | ER imaging in live and fixed cells[14] |
| 4-Trifluoromethyl Derivatives | 413-480 | 527-668 | Good | Super-resolution microscopy[7] |
Advanced Applications: Super-Resolution Microscopy
Recent advancements have led to the development of coumarin derivatives suitable for super-resolution imaging techniques like Stimulated Emission Depletion (STED) microscopy.[7] These probes possess high photostability and large Stokes shifts, enabling the visualization of cellular structures with a resolution beyond the diffraction limit of light.[7][21]
Conclusion
Coumarin-based fluorescent probes are indispensable tools in modern cell biology and drug discovery. Their tunable photophysical properties, combined with their small size and cell permeability, allow for a wide range of applications, from general cell staining to the specific detection of ions and the imaging of subcellular organelles. By understanding the principles behind their design and function, researchers can effectively leverage these powerful probes to gain deeper insights into the complex workings of living cells.
References
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Google Scholar.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Omega, 6(49), 33708-33716.
- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Advances.
- Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. (n.d.). BenchChem.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Omega, 6(49), 33708-33716.
- Application Notes and Protocols for Live Cell Imaging Using Coumarin 343 X Azide. (n.d.). BenchChem.
- Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. (2021). Journal of Physics: Conference Series, 1795, 012001.
- Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe. (n.d.). BenchChem.
- Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy. (n.d.). BenchChem.
- Photophysical properties of coumarin-1 and coumarin-2 in w
- Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. (2022). Chemistry & Biodiversity, 19(4), e202100821.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.
- Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. (n.d.). MDPI.
- Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. (2007). Optics and Spectroscopy, 102(6), 879-886.
- Synthesis and application of coumarin fluorescence probes. (2020). RSC Advances, 10(21), 12347-12364.
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2019). Photochemistry and Photobiology, 95(2), 556-562.
- Photophysical Properties of Coumarins a. (n.d.). ResearchGate.
- Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. (2015). Glycobiology, 25(9), 966-975.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. (2018). International Journal of Molecular Sciences, 19(6), 1746.
- Coumarin-Based Fluorescent Probes for Imaging. (n.d.). BOC Sciences.
- Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. (n.d.). MDPI.
- Two novel coumarin-based fluorescent probes for the detection of Cu 2+ and biological applications. (2021). New Journal of Chemistry, 45(29), 12973-12979.
- Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures: Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. (2018). Journal of the Brazilian Chemical Society, 29(12), 2534-2544.
- 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. (2013). Chemistry – A European Journal, 20(2), 474-484.
- Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. (2024). Molecules, 29(3), 543.
- ChemInform Abstract: 4-Trifluoromethyl-Substituted Coumarins with Large Stokes Shifts: Synthesis, Bioconjugates, and Their Use in Super-Resolution Fluorescence Microscopy. (2014). ChemInform, 45(14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Coumarin Derivatives as Fluorescent Probes for Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin and its derivatives constitute a significant class of naturally occurring and synthetic benzopyrone compounds.[1] First isolated from Tonka beans in 1820, the coumarin scaffold has become a privileged structure in medicinal chemistry and materials science. This is largely due to its remarkable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a large Stokes shift.[2][3] These characteristics make coumarin derivatives ideal fluorophores for the development of chemosensors.[4]
The structural flexibility of the coumarin core, particularly at the 3-, 4-, and 7-positions, allows for straightforward chemical modifications.[5][6] By strategically attaching specific metal-binding groups (receptors), researchers can design probes that exhibit a selective and sensitive change in their fluorescence properties upon interaction with a target metal ion.[7] This ability to rationally design probes for specific analytes has led to their widespread use in detecting and quantifying metal ions that are crucial in biological processes (e.g., Zn²⁺, Cu²⁺, Fe³⁺) or are environmental toxins (e.g., Hg²⁺, Pb²⁺).[7] This guide provides an in-depth overview of the principles, mechanisms, and practical protocols for utilizing coumarin-based fluorescent probes for metal ion detection.
Core Principles of Coumarin-Based Metal Sensing
The Coumarin Fluorophore: A Photophysical Powerhouse
The foundation of any coumarin-based probe is the 2H-chromen-2-one scaffold. Its π-conjugated system is responsible for its intrinsic fluorescence. The key photophysical parameters that define a probe's performance are:
-
Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a specific wavelength. Higher values are desirable as they permit the use of lower probe concentrations.[8]
-
Absorption and Emission Wavelengths (λabs & λem): These dictate the optimal excitation wavelength and the spectral window for detecting the fluorescence emission. The ability to tune these wavelengths through chemical modification is a key advantage of coumarin probes.
-
Stokes Shift: The difference between the maximum absorption and emission wavelengths (λem - λabs). A large Stokes shift is advantageous as it minimizes self-absorption and spectral overlap, leading to a better signal-to-noise ratio.[8]
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A high quantum yield corresponds to a brighter probe, which is crucial for sensitive detection.[8][9]
Mechanisms of Metal Detection: How Probes Signal
The interaction between a coumarin probe and a metal ion triggers a change in the probe's fluorescence output. This signaling is governed by several photophysical mechanisms, which can result in either a "turn-off" (fluorescence quenching) or a "turn-on" (fluorescence enhancement) response.
Common Sensing Mechanisms:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor (e.g., an amine) has a lone pair of electrons that can be transferred to the excited coumarin fluorophore, quenching its fluorescence (signal "off"). Upon binding a metal ion, the receptor's electrons are engaged in coordination, which inhibits the PET process and restores fluorescence (signal "on").[6][10]
-
Intramolecular Charge Transfer (ICT): The coumarin scaffold often possesses an electron-donating group (like -OH or -NR₂) and an electron-withdrawing group (the lactone carbonyl). Upon excitation, charge is transferred from the donor to the acceptor. Metal ion binding can significantly alter the efficiency of this ICT process, leading to shifts in the emission wavelength and changes in intensity.[10][11]
-
Chelation-Enhanced Fluorescence (CHEF): Some probes have flexible structures with multiple aromatic rings that can rotate freely, leading to non-radiative decay and low fluorescence. When a metal ion binds, it often rigidifies the probe's structure, which blocks these non-radiative pathways and causes a significant increase in fluorescence intensity.[5][12]
-
Chelation-Enhanced Quenching (CHEQ): This is the opposite of CHEF. It often occurs with paramagnetic metal ions like Cu²⁺ or Fe³⁺. Upon chelation, these metals can quench the fluorescence of the coumarin fluorophore through energy or electron transfer processes.[5][13]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The binding of a metal ion can change the distance or orientation between them, modulating the FRET efficiency and resulting in a ratiometric fluorescence signal.[6][10]
-
C=N Isomerization Inhibition: Probes containing a C=N (imine) bond may be non-fluorescent due to free isomerization in the excited state, which provides a non-radiative decay pathway. Metal ion coordination can lock the C=N bond, inhibiting this isomerization and causing a dramatic "turn-on" fluorescence response.[14]
Caption: Key components and common signaling mechanisms of coumarin-based metal sensors.
Application Notes & Protocols
Protocol 1: General Procedure for Metal Ion Detection
This protocol provides a generalized workflow for assessing the response of a coumarin-based fluorescent probe to a target metal ion.
Materials:
-
Coumarin probe
-
High-purity solvent (e.g., DMSO, Acetonitrile, Ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl) adjusted to the desired pH
-
Stock solutions of various metal salts (e.g., chlorides or perchlorates) in deionized water
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the coumarin probe (e.g., 1 mM) in a suitable organic solvent like DMSO. Causality: Using a concentrated stock in an organic solvent ensures solubility and allows for minimal solvent perturbation when adding to the aqueous buffer.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in high-purity deionized water.
-
-
Working Solution Preparation:
-
In a quartz cuvette, prepare the final working solution. A typical final probe concentration is 1-10 µM.
-
Example: Add 10 µL of the 1 mM probe stock to 990 µL of buffer (e.g., 20 mM HEPES, pH 7.4) to get a 10 µM final concentration. Gently mix. Self-Validation: The final concentration should be low enough to avoid aggregation and inner filter effects, which can be checked by ensuring absorbance is typically below 0.1 at the excitation wavelength.
-
-
Fluorescence Measurement (Baseline):
-
Place the cuvette containing the probe solution into the fluorometer.
-
Set the excitation wavelength (λex) based on the probe's absorption maximum. Set the excitation and emission slit widths (e.g., 5 nm).
-
Record the emission spectrum over a relevant range (e.g., 400-600 nm). This is your baseline fluorescence (F₀).
-
-
Titration with Metal Ion:
-
Add a small aliquot of the target metal ion stock solution to the cuvette (e.g., 1-10 µL of a 1 mM stock).
-
Mix gently and allow the solution to incubate for a short period (e.g., 1-5 minutes) to ensure the binding equilibrium is reached.
-
Record the emission spectrum again.
-
Repeat the additions of the metal ion, recording the spectrum after each addition, until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration.
-
For "turn-on" probes, the intensity will increase. For "turn-off" probes, it will decrease.[13] The ratio F/F₀ (or F₀/F) is often plotted against concentration.
-
Protocol 2: Determination of Selectivity
This protocol is essential to validate that the probe is selective for the target metal ion over other potentially interfering ions.
Procedure:
-
Prepare Solutions:
-
Prepare a solution of the probe (e.g., 10 µM) in the chosen buffer.
-
Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a concentration significantly higher than that of the probe (e.g., 10-100 equivalents).
-
-
Interference Study:
-
To separate cuvettes, add the probe solution.
-
To each cuvette, add one of the interfering metal ions and record the fluorescence spectrum.
-
To a final cuvette, add only the target metal ion and record the spectrum.
-
-
Competitive Assay (Self-Validation):
-
To a solution containing the probe and the target metal ion (at a concentration that gives a clear signal), add a potential interfering ion.
-
Record the fluorescence spectrum. A truly selective probe will show no significant change in its fluorescence response to the target ion in the presence of competitors.
-
-
Data Analysis:
-
Create a bar chart comparing the fluorescence response (e.g., F/F₀) of the probe in the presence of the target ion versus all other tested ions. This provides a clear visual representation of the probe's selectivity.
-
Protocol 3: Calculation of Key Photophysical Parameters
A. Fluorescence Quantum Yield (ΦF) - Relative Method
The quantum yield is determined relative to a well-characterized standard.[15][16] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.[9]
Equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength. Adjust concentrations so that the absorbance is below 0.1 for all solutions to minimize reabsorption effects.[16]
-
Using a fluorometer, record the emission spectrum for each solution using the same excitation wavelength and slit widths.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope of each line (Slope = I/A).
-
Use the slopes in the quantum yield equation (the term I/A is replaced by the slope). Assume the refractive indices (n) are the same if the same solvent is used.
B. Limit of Detection (LOD)
The LOD is the lowest concentration of the metal ion that can be reliably detected.
Equation: LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (probe solution with no metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Procedure:
-
Measure the fluorescence intensity of the blank solution (probe only) at least 10 times and calculate the standard deviation (σ).
-
Perform a titration with very low concentrations of the metal ion and plot the fluorescence intensity vs. concentration.
-
Determine the slope (k) of the initial linear part of this plot.
-
Calculate the LOD using the formula above.
Data Presentation and Interpretation
Effective data presentation is crucial for comparing the performance of different probes.
Comparative Data Table of Representative Coumarin Probes
| Probe Derivative | Target Ion | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (free) | ΦF (bound) | LOD | Sensing Mechanism | Ref. |
| Coumarin-Schiff Base 1 | Cu²⁺ | 460 | 536 | 76 | 0.15 | <0.01 | 4.0 ppb | CHEQ | [17] |
| Coumarin-Schiff Base 2 | Fe³⁺ | 340 | 454 | 114 | ~0.02 | Quenched | ~10⁻⁵ M | CHEQ/LMCT | [13] |
| Coumarin-Hydrazone | Zn²⁺ | 370 | 470 | 100 | ~0.0015 | 0.30 | 3.43 nM | C=N Isomerization | [14] |
| Coumarin-Thiourea | Hg²⁺ | 380 | 485 | 105 | Low | High | 146 nM | CHEF (via reaction) | [18] |
| Coumarin-Benzofurazan | - | ~470 | ~615 | ~145 | - | - | - | ICT |
Note: Photophysical properties are highly dependent on the solvent and pH conditions. The values presented are illustrative examples from the literature.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a coumarin-based metal ion probe.
Conclusion and Future Perspectives
Coumarin-based fluorescent probes offer a powerful and versatile platform for the detection of metal ions.[2] Their excellent photophysical properties, coupled with the synthetic tractability of the coumarin scaffold, allow for the rational design of highly sensitive and selective sensors.[11][] By understanding the core sensing mechanisms and applying rigorous experimental protocols, researchers can effectively develop and validate new probes for applications ranging from environmental monitoring to cellular imaging.[10][20]
Future advancements in this field are focused on developing probes with even greater performance, such as those that operate in the near-infrared (NIR) region for deeper tissue imaging and the creation of "theranostic" systems that combine diagnostic sensing with therapeutic action.[12] The continued innovation in probe design will undoubtedly expand the role of coumarin derivatives in chemistry, biology, and medicine.
References
- NanoWorld Journal. (2023). A Decennary Update on Coumarin Derived Fluorescent Nanosensors and Chemosensors for Selective Sensing of Heavy Metal Ions.
- Verwilst, P., Koo, S., & Jangjili, P. (2019). Coumarin-Based Small-Molecule Fluorescent Chemosensors. Chemical Reviews.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Coumarin-Based Probes.
- RSC Publishing. (n.d.). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
- MDPI. (2025). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- MDPI. (n.d.). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III)
- PubMed. (2023). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions.
- RSC Publishing. (2025). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg 2+ and Cu 2+ in aqueous and biological samples.
- Bentham Science. (2021).
- ResearchGate. (n.d.). Coumarin‐based Chemosensors for Metal Ions Detection.
- ResearchGate. (2023). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions.
- ACS Publications. (2019). Coumarin-Based Small-Molecule Fluorescent Chemosensors. Chemical Reviews.
- Ingenta Connect. (n.d.). Advances in Coumarin-Derived Fluorescent Chemosensors for Metal Ions.
- ACS Publications. (2021).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- RSC Publishing. (2020).
- ACS Publications. (2020).
- BOC Sciences. (n.d.). Coumarin-based Fluorescent Probes for Imaging.
- RSC Publishing. (2020).
- RSC Publishing. (2020).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Quantum yield.
Sources
- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg 2+ and Cu 2+ in aqueous and biological samples - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05643H [pubs.rsc.org]
- 6. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 7. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
In Vitro Evaluation of 2-Methylaminomethyl Coumaran's Anticancer Properties: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer properties of 2-Methylaminomethyl coumaran, a novel synthetic coumarin derivative. The protocols outlined herein are designed to be robust and self-validating, offering insights into the compound's cytotoxic, apoptotic, cell cycle inhibitory, and anti-metastatic potential.
Introduction: The Rationale for Investigating this compound
Coumarin and its derivatives have long been recognized for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through various mechanisms of action.[4][5] The structural motif of coumarins allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives with potentially enhanced efficacy and selectivity against cancer cells. This compound is one such novel derivative, and a systematic in vitro evaluation is the foundational step in characterizing its therapeutic potential.
This guide will detail a tiered approach to the in vitro assessment of this compound, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Experimental Workflow: A Multi-faceted Approach
A thorough in vitro evaluation of a novel anticancer compound requires a series of well-designed experiments to assess its impact on various aspects of cancer cell biology. The following workflow provides a logical progression from general cytotoxicity to specific molecular mechanisms.
Caption: A tiered experimental workflow for the in vitro evaluation of this compound.
Tier 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines. This provides a broad understanding of its efficacy and potential selectivity.
Protocol 1: MTT and SRB Cytotoxicity Assays
These two colorimetric assays are widely used for in vitro cytotoxicity screening.[6] The MTT assay measures cell viability based on mitochondrial activity, while the SRB assay quantifies total cellular protein.[7][8] Using both provides a more robust assessment.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), PC-3 (prostate))
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.[9]
-
-
SRB Assay:
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT-116, PC-3 |
| Compound Concentrations | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 or 72 hours |
| Readout | Absorbance |
| Endpoint | IC50 values |
Tier 2: Mechanistic Assays
If this compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting early and late apoptosis.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[12][13]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest and wash the cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]
-
Staining: Wash the fixed cells and stain them with PI/RNase A solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Assay | Principle | Expected Outcome with Active Compound |
| Apoptosis Assay | Detection of phosphatidylserine externalization and membrane integrity | Increase in Annexin V-positive cells |
| Cell Cycle Analysis | Staining of DNA to determine cell cycle phase distribution | Arrest of cells in a specific phase (e.g., G2/M) |
Tier 3: Metastatic Potential Assays
Cancer metastasis is a major cause of mortality. These assays evaluate the effect of this compound on cell migration and invasion, key processes in metastasis.
Protocol 4: Wound Healing (Scratch) Assay
This is a simple and widely used method to study collective cell migration in vitro.[17][18][19]
Materials:
-
Confluent monolayer of cancer cells
-
Sterile pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Create a Wound: Create a "scratch" or a cell-free gap in a confluent cell monolayer.[18][20]
-
Compound Treatment: Treat the cells with this compound at non-toxic concentrations.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Data Analysis: Measure the width or area of the wound over time to quantify the rate of cell migration and wound closure.[17]
Protocol 5: Transwell Migration and Invasion Assay
This assay provides a more quantitative measure of cell migration and invasion through a porous membrane, mimicking the passage through the extracellular matrix.[21][22][23]
Materials:
-
Transwell inserts with porous membranes
-
Matrigel (for invasion assay)
-
Chemoattractant (e.g., serum-containing medium)
-
Crystal violet stain
Procedure:
-
Assay Setup: Place Transwell inserts in a 24-well plate. For the invasion assay, coat the membrane with Matrigel.[24][25]
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium. Add a chemoattractant to the lower chamber.[21]
-
Compound Treatment: Add this compound to the upper chamber.
-
Incubation: Incubate for a sufficient time to allow for migration or invasion.
-
Staining and Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane with crystal violet.[23] Count the stained cells under a microscope.
Tier 4: Signaling Pathway Analysis
Understanding how this compound affects key signaling pathways involved in cancer progression is crucial for elucidating its mechanism of action. The PI3K/Akt, MAPK, and NF-κB pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]
Protocol 6: Western Blotting for Key Signaling Proteins
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins in cell lysates.[41][42][43] By examining the phosphorylation status of key proteins in these pathways, we can determine if this compound modulates their activity.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Lysis: Treat cells with this compound for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[42]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p65).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro evaluation of this compound's anticancer properties. By systematically assessing its effects on cytotoxicity, apoptosis, cell cycle progression, migration, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This structured approach is essential for the preclinical development of novel anticancer agents.
References
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]
-
Zhang, Q., Wang, Z., & Liu, W. (2020). The role of the NF-κB signaling pathway in cancer. Translational Oncology, 13(9), 100769. [Link]
-
Sui, X., Chen, R., Wang, Z., Huang, Z., Kong, N., Zhang, M., ... & Liu, C. (2014). A comprehensive review on MAPK: a promising therapeutic target in cancer. Cancers, 6(4), 2426-2445. [Link]
-
Keep, R. F., Xiang, J., & Betz, A. L. (1994). A comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of neurosurgical anesthesiology, 6(4), 273-279. [Link]
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]
-
Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]
-
Jonkman, J. E., Cathcart, J. A., Xu, F., Bartel, Y., Tkach, K. E., & Kaverina, I. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell adhesion & migration, 8(5), 440-451. [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Cancers, 6(2), 758-790. [Link]
-
Kostova, I., Saso, L., & Găman, M. A. (2021). Coumarin derivatives as anticancer agents: mechanistic landscape with an emphasis on breast cancer. Molecules, 26(11), 3169. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link]
-
The Cancer Researcher. (2024). Adventures with the MAPK pathway. [Link]
-
BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2015). The PI3K/Akt/mTOR pathway as a therapeutic target in endometrial cancer. Journal of gynecologic oncology, 26(3), 163-171. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Natural and synthetic coumarins as potential anticancer agents. [Link]
-
Encyclopedia.pub. (2022). MAPK Pathways in Cancer Metastasis. [Link]
-
Frontiers. (2023). NF-κB signaling pathway in tumor microenvironment. [Link]
-
PubMed. (2021). Anticancer Potential of Coumarin and its Derivatives. [Link]
-
AACR Journals. (2011). NF-κB in Cancer: A Matter of Life and Death. [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]
-
PubMed. (2024). Anticancer mechanism of coumarin-based derivatives. [Link]
-
PubMed Central. (2017). The NF-κB Pathway and Cancer Stem Cells. [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
ResearchGate. (2021). (PDF) Anticancer Potential of Coumarin and its Derivatives. [Link]
-
ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. [Link]
-
CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. [Link]
-
PubMed Central. (2021). Transwell In Vitro Cell Migration and Invasion Assays. [Link]
-
Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. [Link]
-
Journal of Visualized Experiments. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Preprints.org. (2024). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
-
PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. kosheeka.com [kosheeka.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. moodle2.units.it [moodle2.units.it]
- 18. clyte.tech [clyte.tech]
- 19. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. clyte.tech [clyte.tech]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 33. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 34. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 35. cusabio.com [cusabio.com]
- 36. encyclopedia.pub [encyclopedia.pub]
- 37. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 38. aacrjournals.org [aacrjournals.org]
- 39. NF-κB - Wikipedia [en.wikipedia.org]
- 40. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. medium.com [medium.com]
- 42. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 43. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of Substituted Coumaran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Coumaran Compounds in Antimicrobial Drug Discovery
Coumarins and their derivatives have long been recognized for their diverse pharmacological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1][2] The coumarin scaffold, a benzopyrone structure, is prevalent in nature and serves as a privileged pharmacophore in medicinal chemistry.[3][4] Recent research has focused on substituted coumaran compounds, which are demonstrating significant potential as a new class of antimicrobial agents.[3][5] The core structure of these compounds allows for extensive chemical modification, enabling the synthesis of derivatives with enhanced potency and selectivity against a wide range of microbial pathogens, including drug-resistant strains.[4][6][7]
The mechanism of antimicrobial action for coumarin derivatives is multifaceted, with some compounds known to inhibit bacterial DNA gyrase by binding to the B subunit, thereby blocking DNA supercoiling and ATPase activity.[4] Other proposed mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[8][9] This variability in their mode of action makes them attractive candidates for combating the growing threat of antimicrobial resistance.[10]
This guide provides a comprehensive overview of the methodologies and protocols for screening the antimicrobial activity of novel substituted coumaran compounds. It is designed to equip researchers with the necessary tools to design, execute, and interpret antimicrobial susceptibility assays, thereby accelerating the discovery and development of new therapeutic agents.
Part 1: Foundational Screening Methodologies
The initial assessment of antimicrobial activity typically involves qualitative or semi-quantitative methods to identify promising lead compounds. The agar diffusion-based assays are widely used for this preliminary screening due to their simplicity, cost-effectiveness, and versatility.[11]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and newly synthesized compounds.[12][13] This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[11] The presence of an antimicrobial substance is indicated by a clear zone of inhibition around the well where microbial growth is prevented.[11]
The choice of agar medium (e.g., Mueller-Hinton Agar) is critical as it is standardized for susceptibility testing and supports the growth of most common pathogens. The inoculum density must be standardized, typically to a 0.5 McFarland standard, to ensure reproducible results. The volume of the test compound added to the well and its concentration are key variables that will influence the size of the inhibition zone.
-
Preparation of Inoculum:
-
From a pure, overnight culture of the test microorganism, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Preparation of Wells and Application of Test Compounds:
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar.[13]
-
Carefully add a defined volume (e.g., 50-100 µL) of the dissolved substituted coumaran compound at a known concentration into each well.[13]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) on each plate.[14]
-
-
Incubation:
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
The inclusion of positive and negative controls is essential for validating the results of each assay. The positive control ensures that the test system is sensitive to antimicrobial agents, while the negative control confirms that the solvent has no intrinsic antimicrobial activity. Furthermore, the use of standardized quality control (QC) strains with known susceptibility profiles is crucial for monitoring the accuracy and precision of the testing procedure.[15][16][17]
Agar Disk Diffusion Method
Similar to the well diffusion method, the agar disk diffusion test involves the diffusion of an antimicrobial agent from a paper disk onto an inoculated agar plate.[18] This method is also widely accepted and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18]
Part 2: Quantitative Antimicrobial Susceptibility Testing
Once promising compounds are identified through initial screening, quantitative methods are employed to determine the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration that kills the microorganism (Minimum Bactericidal Concentration or MBC).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[19][20] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[19] Each well is then inoculated with a standardized suspension of the test microorganism.[19]
The choice of broth medium is important and should be appropriate for the growth of the test organism. The final inoculum concentration in each well is a critical parameter and is typically standardized to 5 x 10⁵ CFU/mL. The solubility of the coumaran compounds in the test medium is a key consideration; a solvent like dimethyl sulfoxide (DMSO) is often used, but its final concentration should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted coumaran compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar diffusion method.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.
-
Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours).
-
-
Determination of MIC:
The accuracy of MIC determination relies on meticulous technique, including precise pipetting and proper inoculum preparation. The inclusion of growth and sterility controls is mandatory to validate the assay. Regular testing of QC strains with known MIC values is essential to ensure the consistency and accuracy of the results.[15][24]
Determination of Minimum Bactericidal Concentration (MBC)
Following the determination of the MIC, the MBC can be ascertained to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
Part 3: Data Interpretation and Presentation
Interpreting MIC Values
The MIC value is a critical parameter in antimicrobial susceptibility testing.[21] It is important to note that the MIC number for one antimicrobial agent cannot be directly compared to the MIC number of another.[21][22] The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on comparing the MIC value to established clinical breakpoints defined by organizations like CLSI or EUCAST.[19][25] For novel compounds, these breakpoints will not exist, and interpretation will rely on comparison to known antibiotics and further in vivo studies.
Data Presentation
Quantitative data from antimicrobial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Example of Antimicrobial Activity of Substituted Coumaran Compounds
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Coumaran-A | 4-Chloro | Staphylococcus aureus | 8 | 16 | 18 |
| Coumaran-B | 6-Nitro | Staphylococcus aureus | 4 | 8 | 22 |
| Coumaran-C | 4-Methoxy | Escherichia coli | 32 | >64 | 12 |
| Coumaran-D | 7-Hydroxy | Escherichia coli | 16 | 32 | 15 |
| Ciprofloxacin | (Positive Control) | Staphylococcus aureus | 0.5 | 1 | 25 |
| Ciprofloxacin | (Positive Control) | Escherichia coli | 0.25 | 0.5 | 30 |
Part 4: Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of substituted coumaran compounds.
Caption: Workflow for antimicrobial activity screening of substituted coumaran compounds.
Potential Mechanism of Action
This diagram illustrates a potential mechanism of action for coumarin compounds, specifically the inhibition of bacterial DNA gyrase.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by coumaran compounds.
Trustworthiness: Quality Control in Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial screening results, a robust quality control (QC) program is essential.[17] This involves the regular use of well-characterized reference strains with known susceptibility profiles.[15][16]
Selection and Use of QC Strains
Standard QC strains can be obtained from recognized culture collections such as the American Type Culture Collection (ATCC).[15][16] The choice of QC strains should be appropriate for the class of antimicrobial agents being tested and the types of clinical isolates under investigation. For example, Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 are commonly used QC strains for routine testing.[15][17]
Monitoring and Troubleshooting
QC testing should be performed regularly, such as weekly or with each new batch of reagents or media.[17] The results for the QC strains should fall within established acceptable ranges. If QC results are out of range, it indicates a potential issue with the test system that must be investigated and resolved before proceeding with testing of the experimental compounds.[16][24]
References
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(1), 1-11. [Link]
-
Muravyova, S. A., et al. (2019). Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin. Molecules, 24(19), 3583. [Link]
-
Cacic, M., et al. (2010). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 15(11), 8346-8358. [Link]
-
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20297. [Link]
-
Kumar, A., et al. (2020). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 25(12), 2800. [Link]
-
Patel, K., & Patel, D. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 133-137. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Li, Y., et al. (2017). Synthesis of novel coumarin substituted amide derivatives and their antibacterial activities. Journal of Heterocyclic Chemistry, 54(4), 2354-2359. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
Kumar, S., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(11), 3169. [Link]
-
Cacic, M., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Molecules, 28(2), 778. [Link]
-
Ngaini, Z., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(1), 1. [Link]
-
Kim, J., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(6), 543–549. [Link]
-
Li, Y., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(5), e1900380. [Link]
-
Patel, F. V., et al. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College Journal of Medical Sciences, 5(2), 89-92. [Link]
-
Semantic Scholar. (n.d.). Antimicrobial Activity of New Coumarin Derivatives. Retrieved from [Link]
-
Ngaini, Z., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(1), 1. [Link]
-
Chen, Y., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 988448. [Link]
-
Al-Amiery, A. A., et al. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 6(1), 1-10. [Link]
-
Kim, Y., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 27(19), 6542. [Link]
-
El-Metwaly, N., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Molecular Structure, 1301, 137330. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives 1–14.... Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Antibacterial Activity of Coumarins. Retrieved from [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
JETIR. (n.d.). EXTRACTION OF COUMARIN FROM CINNAMON AND EXAMINATION OF ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments on Coumarin Hybrids as Antimicrobial Agents [mdpi.com]
- 4. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. hereditybio.in [hereditybio.in]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. gcsmc.org [gcsmc.org]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dickwhitereferrals.com [dickwhitereferrals.com]
- 20. Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idexx.com [idexx.com]
- 22. idexx.dk [idexx.dk]
- 23. m.youtube.com [m.youtube.com]
- 24. bsac.org.uk [bsac.org.uk]
- 25. droracle.ai [droracle.ai]
Application Notes and Protocols for Assessing the Antioxidant Potential of 2-Methylaminomethyl Coumaran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Coumaran Scaffolds in Antioxidant Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred a significant research impetus towards the discovery and characterization of novel antioxidant compounds.
The coumarin scaffold, a benzopyrone structure ubiquitous in plant life, has long been a focal point of such research due to its diverse and significant biological activities, including potent antioxidant properties.[1][2] The antioxidant capacity of coumarin derivatives is intricately linked to their molecular structure, with substituents on the benzopyrone ring playing a critical role in their radical scavenging and metal-chelating abilities.[3][4] For instance, the presence and position of hydroxyl and methoxy groups can significantly enhance antioxidant activity.[3] This established structure-activity relationship for coumarins provides a strong rationale for the exploration of related heterocyclic systems.
This application note focuses on a novel class of compounds: 2-Methylaminomethyl coumaran derivatives . While the broader coumarin family is well-studied, this specific subclass represents a new frontier in antioxidant research. This guide provides a comprehensive framework for researchers who have synthesized these novel derivatives and wish to rigorously assess their antioxidant potential. We will detail the foundational principles, provide step-by-step protocols for key in vitro and cell-based assays, and offer insights into data interpretation and presentation. The methodologies outlined herein are designed to build a robust preliminary profile of these compounds, paving the way for further preclinical development.
Scientific Rationale: A Multi-faceted Approach to Antioxidant Assessment
A single assay is insufficient to fully characterize the antioxidant potential of a novel compound.[5] A comprehensive evaluation necessitates a battery of tests that probe different aspects of antioxidant activity. This multi-pronged approach is crucial for elucidating the compound's mechanism of action. The primary mechanisms by which a compound can exert antioxidant effects include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical species.[5]
-
Metal Chelation: The compound binds to pro-oxidant transition metals, such as iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
This guide will focus on a curated set of assays to probe these mechanisms:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable free radical-based assay that primarily measures the capacity of a compound to act as a hydrogen or electron donor.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that is applicable to both hydrophilic and lipophilic compounds.[5][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a direct measure of its reducing power.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation: This assay assesses the ability of a compound to inhibit the oxidation of lipids, a critical aspect of cellular damage. Malondialdehyde (MDA), a product of lipid peroxidation, is quantified.[3]
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides more biologically relevant data by accounting for factors such as cell uptake, metabolism, and localization of the test compound.
The following sections will provide detailed protocols for each of these assays.
Experimental Workflows and Protocols
The following diagram illustrates the overall workflow for assessing the antioxidant potential of novel this compound derivatives.
Caption: Workflows for TBARS and CAA assays.
Protocol 4: TBARS Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. [3]Under acidic and high-temperature conditions, MDA reacts with thiobarbituric acid (TBA) to form a red-colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
Biological sample (e.g., rat liver microsomes, plasma)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Test compounds
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Centrifuge
-
Water bath
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates or use plasma samples.
-
-
Assay Protocol:
-
To 100 µL of the biological sample, add the test compound at various concentrations.
-
Induce lipid peroxidation (e.g., using FeSO₄/ascorbate).
-
Stop the reaction by adding 200 µL of ice-cold 10% TCA.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Calculation:
-
A standard curve is prepared using the MDA standard.
-
The concentration of MDA in the samples is calculated from the standard curve and expressed as nmol/mg protein or nmol/mL.
-
The percentage inhibition of lipid peroxidation by the test compound is then calculated.
-
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. [4] Materials:
-
Adherent cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator
-
Test compounds
-
Standard antioxidant (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
-
Assay Protocol:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compounds or standard for 1 hour.
-
Wash the cells and then load them with DCFH-DA solution (e.g., 25 µM) for 60 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Induce oxidative stress by adding AAPH solution (e.g., 600 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Continue to take readings every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) is calculated from the fluorescence versus time plot.
-
The percentage inhibition of DCF formation is calculated.
-
The results are often expressed as CAA units, where 1 CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Structure-Activity Relationship and Concluding Remarks
The comprehensive evaluation of this compound derivatives using the protocols outlined in this guide will generate a robust dataset to establish their antioxidant potential. The data should be analyzed to draw preliminary structure-activity relationships. For instance, researchers should consider how modifications to the methylaminomethyl group or substitutions on the coumaran ring system affect the IC₅₀ and FRAP values.
It is hypothesized that the aminomethyl group at the 2-position may influence the electron-donating capacity and lipophilicity of the molecule, which in turn could impact its radical scavenging activity and cellular uptake. The coumaran ring system itself, particularly if it contains phenolic hydroxyl groups, is expected to contribute significantly to the antioxidant properties. [3] In conclusion, the systematic application of these well-established assays provides a reliable and efficient pathway for the initial characterization of novel this compound derivatives as potential antioxidant agents. The insights gained from these studies will be invaluable for guiding further optimization and development of this promising class of compounds for therapeutic applications in oxidative stress-related diseases.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761.
- protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay.
- Strate, J. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Benchtop Notes.
- Nair, A., & Mallya, R. (2021). Lipid Peroxidation (TBARS) in Biological Samples. In Springer Protocols Handbooks.
- Lee, S. O., Choi, S. Z., Lee, S. K., & Lee, K. R. (2009). Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships. Phytotherapy Research, 23(8), 1141–1146.
- Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay.
- Kostova, I., & Momekov, G. (2023). Antioxidant Activity of Coumarins. Encyclopedia.pub.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Bubols, G. B., Vianna, D. R., Medina-Remón, A., von Poser, G. L., Lamuela-Raventós, R. M., Eifler-Lima, V. L., & Garcia, S. C. (2013). The Antioxidant Activity of Coumarins and Flavonoids. Mini-Reviews in Medicinal Chemistry, 13(3), 318–334.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- Benkhaira, N., Fikri Benbrahim, K., & Ibnsouda Koraichi, S. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Benkhaira, N., Fikri Benbrahim, K., & Ibnsouda Koraichi, S. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Preuss, I. (2013).
- Kostova, I., & Momekov, G. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Pharmaceuticals, 16(5), 651.
- BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- El-Sayed, M. A., El-Gazzar, M. G., & Al-Ghamdi, S. A. (2020).
- Bubols, G. B., Vianna, D. R., Medina-Remón, A., von Poser, G. L., Lamuela-Raventós, R. M., Eifler-Lima, V. L., & Garcia, S. C. (2013). The Antioxidant Activity of Coumarins and Flavonoids.
- Cell Biolabs, Inc. (n.d.).
- Armstrong, D., & Browne, R. (1994). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (85), e51122.
- GM Binder. (n.d.). Abts assay protocol pdf.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- BenchChem. (n.d.). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.
- Abcam. (2023). Cellular Antioxidant Assay Kit (ab242300).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2011). The antioxidant activity of new coumarin derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761.
- Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit.
- Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit.
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit.
- Scribd. (n.d.). DPPH Assay Procedure Guide | PDF.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives.
- Marine Biology. (n.d.). DPPH radical scavenging activity.
- Shah, P., & Modi, K. (2023).
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
- Kostova, I., & Momekov, G. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI.
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
- Shah, P., & Modi, K. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 28(15), 5797.
- Siddeeg, A., AlKehayez, N. M., & Al-Sanea, M. M. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Frontiers, 4(4), 1146-1165.
- Budama-Kilinc, Y., Kecel-Gunduz, S., & Gunduz, T. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Journal of Molecular Structure, 1250, 131758.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. Molecules, 20(10), 17993–18007.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. Research Journal of Pharmacy and Technology, 15(2), 523-526.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and free radical scavenging activity of coumarin derivatives containing a 2-methylbenzothiazoline motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-Methylaminomethyl Coumaran as a Potential Enzyme Inhibitor
Introduction: The Promise of the Coumaran Scaffold in Enzyme Inhibition
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, the identification of small molecules that can selectively modulate the activity of enzymes represents a highly fruitful avenue of research. The coumaran (2,3-dihydrobenzofuran) scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile framework for the development of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antiplatelet properties.[3][4][5] Notably, specific coumaran and the structurally related benzofuran derivatives have been identified as inhibitors of key enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-alpha-reductase, and cholinesterases.[1][6][7]
This document provides a comprehensive guide for the investigation of a novel coumaran derivative, 2-Methylaminomethyl coumaran , as a potential enzyme inhibitor. Given the lack of specific prior research on this compound, we propose a systematic approach commencing with a primary screen against a panel of enzymes implicated in various pathological processes and known to be modulated by related heterocyclic compounds. This will be followed by detailed protocols for "hit" validation, including the determination of the half-maximal inhibitory concentration (IC50) and elucidation of the mechanism of inhibition through kinetic studies.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.
Safety Precautions
Researchers must adhere to standard laboratory safety procedures. 2,3-dihydrobenzofuran is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources.[8][9] Aromatic amines can be toxic, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11][12] All handling of the test compound and reagents should be performed in a fume hood.
Part 1: Primary Screening of this compound
The initial step is to assess the inhibitory potential of this compound against a diverse panel of enzymes. This broad-based screening approach increases the probability of identifying a specific target. Based on the known biological activities of coumaran and coumarin derivatives, the following enzymes are recommended for the primary screening panel:
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system, inhibition of which is a therapeutic strategy for Alzheimer's disease.[7][13]
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is relevant for the treatment of depression and neurodegenerative disorders.[2][5]
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
-
Lipoxygenase (LOX): Involved in the inflammatory cascade, LOX inhibitors have potential as anti-inflammatory agents.[3]
-
Carbonic Anhydrase (CA): A family of enzymes with various physiological roles; inhibitors are used as diuretics and for the treatment of glaucoma.
Experimental Workflow for Primary Screening
Caption: Workflow for primary enzyme inhibitor screening.
Protocol 1.1: General Protocol for Primary Spectrophotometric Enzyme Inhibition Assay
This protocol is a general template adaptable for AChE, Tyrosinase, LOX, and CA assays in a 96-well format. Specific reagents and wavelengths will vary for each enzyme.
Materials:
-
This compound
-
Selected enzymes (AChE, Tyrosinase, LOX, CA)
-
Specific substrates and reagents for each enzyme (see individual protocols)
-
Appropriate assay buffer for each enzyme
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of kinetic and endpoint measurements at specific wavelengths
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and substrate, but no enzyme.
-
Control wells (100% activity): Add assay buffer, enzyme, and DMSO (at the same final concentration as the compound wells).
-
Test wells: Add assay buffer, enzyme, and the desired concentration of this compound.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Incubate the plate for 10-15 minutes at the optimal temperature for the specific enzyme to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at the appropriate wavelength. For kinetic assays, take readings at regular intervals (e.g., every minute for 10-20 minutes). For endpoint assays, incubate for a fixed time and then measure the final absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100
-
Hypothetical Primary Screening Results
| Enzyme | % Inhibition at 10 µM |
| Acetylcholinesterase (AChE) | 65% |
| Monoamine Oxidase A (MAO-A) | 15% |
| Monoamine Oxidase B (MAO-B) | 72% |
| Tyrosinase | 8% |
| Lipoxygenase (LOX) | 55% |
| Carbonic Anhydrase (CA) | 5% |
Based on these hypothetical results, AChE, MAO-B, and LOX would be considered "hits" for further investigation.
Part 2: "Hit" Validation and Characterization
Once a "hit" is identified from the primary screen, the next steps are to confirm its activity and characterize its potency and mechanism of inhibition.
Protocol 2.1: Determination of IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15]
Procedure:
-
Follow the general assay protocol (1.1) for the "hit" enzyme.
-
Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Perform the enzyme inhibition assay for each concentration in triplicate.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical IC50 Determination for AChE Inhibition
| [this compound] (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
From a dose-response curve of this data, the IC50 value can be interpolated.
Protocol 2.2: Enzyme Kinetic Studies to Determine Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial. The three common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[6][16] These can be distinguished by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.[3][8][17][18]
Caption: Mechanisms of reversible enzyme inhibition.
Procedure:
-
Select two or three fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
For each inhibitor concentration (and a no-inhibitor control), perform the enzyme assay with a range of substrate concentrations (typically from 0.2x Km to 5x Km, where Km is the Michaelis constant).
-
Measure the initial reaction velocity (v0) for each substrate and inhibitor concentration.
-
Michaelis-Menten Plot: Plot v0 versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/v0 versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten kinetics and allows for easier determination of Vmax (the maximum reaction velocity) and Km.
-
Competitive inhibition: The lines will intersect on the y-axis (1/Vmax is unchanged), but the x-intercepts (-1/Km) will differ.
-
Non-competitive inhibition: The lines will have different y-intercepts but will intersect on the x-axis (-1/Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel.
-
Hypothetical Kinetic Data for AChE Inhibition
| 1/[Substrate] (µM-1) | 1/v0 (no inhibitor) | 1/v0 (with inhibitor) |
| 0.1 | 0.02 | 0.03 |
| 0.2 | 0.03 | 0.05 |
| 0.5 | 0.06 | 0.11 |
| 1.0 | 0.11 | 0.21 |
| 2.0 | 0.21 | 0.41 |
Plotting this data on a Lineweaver-Burk plot would help to elucidate the mechanism of inhibition.
Part 3: Specific Enzyme Assay Protocols
The following are more detailed protocols for the "hit" enzymes identified in the hypothetical primary screen.
Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method.[19][20]
Reagents:
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
Procedure:
-
Follow the general protocol 1.1.
-
The reaction mixture in each well should contain phosphate buffer, DTNB, the test compound (or DMSO), and AChE.
-
Initiate the reaction by adding ATCI.
-
Measure the increase in absorbance at 412 nm.
Protocol 3.2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This is a fluorometric assay.[2]
Reagents:
-
Recombinant human MAO-B
-
A suitable substrate (e.g., benzylamine)
-
A fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Follow the general protocol 1.1, using a black 96-well plate.
-
The reaction mixture contains the buffer, HRP, Amplex® Red, test compound (or DMSO), and MAO-B.
-
Initiate the reaction by adding the substrate.
-
Measure the increase in fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm).
Protocol 3.3: Lipoxygenase (LOX) Inhibition Assay
This is a spectrophotometric assay.
Reagents:
-
Soybean lipoxygenase
-
Linoleic acid as the substrate
-
Borate buffer (pH 9.0)
Procedure:
-
Follow the general protocol 1.1.
-
The reaction mixture contains the buffer, the test compound (or DMSO), and LOX.
-
Initiate the reaction by adding linoleic acid.
-
Measure the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene hydroperoxide.
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential enzyme inhibitor. By following a systematic approach of primary screening, "hit" validation, and mechanistic studies, researchers can efficiently assess the bioactivity of this novel compound. The coumaran scaffold holds significant promise in drug discovery, and a thorough evaluation of its derivatives is a worthwhile endeavor. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future structure-activity relationship (SAR) studies.
References
-
Boyé, S., Pfeiffer, B., Renard, P., Rettori, M.-C., Guillaumet, G., & Viaud, M.-C. (1999). N,N -Disubstituted Aminomethyl Benzofuran Derivatives: Synthesis and Preliminary Binding Evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335–341. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Retrieved from [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1245. [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- Al-Amiery, A. A., et al. (2012). Sources and biological activity of Coumarins: An Appraisal. International Journal of Drug Design and Discovery, 3(3), 853-869.
-
Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(55), 32066-32083. [Link]
-
Atlantis Press. (2015). The Study on Biological and Pharmacological Activity of Coumarins. Proceedings of the 2015 Asia-Pacific Energy Equipment Engineering Research Conference (AP3ER 2015). [Link]
-
Wikipedia. (n.d.). Enzyme inhibition. Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 433. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Larrignon, S., et al. (2011). An Acetyltransferase Conferring Tolerance to Toxic Aromatic Amine Chemicals: MOLECULAR AND FUNCTIONAL STUDIES. Journal of Biological Chemistry, 286(47), 40939-40950. [Link]
-
Li, Y., et al. (2024). Discovery of 2,3-Dihydro[19]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry, 67(8), 6646-6663. [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
-
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2021). Some Aromatic Amines and related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. [Link]
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8345. [Link]
-
Ghosh, S., & Rangan, L. (2013). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Plant Biochemistry and Biotechnology, 22(4), 404-410. [Link]
-
ResearchGate. (n.d.). Synthesis of 7‐aminocoumarin derivatives. Retrieved from [Link]
-
Lee, K. Y., et al. (2014). Synthesis of aminoalkyl-substituted coumarin derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1848-1855. [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 4(4), 434-445. [Link]
-
Rebolledo, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7354. [Link]
-
Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 30-37. [Link]
-
Li, S., et al. (2022). Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2118. [Link]
-
Shaker, R. M. (2003). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Bulletin of the Korean Chemical Society, 24(2), 218-222. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]
- 10. An Acetyltransferase Conferring Tolerance to Toxic Aromatic Amine Chemicals: MOLECULAR AND FUNCTIONAL STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some Aromatic Amines and related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]
- 14. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 15. sci-hub.box [sci-hub.box]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 2-Methylaminomethyl coumaran for biological assays
Technical Support Center: Solubilization of 2-Methylaminomethyl Coumaran
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Poor solubility can lead to unreliable in vitro data and hinder downstream development.[1] This guide provides a logical, stepwise approach to characterization, solubilization, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound. The solutions are presented in a progressive manner, from simple adjustments to more complex formulation strategies.
FAQ 1: What are the fundamental physicochemical properties of this compound that I should know?
Understanding the inherent properties of your compound is the critical first step. This compound consists of a coumaran (2,3-dihydrobenzofuran) scaffold with a secondary amine group. This structure dictates its solubility behavior.
-
Compound Classification: It is a weak base . The secondary amine group can be protonated.
-
pKa (Predicted): The pKa is the pH at which the compound is 50% ionized and 50% neutral. For the secondary amine, the predicted basic pKa is approximately 8.5 - 9.5 . This is a crucial parameter, as the compound's charge state, and therefore its aqueous solubility, is highly dependent on the pH of the medium.[2][3][4]
-
LogP (Predicted): The partition coefficient (LogP) is a measure of lipophilicity.[5] For the parent coumaran structure, the LogP is ~2.1.[6] The addition of the methylaminomethyl group will decrease the LogP, likely placing the value in the 1.5 - 2.5 range. This moderate lipophilicity suggests that while it prefers a non-polar environment, it is not excessively "greasy," and solubility can be achieved with the right strategy. A higher LogP value often corresponds to higher lipophilicity and lower aqueous solubility.[5]
| Property | Predicted Value/Classification | Implication for Solubility |
| Compound Type | Weak Base | Solubility will be highly pH-dependent. |
| pKa (Basic) | ~8.5 - 9.5 | Significantly more soluble at pH < pKa. |
| LogP | ~1.5 - 2.5 | Moderately lipophilic; may require formulation aids. |
FAQ 2: I tried dissolving the compound in my neutral pH 7.4 assay buffer, but it crashed out. What's happening?
This is a classic issue for weak bases and is entirely expected based on the compound's pKa.
Causality: At pH 7.4, which is below the predicted pKa of ~8.5-9.5, the compound will be predominantly in its protonated, charged (cationic) form (BH+). According to the Henderson-Hasselbalch equation, this charged form is significantly more soluble in aqueous media than the neutral form (B). However, if the intrinsic solubility of the neutral form is very low, even the charged form may not be soluble enough at the desired concentration, leading to precipitation. Often, compounds are first dissolved in a high-concentration DMSO stock, and upon dilution into an aqueous buffer, the sudden change in solvent environment causes the compound to precipitate. This is known as kinetic insolubility.[7][8][9]
Immediate Solution: The simplest first step is to leverage the compound's basicity. Lower the pH of your buffer. By decreasing the pH further below the pKa (e.g., to pH 5.0 or 6.0), you increase the proportion of the protonated, more soluble species.
FAQ 3: How do I properly use pH adjustment to improve solubility? Is there a risk to my assay?
pH modification is a powerful tool, but it must be used judiciously to avoid compromising your experiment.
The Principle: For a weak base, solubility increases as the pH of the solution drops further below its pKa. A good rule of thumb is to aim for a pH that is at least 1-2 units below the pKa to ensure >90-99% of the compound is in the ionized, soluble form.
Potential Risks & Mitigation:
-
Assay Viability: Many biological systems (enzymes, cells) are sensitive to pH. A significant deviation from physiological pH (~7.4) can alter protein conformation, enzyme activity, or cell health.
-
Mitigation: Before committing to a low-pH formulation, run a "buffer control" experiment. Test your assay's performance across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) without the compound to determine the acceptable pH window for your specific biological system.
-
-
Compound Stability: Some compounds can degrade at acidic pH.
-
Mitigation: Prepare the acidic formulation fresh and consider a short-term stability test (e.g., incubate at the working pH for the duration of the assay and analyze by HPLC for degradation).
-
FAQ 4: pH adjustment isn't an option for my cell-based assay. What should I try next?
When pH modification is not feasible, the next logical steps involve using formulation excipients like co-solvents or cyclodextrins.[10][11]
Option 1: Co-solvents Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10][12][13]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[10]
-
Causality: These solvents create a more favorable "micro-environment" for the moderately lipophilic this compound, preventing it from precipitating out of the aqueous buffer.
-
Implementation: The goal is to use the lowest possible concentration of the co-solvent that maintains solubility, as high concentrations can be toxic to cells or interfere with assays.[14] Typically, the final concentration of DMSO in a cell-based assay should be kept below 0.5%.[14]
Option 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.
-
Causality: The hydrophobic coumaran portion of your molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[16][17] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.[16][18]
FAQ 5: My compound still precipitates even with a co-solvent. How do I troubleshoot this?
This indicates that you may have exceeded the compound's kinetic or thermodynamic solubility limit under those specific conditions.
-
Problem 1: High Supersaturation: You are likely diluting a very high concentration DMSO stock (e.g., 50 mM) directly into the aqueous buffer, causing the compound to "crash out" before the co-solvent can effectively stabilize it.
-
Solution: Stepwise Dilution. Perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solution that contains a higher percentage of co-solvent or is entirely co-solvent. Then, add this intermediate dilution to your final assay buffer. This gradual reduction in solvent strength prevents rapid precipitation.[14]
-
-
Problem 2: Exceeded Thermodynamic Solubility: There is a maximum equilibrium concentration (thermodynamic solubility) that can be achieved in any given solvent/buffer system.[1][19] You may simply be trying to dissolve too much compound.
-
Solution: Determine the Solubility Limit. Perform a simple kinetic solubility assessment (see Protocol 2) to find the maximum soluble concentration in your chosen formulation. You may need to accept a lower top concentration in your assay.
-
Part 2: Visual Workflows & Decision Guides
Solubilization Strategy Selection Workflow
This diagram outlines a logical decision-making process for selecting the appropriate solubilization strategy for this compound.
Caption: Decision tree for selecting a solubilization method.
Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule encapsulates this compound to improve its aqueous solubility.
Caption: Cyclodextrin encapsulates the drug to form a soluble complex.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
A high-quality, fully solubilized stock solution is the foundation of any reliable assay.[20][21]
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular sieve-dried DMSO (high purity, e.g., ≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microtube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock in 1 mL (0.001 L), the calculation is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the vial. It is crucial to perform this in a low-humidity environment if possible.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial.[20]
-
Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any visible solid particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Final Check: Once fully dissolved, the solution should be clear and free of any precipitate.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14] Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Protocol 2: Rapid Kinetic Solubility Assessment
This protocol helps determine the apparent solubility limit when diluting a DMSO stock into your chosen aqueous buffer.[8][9][19]
Materials:
-
10 mM compound stock in DMSO
-
Chosen aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or visual inspection
Procedure:
-
Prepare Plate: Add 198 µL of the aqueous buffer to wells in a column of the 96-well plate.
-
Add Compound: In the top well, add 2 µL of your 10 mM DMSO stock to the 198 µL of buffer. This creates a 1:100 dilution, resulting in a 100 µM compound concentration with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution down the column. Transfer 100 µL from the first well to the second well (now containing 100 µL buffer + 100 µL from well 1), mix, and repeat this process for subsequent wells. This will create concentrations of 100, 50, 25, 12.5, 6.25 µM, etc.
-
Equilibrate: Cover the plate and let it equilibrate at room temperature for 1-2 hours.[9]
-
Analyze:
-
Visual Method: Carefully inspect each well against a dark background. The highest concentration that remains clear (no visible precipitate, cloudiness, or crystals) is your approximate kinetic solubility.
-
Instrumental Method: Read the plate at an absorbance of ~620 nm. Wells with precipitated compound will scatter light, resulting in a higher absorbance reading. Plot Absorbance vs. Concentration and identify the concentration at which the absorbance begins to sharply increase. This point is the estimated kinetic solubility.
-
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using cyclodextrin as a solubility enhancer.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% w/v (100 mg/mL) solution of HP-β-CD in your assay buffer. Ensure it is fully dissolved. This will be your formulation vehicle.
-
Add Compound: Weigh the appropriate amount of this compound to achieve your desired final concentration and add it directly to the HP-β-CD solution.
-
Complexation: Tightly cap the vial and vortex vigorously. Place the vial on a magnetic stirrer and allow it to mix for several hours (4-24 hours) at room temperature. This extended mixing time is necessary to allow for the formation of the inclusion complex.[22]
-
Clarification (Optional but Recommended): After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Final Solution: Carefully collect the supernatant. This clear solution is your cyclodextrin-formulated stock, which can then be diluted into the assay medium. Always include a "vehicle control" in your experiments using the same HP-β-CD solution without your compound, as excipients can sometimes have biological effects.[23][24][25][26]
References
-
Human Metabolome Database. (2023). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
- Islam, M. R., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences.
-
The Good Scents Company. Coumaran, 496-16-2. Available at: [Link]
- Agnihotri, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE.
- Medic-Saric, M., et al. The 4-arylaminocoumarin derivatives log P values calculated according to Rekker's method. SciSpace.
-
Wikipedia. Cosolvent. Available at: [Link]
- Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability.
-
MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: [Link]
- ResearchGate. (2023).
- Martinez, M.N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. The AAPS Journal.
- Jain, P. K., & Joshi, H. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science.
- Maheshwari, R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
- U.S. National Library of Medicine. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Kromann, J. C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
- ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2.
- ResearchGate.
- IFF. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
- GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
- Martinez, M.N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. PubMed.
- ResearchGate. Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- ChemRxiv. (2023).
- ScienceAsia. (2020).
- ACS Publications. (2019).
- MDPI. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- Shandong IRO Chelating Chemical Co., Ltd.
- ResearchGate. (2016).
- ResearchGate. (2016).
- Reddit. (2022).
- Journal of Applied Pharmaceutical Science. (2012). Coumarin: Chemical and Pharmacological Profile.
- RSC Publishing. (2022).
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Shandong IRO Chelating Chemical Co., Ltd.
- Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review.
Sources
- 1. evotec.com [evotec.com]
- 2. peerj.com [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. coumaran, 496-16-2 [thegoodscentscompany.com]
- 7. asianpubs.org [asianpubs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. onlinepharmacytech.info [onlinepharmacytech.info]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceasia.org [scienceasia.org]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 25. A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Overcoming challenges in the multi-step synthesis of 2-Methylaminomethyl coumaran
Welcome to the technical support guide for the multi-step synthesis of 2-Methylaminomethyl coumaran (2,3-dihydro-N-methyl-1-benzofuran-2-methanamine). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based troubleshooting advice and detailed protocols to navigate the common challenges encountered during this synthesis. Our goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible process.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. Its synthesis, while conceptually straightforward, involves several steps that are prone to specific challenges, including low yields, competing side reactions, and difficult purifications. This guide is structured to address these issues in a logical, question-and-answer format, following a common synthetic pathway.
Overall Synthetic Workflow
A prevalent strategy for constructing the target molecule involves a three-stage process: building the coumaran core, introducing the aminomethyl group, and finally, performing the N-methylation. Each stage presents unique challenges that require careful control of reaction conditions.
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Formation of the Coumaran Ring
The construction of the dihydrobenzofuran core is the foundation of the synthesis. A common route involves the Claisen rearrangement of an aryl allyl ether followed by cyclization.
Frequently Asked Questions (FAQs)
Q1: My Claisen rearrangement of allyl phenyl ether is giving low yields and a mixture of ortho- and para-isomers. How can I improve the regioselectivity and yield?
A1: This is a classic challenge in aromatic Claisen rearrangements. The initial[1][1]-sigmatropic rearrangement yields the ortho-substituted product. However, if both ortho positions are blocked, or under harsh thermal conditions, a subsequent Cope rearrangement can lead to the para-product.[2]
-
Causality: High temperatures (>200 °C) provide the activation energy for the secondary Cope rearrangement, leading to the thermodynamically stable para-isomer.[2][3] Furthermore, prolonged heating can lead to decomposition.
-
Troubleshooting & Optimization:
-
Lower the Temperature with Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can dramatically lower the required reaction temperature to a range of 80-120 °C.[3] This minimizes the energy available for the secondary rearrangement and reduces charring.
-
Solvent Choice: The reaction rate can be influenced by solvent polarity.[3] High-boiling, non-polar solvents like decalin are standard for thermal reactions, but for catalyzed versions, a solvent like 1,2-dichloroethane may be more appropriate.
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid, uniform heating, often reducing reaction times from hours to minutes and minimizing byproduct formation.
-
Q2: The cyclization of my o-allylphenol intermediate is inefficient. What are the best methods to form the dihydrobenzofuran ring?
A2: Direct cyclization can be challenging. More robust methods involve converting the allyl group's double bond into a reactive intermediate that readily undergoes intramolecular cyclization.
-
Expert Recommendation: A reliable method is an acid-catalyzed cyclization or an electrophile-mediated cyclization. For example, treating the o-allylphenol with a source of electrophilic bromine (e.g., NBS) or iodine can trigger a cascade reaction.
-
Alternative Methods:
-
Radical Cyclization: Aryl radicals generated from o-alkenyloxyarene diazonium salts can efficiently cyclize to form dihydrobenzofurans.[4]
-
Palladium-Catalyzed Cyclization: Wacker-type oxidation conditions can also be employed for this transformation.
-
Stage 2: Introduction of the Aminomethyl Group
Once the coumaran ring is formed, the next critical step is installing the nitrogen-containing side chain at the C2 position.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a radical bromination at the 2-position of the coumaran ring, but I'm getting a complex mixture of products. How can I improve selectivity?
A1: Benzylic positions, like the C2 of the coumaran ring, are susceptible to radical halogenation. However, over-bromination and reaction at other sites can occur if conditions are not carefully controlled.
-
Causality: Radical reactions are chain reactions. Excess radical initiator or halogenating agent can lead to multiple halogenations or reactions on the aromatic ring.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the bromine source with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide. Use precisely 1.0-1.1 equivalents of NBS.
-
Solvent: Use an inert solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Light Source: Initiate the reaction with a sunlamp or a standard incandescent bulb, and maintain a gentle reflux. Avoid overheating, which can promote undesired side reactions.
-
Q2: My amination of the 2-bromomethyl coumaran is resulting in over-alkylation and low yields of the primary amine. What's a better approach?
A2: Direct amination with ammonia is often problematic, leading to mixtures of primary, secondary, and tertiary amines. A more controlled, "protected" form of ammonia is needed.
-
Expert Recommendation (The Gabriel Synthesis): This is a classic and highly reliable method for converting alkyl halides to primary amines.
-
React the 2-bromomethyl coumaran with potassium phthalimide to form the N-alkylated phthalimide intermediate.
-
Cleave the phthalimide group using hydrazine (H₂NNH₂) in refluxing ethanol to release the desired primary amine, 2-(aminomethyl)coumaran. This method completely avoids over-alkylation.
-
-
Alternative (Reductive Amination): If you can synthesize the corresponding 2-formylcoumaran (aldehyde), a reductive amination with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is an excellent way to form the primary amine directly.[5][6]
Stage 3: N-Methylation and Purification
The final steps involve the selective methylation of the primary amine and the challenging purification of the polar final product.
Frequently Asked Questions (FAQs)
Q1: I'm trying to methylate my 2-(aminomethyl)coumaran, but I'm getting a mixture of the starting material, the desired secondary amine, the tertiary dimethyl amine, and even some quaternary salt. How can I achieve selective mono-methylation?
A1: This is a very common problem. Using traditional alkylating agents like methyl iodide often leads to over-methylation because the secondary amine product is often more nucleophilic than the primary amine starting material.
-
Expert Recommendation (Eschweiler-Clarke Reaction): This is the premier method for exhaustively methylating a primary or secondary amine to the corresponding tertiary amine, but it can be adapted for selective mono-methylation and, importantly, it mechanistically prevents the formation of quaternary ammonium salts.[7][8][9] For selective di-methylation to the tertiary amine, it is the ideal choice.
-
Mechanism: The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.[1][10] The reaction stops at the tertiary amine stage because a tertiary amine cannot form another iminium ion with formaldehyde.[7]
-
Protocol for Exhaustive Methylation: Use an excess of both formaldehyde and formic acid and heat the reaction mixture (typically 80-100 °C) until CO₂ evolution ceases.[1][8] This reliably produces the tertiary amine.
-
-
For Selective Mono-Methylation (Alternative):
-
Reductive Amination with Formaldehyde: A more controlled approach is a standard reductive amination. React the primary amine with one equivalent of formaldehyde to form the imine/iminium ion, and then reduce it in situ with a milder reducing agent like sodium triacetoxyborohydride (STAB). This offers better control over the stoichiometry.
-
Protect-Methylate-Deprotect: A longer but very clean route involves protecting the primary amine (e.g., as a tosylamide or a carbamate), methylating the protected nitrogen (e.g., with NaH and MeI), and then removing the protecting group.
-
Q2: The final product, this compound, is a polar, basic oil that is difficult to purify by standard silica gel chromatography. It streaks badly on the column. What are my options?
A2: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and difficult elution.[11]
-
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Before running the column, flush it with your starting eluent containing 1-2% triethylamine or ammonia in methanol.[11] This neutralizes the acidic sites and significantly improves peak shape.
-
Use an Alternative Stationary Phase: Basic alumina can be an excellent alternative to silica for purifying basic compounds.[11]
-
HILIC Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[12]
-
Purification via Salt Formation (Highly Recommended): This is often the easiest and most effective method.[11]
-
Dissolve the crude basic oil in a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether or dry HCl gas until precipitation of the hydrochloride salt is complete.
-
The resulting this compound hydrochloride is typically a stable, crystalline solid that is much less soluble and can be easily collected by filtration.
-
The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.[11][13] The free base can be regenerated by treatment with a base if needed.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting logic for the N-Methylation step.
Key Protocols
Protocol 1: Eschweiler-Clarke N,N-dimethylation of 2-(Aminomethyl)coumaran
-
To a round-bottom flask charged with 2-(aminomethyl)coumaran (1.0 eq), add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98%, 3.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C in a fume hood. Vigorous gas (CO₂) evolution will be observed.
-
Maintain heating for 4-6 hours, or until gas evolution has ceased and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully basify with 2M NaOH solution to pH > 11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
Protocol 2: Purification of this compound via Hydrochloride Salt Formation
-
Dissolve the crude product oil from the previous step in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the white solid under vacuum to yield pure this compound hydrochloride. The product can be further purified by recrystallization from ethanol/ether if necessary.
References
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]
-
Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help. Retrieved January 16, 2026, from [Link]
- Beckwith, A. L. J., & Meijs, G. F. (1981). ChemInform Abstract: FORMATION OF DIHYDROBENZOFURANS BY RADICAL CYCLIZATION.
- Wang, et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
-
Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 16, 2026, from [Link]
- Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermedi
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). PMC - NIH.
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
- Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
- Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide. (2025). BenchChem.
- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamin
- Recent Advances in Phthalan and Coumaran Chemistry. (2017). Semantic Scholar.
- Technical Support Center: Purification of Crude 2,6-Bis(aminomethyl)phenol. (2025). BenchChem.
- 18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts.
-
Claisen rearrangement. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Reductive Amin
- Bennett, T. (2023).
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
- For highly polar compound, how to do the purification?. (2018).
- A reductive amination of carbonyls with amines using decaborane in methanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Two efficient cascade reactions to synthesize substituted furocoumarins. (2008). PubMed.
- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). NIH.
- 21.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Two-Step Tandem Synthesis of Coumarin Derivatives Containing Bioamide Skeleton Catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in Sustainable Continuous-Flow Microreactors. (n.d.). MDPI.
- Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. (1988). PubMed.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). PMC - NIH.
- Selective Biocatalytic N‐Methylation of Unsatur
- The influence of N-methylation on the ansamers of an am
- Two Efficient Cascade Reactions to Synthesize Substituted Furocoumarins. (n.d.). Request PDF.
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. ChemInform Abstract: FORMATION OF DIHYDROBENZOFURANS BY RADICAL CYCLIZATION / Chemischer Informationsdienst, 1981 [sci-hub.st]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. name-reaction.com [name-reaction.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Methylaminomethyl Coumaran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-Methylaminomethyl coumaran. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies. Our goal is to empower you to diagnose and resolve experimental challenges effectively.
I. Understanding the Synthetic Landscape
The synthesis of this compound (also known as 2-Methylaminomethyl-2,3-dihydrobenzofuran) can be approached through several strategic pathways. The optimal choice will depend on the available starting materials and the specific requirements of your research. Below, we outline the most common synthetic routes and the critical control points within each.
Visualizing the Synthetic Pathways
Caption: Overview of potential synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing a logical approach to troubleshooting.
Problem 1: Low Yield in the Formation of the Coumaran Ring
The initial formation of the 2,3-dihydrobenzofuran (coumaran) ring system is a critical step that can be prone to low yields due to side reactions.
Question: My yield for the synthesis of the coumaran precursor from salicylaldehyde is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in coumaran synthesis often stem from competing side reactions or incomplete conversion. Here’s a breakdown of potential issues and their solutions:
-
Polymerization of Starting Materials: Salicylaldehyde and its derivatives can be prone to polymerization under harsh acidic or basic conditions.
-
Solution: Employ milder reaction conditions. If using a strong acid catalyst, consider switching to a Lewis acid like ZnCl₂ or a solid-supported acid catalyst which can be easily filtered off.[1]
-
-
Incomplete Cyclization: The intramolecular cyclization to form the dihydrofuran ring may not go to completion.
-
Solution: Ensure anhydrous conditions, as water can interfere with many cyclization reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Sub-optimal Temperature: The reaction temperature is a critical parameter.
-
Solution: Perform a temperature screen to find the optimal balance between reaction rate and side product formation. Some cyclizations may benefit from lower temperatures over a longer period.
-
Experimental Protocol: Optimization of Coumaran Ring Formation
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the salicylaldehyde derivative (1 eq.) and a suitable solvent (e.g., anhydrous toluene).
-
Catalyst Addition: Add the chosen catalyst (e.g., catalytic amount of p-toluenesulfonic acid or a Lewis acid).
-
Temperature Control: Heat the reaction mixture to the desired temperature and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction, quench with a suitable reagent (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Problem 2: Challenges in the Functionalization of the C2 Position
Introducing the methylaminomethyl group at the 2-position of the coumaran ring is a multi-step process, with each step presenting unique challenges.
Question: I am having trouble with the reductive amination of 2-formylcoumaran with methylamine. The reaction is either incomplete or I see multiple products. How can I optimize this step?
Answer:
Reductive amination is a powerful tool for forming amines, but it requires careful control of reaction conditions to achieve high yields of the desired product.[2][3][4]
-
Incomplete Imine Formation: The initial formation of the imine intermediate may be slow or reversible.
-
Solution: The reaction is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can facilitate imine formation. The removal of water, a byproduct of imine formation, can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.
-
-
Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.[5][6][7][8]
-
Solution: Use a stoichiometric amount of methylamine. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
-
-
Reduction of the Aldehyde: The reducing agent may reduce the starting aldehyde before it has a chance to form the imine.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] These reagents are less reactive towards carbonyls at neutral or slightly acidic pH.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at pH 6-7 | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imines, non-toxic | More expensive |
Visualizing the Reductive Amination Workflow
Caption: Key steps and potential side reactions in reductive amination.
Problem 3: Difficulties with Nucleophilic Substitution
An alternative route to the target molecule involves the nucleophilic substitution of a 2-halomethylcoumaran with methylamine.
Question: The reaction of 2-chloromethylcoumaran with methylamine is giving me a mixture of products, and the purification is difficult. What can I do to improve the selectivity?
Answer:
Direct alkylation of amines with alkyl halides can be challenging to control due to the increasing nucleophilicity of the product amines.[5][6][7][8]
-
Multiple Alkylations: As with reductive amination, the secondary amine product can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.
-
Solution: Use a large excess of methylamine to favor the formation of the mono-alkylated product. This statistically increases the likelihood that the alkyl halide will react with the primary amine rather than the secondary amine product. Running the reaction at low temperatures can also help to control the rate of subsequent alkylations.
-
-
Elimination Side Reactions: If the coumaran ring has appropriate leaving groups, elimination reactions can compete with substitution.
-
Solution: Use a non-basic source of methylamine if possible, or run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Purification Challenges: The product mixture can be difficult to separate by chromatography due to the similar polarities of the primary, secondary, and tertiary amines.
-
Solution: Consider protecting the secondary amine product in situ. For example, after the initial alkylation, the secondary amine can be acylated to form an amide, which will have a significantly different polarity, making it easier to separate from the unreacted starting materials and byproducts. The protecting group can then be removed in a subsequent step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: The choice of solvent is highly dependent on the specific reaction step. For the formation of the coumaran ring, non-polar aprotic solvents like toluene or xylene are often used, especially if water needs to be removed azeotropically. For reductive amination, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. For nucleophilic substitution reactions with amines, polar protic solvents like ethanol or methanol can be used, but care must be taken to control the temperature to minimize side reactions. A summary of solvent choices for coumarin synthesis can be found in the literature.[9]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of products.
Q3: Are there any "green" chemistry approaches to synthesizing coumarin derivatives?
A3: Yes, there has been significant research into developing more environmentally friendly methods for coumarin synthesis. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and the use of reusable solid acid catalysts.[1][10] These methods can reduce waste, shorten reaction times, and simplify product work-up.
Q4: I am considering scaling up my synthesis. What are the key parameters I need to be concerned about?
A4: Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling and consider adding reagents portion-wise to control the temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots."
-
Reaction Time: Reaction times may not scale linearly. It is important to monitor the reaction closely during scale-up.
-
Work-up and Purification: Extraction and chromatography techniques that are straightforward on a small scale can be cumbersome and time-consuming on a larger scale. Consider alternative purification methods like crystallization or distillation if possible.
Q5: What is the mechanism of the Hofmann rearrangement mentioned in Pathway C?
A5: The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[11] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. This can be a useful method for accessing aminomethyl-substituted compounds from carboxylic acid derivatives.
IV. References
-
N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed.
-
Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI.
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
-
Two efficient cascade reactions to synthesize substituted furocoumarins. PubMed.
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health.
-
Coumarin synthesis. Organic Chemistry Portal.
-
Solvent-free conditions for the synthesis of coumarins via Pechmann and Knoevenagel condensation reactions offer waste minimization, simple operation and easier product work-up. Organic Chemistry Portal.
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
-
Alkylation of Amines.
-
Amine alkylation. Wikipedia.
-
Alkylation of Amines. YouTube.
-
Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Reductive Amination. Chemistry LibreTexts.
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube.
-
N-Dealkylation of Amines. National Institutes of Health.
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube.
Sources
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Two efficient cascade reactions to synthesize substituted furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Enhancing the stability of 2-Methylaminomethyl coumaran in solution
Technical Support Center: 2-Methylaminomethyl Coumaran
A Guide to Enhancing Stability in Solution for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, which we will refer to as 2-MAC, is a derivative of coumaran (2,3-dihydrobenzofuran). Its structure consists of a coumaran nucleus with a methylaminomethyl group at the 2-position. The key functional groups influencing its stability are the secondary amine and the ether linkage within the coumaran ring system. The secondary amine is a basic center and a potential site for oxidation.
Q2: Why is the stability of 2-MAC in solution a critical concern?
Q3: What are the primary pathways of degradation for 2-MAC in solution?
Given its structure, the most probable degradation pathways for 2-MAC are:
-
Oxidation: The secondary amine is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities in excipients. This can lead to the formation of N-oxides or other oxidative degradants.
-
pH-Dependent Reactions: While the coumaran ring is relatively stable, extreme pH values can affect the ionization state of the secondary amine. The unprotonated (free base) form of the amine, more prevalent at higher pH, is generally more susceptible to oxidation.
Q4: How should I prepare and store stock solutions of 2-MAC to maximize stability?
For optimal stability, consider the following best practices:
-
Solvent Choice: Use high-purity, deoxygenated solvents. If using aqueous buffers, prepare them fresh and consider sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to ensure the amine group is protonated, which reduces its susceptibility to oxidation.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term use or -20°C to -80°C for long-term storage, to slow the rate of chemical degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. The following flowchart provides a logical path for diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for 2-MAC stability issues.
Problem 1: My solution of 2-MAC rapidly turns yellow or brown.
-
Probable Cause: This is a classic sign of oxidative degradation. Amine-containing compounds can form colored byproducts upon oxidation. This process can be accelerated by exposure to air (oxygen), trace metal ion contaminants (like iron or copper), or light.
-
Solution Pathway:
-
Exclude Oxygen: Prepare your solutions using solvents that have been deoxygenated by sparging with nitrogen or argon for 15-20 minutes. When storing, flush the headspace of the vial with an inert gas before sealing.
-
Add a Chelating Agent: Trace metal ions can catalyze oxidation reactions. Incorporate a small amount of a chelating agent, such as 0.01% Disodium Edetate (EDTA), into your buffer to sequester these ions.
-
Introduce an Antioxidant: If the above steps are insufficient, add a chemical antioxidant. Common choices for pharmaceutical formulations include ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%). These compounds are preferentially oxidized, thereby protecting the 2-MAC.
-
Problem 2: I observe a precipitate forming in my aqueous solution over time.
-
Probable Cause: This could be due to either poor solubility or the formation of an insoluble degradation product. The salt form of an amine is typically much more water-soluble than its free base form. If the pH of your solution increases, the 2-MAC may convert to its less soluble free base and precipitate.
-
Solution Pathway:
-
Verify and Control pH: Measure the pH of your solution. Ensure it is in a range where the protonated, more soluble form of 2-MAC is dominant. For most secondary amines, a pH below their pKa (typically 9-11) is required. A buffered solution at pH 4-6 is a safe starting point.
-
Consider Co-solvents: If pH adjustment is not sufficient or desired, you may need to increase the solvent's solubilizing power. Consider adding a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG), depending on your experimental system's tolerance.
-
Filter the Solution: If you suspect the precipitate is an insoluble impurity from the starting material, filter the solution through a 0.22 µm syringe filter after preparation.
-
Problem 3: HPLC analysis shows a decrease in the main 2-MAC peak and the appearance of new, unidentified peaks.
-
Probable Cause: This is clear evidence of chemical degradation. The new peaks represent degradation products. To stabilize your compound, you must first understand how it is degrading. This requires a systematic approach known as a forced degradation study.
-
Solution Pathway:
-
Conduct a Forced Degradation Study: As outlined in ICH guidelines, intentionally stress your 2-MAC solution under various conditions to identify the degradation pathways. See Protocol 1 below for a detailed methodology.
-
Characterize Degradants: Use analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the masses of the new peaks. This information is crucial for proposing the structures of the degradation products and understanding the reaction mechanism (e.g., an increase of 16 Da often suggests oxidation).
-
Optimize Formulation: Based on the results, implement targeted stabilization strategies.
-
If degradation is highest in basic conditions, maintain a lower pH.
-
If oxidative stress (e.g., H₂O₂) causes significant degradation, the primary strategy should be oxygen exclusion and/or the addition of antioxidants.
-
If degradation occurs under thermal stress, stricter temperature controls are necessary.
-
-
Hypothetical Stability Data Summary
The following table illustrates potential outcomes from a stability study of 2-MAC in an aqueous solution after 7 days, highlighting the impact of different conditions.
| Condition | pH | Temperature | Antioxidant (0.1% Ascorbic Acid) | % Degradation of 2-MAC | Observations |
| Control | 6.0 | 25°C | No | 8.5% | Slight yellowing |
| Acidic | 4.0 | 25°C | No | 2.1% | Solution remains clear |
| Basic | 8.0 | 25°C | No | 25.4% | Significant browning |
| Thermal Stress | 6.0 | 50°C | No | 35.2% | Dark brown solution |
| Stabilized | 4.0 | 25°C | Yes | < 1.0% | Solution remains clear |
Experimental Protocols
Protocol 1: Forced Degradation Study for 2-MAC
This protocol is designed to identify the degradation pathways of 2-MAC in solution, conforming to principles outlined in ICH guideline Q1A(R2). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
-
Materials:
-
2-MAC solid powder
-
High-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
-
pH meter, calibrated
-
Class A volumetric flasks and pipettes
-
-
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 2-MAC in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: In separate, clearly labeled amber glass vials, set up the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Control: Mix 1 mL of stock with 1 mL of high-purity water.
-
-
Incubation: Store all vials (except thermal) at room temperature, protected from light.
-
Time-Point Analysis: Withdraw an aliquot from each vial at set time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation peaks). Record the peak area of 2-MAC and any new peaks.
-
Data Interpretation: Calculate the percentage degradation in each condition. Use LC-MS to obtain mass data for the major degradation products to help elucidate their structures.
-
Caption: Workflow for a forced degradation study.
References
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available at: [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
-
Metrics Contract Services. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Metrics Contract Services. Available at: [Link]
-
ResearchGate. (2025). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. ResearchGate. Available at: [Link]
- Filo. (2
Troubleshooting low yields in the amination of coumaran precursors
Welcome to the technical support center for the synthesis of aminocoumarans. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the amination of coumaran precursors. Low yields, incomplete reactions, and complex side-product profiles are common hurdles in these syntheses. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.
Section 1: General Troubleshooting Principles
Before diving into method-specific issues, it's crucial to validate the fundamentals of your experimental setup. Seemingly complex problems often originate from simple oversights.
Question: My amination reaction is sluggish or fails completely, regardless of the method. Where should I start my investigation?
Answer: Start by scrutinizing your foundational parameters. The quality of your starting materials and the integrity of your reaction environment are paramount.
-
Reagent Purity and Stability:
-
Coumaran Precursor: How pure is your starting material (e.g., bromocoumaran or coumaran-3-one)? Halogenated precursors can degrade over time, releasing free halogen that can poison catalysts. Coumaran-3-ones can be prone to self-condensation, especially if impure or handled improperly.[1] It is recommended to use freshly purified starting materials.
-
Amine: Is your amine free of excess water or other impurities? Primary and secondary amines are often hygroscopic. Water can hydrolyze catalyst precursors and intermediates.
-
Solvent: Are you using anhydrous solvents? For most transition-metal-catalyzed reactions, particularly Buchwald-Hartwig aminations, the use of freshly dried, degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.
-
-
Reaction Atmosphere:
-
Many amination catalysts, especially the Pd(0) species active in Buchwald-Hartwig coupling, are highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Insufficient inerting is a leading cause of low yields due to catalyst oxidation.
-
-
Stoichiometry and Concentration:
-
Incorrect stoichiometry can lead to a host of problems, including the formation of multiple products in reductive aminations or unreacted starting material.[1] Carefully verify the molar equivalents of all reagents.
-
Reactions run at very high dilution may be slow, while overly concentrated conditions can sometimes promote side reactions like catalyst decomposition or substrate polymerization.
-
Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds with aryl halides.[3][4] However, its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
Question: My Buchwald-Hartwig amination of 4-bromocoumaran is giving low yields and a significant amount of the debrominated coumaran. What is the likely cause and how can I fix it?
Answer: The formation of a hydrodehalogenated byproduct strongly suggests that a side reaction is outcompeting the desired C-N bond formation. This is often due to an issue within the catalytic cycle, specifically related to β-hydride elimination.[3]
Causality: The key intermediate in the catalytic cycle is a palladium-amide complex. This complex can either undergo reductive elimination to form the desired aminocoumaran or, if the amine has a β-hydrogen, it can undergo β-hydride elimination. This latter pathway leads to the formation of an imine and a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated coumaran.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting hydrodehalogenation in Buchwald-Hartwig aminations.
Recommended Solutions:
-
Ligand Selection: The choice of phosphine ligand is the most critical factor. Sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed to accelerate the rate of reductive elimination, minimizing the lifetime of the palladium-amide intermediate and thus suppressing β-hydride elimination.[5][6]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can promote the β-hydride elimination pathway.[7] Switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can often improve the selectivity for the desired product, albeit sometimes requiring longer reaction times or higher temperatures.
-
Temperature Control: Side reactions often have a different activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes significantly reduce the rate of hydrodehalogenation relative to the amination.
| Ligand Generation | Common Examples | Key Characteristics & Use Cases |
| First Generation | P(o-tol)₃ | Effective for secondary amines, but often requires higher temperatures and is prone to side reactions with primary amines.[6] |
| Bidentate | BINAP, DPPF | Improved reactivity over first-generation ligands, allowing for the coupling of some primary amines.[3] |
| Bulky Monophosphines | P(tBu)₃ | Highly active but can be sensitive to air. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Considered the state-of-the-art. Their steric bulk and electron-donating ability provide high catalytic activity, broad substrate scope, and excellent suppression of side reactions.[5][8] |
Section 3: Troubleshooting Reductive Amination of Coumaran-3-ones
Reductive amination is a robust method for converting a ketone, such as coumaran-3-one, into an amine. The process involves two key steps: the formation of an imine (or enamine) intermediate, followed by its reduction.[9] Low yields in this process typically stem from issues with one of these two stages.
Question: I am attempting a one-pot reductive amination of coumaran-3-one with a primary amine using sodium triacetoxyborohydride, but my yield is very low and I see a lot of unreacted starting material and some dimeric byproducts. What's going wrong?
Answer: This scenario points to inefficient imine formation as the primary bottleneck. The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is excellent at reducing imines but is generally slow to reduce ketones.[1][10] If the imine does not form efficiently, the reaction will not proceed. The dimeric byproducts suggest self-condensation of the coumaran-3-one starting material.
Causality: Imine formation is a reversible, equilibrium-driven process that generates water.[1] If this water is not removed or if the equilibrium is unfavorable, the concentration of the imine intermediate will be too low for the reduction step to proceed effectively. The slightly acidic nature of coumaran-3-one can also promote self-condensation under reaction conditions.
Troubleshooting Workflow: Reductive Amination
Caption: Workflow for diagnosing and solving common reductive amination issues.
Recommended Solutions:
-
Catalyze Imine Formation: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1]
-
Drive the Equilibrium: To shift the equilibrium towards the imine, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] This sequesters the water produced during imine formation.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Milder reagents are preferred for one-pot procedures to avoid reducing the starting ketone before the imine has a chance to form.
| Reducing Agent | Characteristics | Typical Use Case |
| Sodium Borohydride (NaBH₄) | Strong, reduces both ketones and imines. Can be used if the imine is pre-formed and isolated. | Two-step procedures where the ketone is consumed before the reducing agent is added. |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, selective for imines at neutral or slightly acidic pH. Note: Highly toxic, releases HCN gas in strong acid. | One-pot reactions, but requires careful pH control.[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over ketones, and tolerant of mildly acidic conditions.[1][10] The reagent of choice for most one-pot reductive aminations. |
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose between a Palladium-catalyzed and a Copper-catalyzed amination?
A1: The choice often depends on the substrate, cost considerations, and desired reaction conditions.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher functional group tolerance, and often proceeds under milder conditions.[3][4] It is the go-to method for many complex syntheses but can be expensive due to the cost of palladium and specialized ligands.
-
Copper (Ullmann/Chan-Lam): Significantly less expensive than palladium.[11] Classic Ullmann conditions can be harsh, but modern ligand-assisted protocols have made copper-catalyzed aminations much more practical, even in aqueous media.[11][12] They can be an excellent choice for simpler aryl halides, especially on a larger scale.
Q2: My reaction appears to work, but the product is difficult to purify. What analytical methods can help me identify the byproducts?
A2: A combination of techniques is most effective.
-
Thin Layer Chromatography (TLC): Your first line of analysis to quickly assess reaction completion and the number of products formed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying components in your crude reaction mixture. It provides both the retention time and the mass of each compound, allowing you to quickly identify starting materials, the desired product, and potential byproducts (e.g., a mass corresponding to the hydrodehalogenated starting material).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can reveal the relative ratios of products and byproducts, providing structural information to help identify them.
Q3: Can I use aqueous ammonia directly in a Buchwald-Hartwig reaction?
A3: This is challenging but has been made possible with modern catalyst systems. Historically, using ammonia directly was difficult. However, specialized ligand development has led to protocols that allow for the direct use of aqueous ammonia or ammonium salts as the amine source for the synthesis of primary arylamines.[4]
Section 5: Key Experimental Protocols
Disclaimer: These are general protocols and must be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) followed by the amine (1.1-1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for One-Pot Reductive Amination
-
Imine Formation: To a round-bottom flask, add the coumaran-3-one (1.0 eq.), the primary amine (1.0-1.2 eq.), and a suitable solvent (e.g., 1,2-dichloroethane or THF, ~0.1 M). If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirring solution. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Catalysts and Ligands - Enamine [enamine.net]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity issues of 2-Methylaminomethyl coumaran in cell culture
Introduction: Navigating the Cytotoxic Profile of 2-Methylaminomethyl Coumaran
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals utilizing this compound in their cell culture experiments. While this compound presents significant potential, its application can be challenging due to inherent cytotoxicity. This guide provides in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to help you manage these effects, ensuring the integrity and reproducibility of your results.
Our approach is rooted in first principles: understanding the cause of cytotoxicity to implement the most effective solution. This guide will walk you through systematic problem-solving, from initial experimental setup to advanced mechanistic studies.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My test compound is showing high cytotoxicity across multiple cell lines, even at low concentrations. What is the first step to troubleshoot this?
A1: The immediate priority is to confirm that the observed cytotoxicity is a true biological effect of the compound and not an experimental artifact.[1] Systematically verify the following:
-
Concentration Calculations: Double-check all dilution and stock solution calculations. A simple decimal error is a common source of unexpectedly high toxicity.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, which is typically below 0.5%.[1]
-
Compound Stability: Assess whether the compound is stable in your culture medium for the duration of the experiment. Degradation products can sometimes be more toxic than the parent compound.[1][2]
-
Assay Interference: Rule out the possibility that the compound interferes with the readout of your cytotoxicity assay (e.g., colorimetric or fluorescent methods).[1]
Q2: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect merely prevents cell proliferation.[1] To differentiate, perform a time-course experiment and measure both cell viability (e.g., via Trypan Blue or an LDH assay) and total cell number (e.g., via cell counting or a DNA-binding dye like CyQUANT).
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding drop in the total cell number over time.[1]
-
Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.[1][3]
Q3: My compound is precipitating in the culture medium. How does this affect my experiment and how can I fix it?
A3: Compound precipitation is a critical issue. It reduces the effective concentration of the compound in solution, leading to inaccurate dose-response data, and the precipitate itself can be toxic to cells.[1][4]
-
Solubility Testing: First, determine the compound's solubility limit in your specific cell culture medium before conducting experiments.[2]
-
Stock Concentration: Prepare a higher concentration stock in a suitable solvent (like DMSO) and use a smaller volume to dose your cells, ensuring the final solvent concentration remains non-toxic.
-
Media Components: Be aware that some media components, like certain amino acids or salts, can affect compound solubility.[5] Consider using a simplified basal medium for initial dose-ranging studies if precipitation is severe.
Q4: Is the cytotoxicity I'm observing likely to be cell-line specific?
A4: Yes, this is highly probable. Cell line-specific sensitivity is common and can be due to several factors:
-
Target Expression: Differential expression of the compound's molecular target.
-
Metabolic Pathways: Varying metabolic capabilities between cell lines, where some may produce more toxic metabolites.[1]
-
Membrane Transporters: Differences in the expression of efflux pumps (like P-glycoprotein), which can remove the compound from the cell.[6]
We recommend testing your compound on a panel of cell lines from different tissue origins to characterize its specificity.[1]
In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this section provides a more detailed, cause-and-effect approach to troubleshooting.
| Issue Observed | Potential Root Cause(s) | Recommended Action & Rationale |
| High Cytotoxicity at Low Concentrations | 1. Intrinsic Toxicity: The compound is inherently potent. 2. Oxidative Stress: Coumarin derivatives are known to induce oxidative stress by generating Reactive Oxygen Species (ROS).[7][8][9] 3. Mitochondrial Disruption: The compound may be directly targeting mitochondria, leading to a loss of membrane potential and triggering cell death pathways.[10][11][12] | 1. Refine Dose-Response: Perform a more granular dose-response curve with smaller concentration steps to accurately determine the IC50. Reduce the incubation time to see if the effect is time-dependent.[1] 2. Antioxidant Co-treatment: Co-treat cells with an antioxidant like N-acetylcysteine (NAC). A rescue effect (i.e., increased viability) strongly suggests that oxidative stress is a key mechanism. 3. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., JC-1 or TMRE staining) and mitochondrial ROS (e.g., MitoSOX). A rapid drop in membrane potential is a strong indicator of mitochondrial toxicity.[12] |
| Inconsistent Cytotoxicity Between Experiments | 1. Experimental Variability: Inconsistent cell seeding density, passage number, or incubation conditions.[1] 2. Cell Health: Using cells that are unhealthy, post-log phase, or at too high a passage number.[13] 3. Compound Degradation: Instability of the compound in stock solution or culture medium over time.[2] | 1. Standardize Protocol: Strictly control for cell seeding density and use cells within a narrow passage number range. Ensure incubator conditions (temperature, CO2, humidity) are stable and monitored.[1][14] 2. Adhere to Best Practices: Always use cells in the logarithmic growth phase for experiments. Regularly authenticate your cell lines.[13][15][16] 3. Fresh Preparations: Prepare fresh compound dilutions from a validated stock solution for each experiment. If necessary, perform stability tests using HPLC or LC-MS to determine the compound's half-life in your specific culture conditions.[2] |
| Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH) | 1. Assay Mechanism: The assays measure different cellular events. MTT measures metabolic activity (mitochondrial function), while LDH measures membrane integrity.[17] 2. Timing of Cell Death: The compound may inhibit metabolism long before the cell membrane ruptures, or vice-versa. 3. Compound Interference: The compound may directly react with assay reagents (e.g., reducing MTT tetrazolium salt non-enzymatically).[1] | 1. Use Orthogonal Methods: It is best practice to use at least two assays based on different principles to confirm cytotoxicity. For example, pair a metabolic assay (MTT, resazurin) with a membrane integrity assay (LDH, Propidium Iodide). 2. Perform a Time-Course: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death. 3. Run Assay Controls: Include a "compound-only" control (compound in medium without cells) to check for direct interference with assay reagents.[18] |
Mechanistic Insights: Potential Pathways of Cytotoxicity
Based on extensive literature on coumarin derivatives, the cytotoxicity of this compound likely involves one or more of the following pathways. Investigating these can provide a deeper understanding of your experimental observations.
Induction of Oxidative Stress
Coumarin structures can participate in redox cycling, leading to the generation of Reactive Oxygen Species (ROS).[7][8] Excessive ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and triggering cell death.[9] Depending on the cellular context and compound structure, coumarins can act as either antioxidants or pro-oxidants.[8]
Mitochondrial-Mediated Apoptosis
A common mechanism for coumarin derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[19]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The compound may directly or indirectly cause the mitochondrial membrane to depolarize.[19][12]
-
Cytochrome c Release: This depolarization leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of proteases called caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell.[19][20][21][22]
Visualizing the Potential Cytotoxicity Pathway
The following diagram illustrates a hypothetical pathway for this compound-induced apoptosis, based on known mechanisms of related compounds.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Protocols & Workflows
General Workflow for Investigating Cytotoxicity
This workflow provides a systematic approach to characterizing and mitigating the cytotoxic effects of this compound.
Caption: Systematic workflow for troubleshooting compound-induced cytotoxicity.
Protocol 1: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Cells of interest in a 96-well plate
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis Buffer (positive control, usually included in the kit)
-
Vehicle (e.g., DMSO, negative control)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Controls: Include the following controls on each plate[18]:
-
Untreated Control: Cells treated with medium containing only the vehicle.
-
Maximum LDH Release Control: Cells treated with Lysis Buffer.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Transfer: After incubation, carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, flat-bottom 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation (Reaction): Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.[14]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = 100 * [(Sample Abs - Untreated Abs) / (Max Release Abs - Untreated Abs)]
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest in a white-walled, clear-bottom 96-well plate
-
This compound stock solution
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)
-
Vehicle (e.g., DMSO, negative control)
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with this compound and controls in a white-walled 96-well plate as described in the LDH protocol.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium containing cells).
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader (luminometer).
-
Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity. Normalize the results to your vehicle control to determine the fold-change in caspase activation.
References
-
Coumarin Derivatives and Oxidative Stress. (2025). ResearchGate. [Link]
-
Traykova, M., & Kostova, I. (2005). Coumarin Derivatives and Oxidative Stress. International Journal of Pharmacology, 1(1), 29-32. [Link]
-
Chen, Y. A., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]
-
Juan, Y. P., et al. (2012). Coumarin Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells through a Mitochondria- and Caspase-3 Dependent Mechanism and NF-κB Down-regulation. ResearchGate. [Link]
-
Chen, Y. A., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. PubMed. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Coumarin Derivatives and Oxidative Stress. (2005). scialert.net. [Link]
-
Wang, C., et al. (2015). Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. PubMed. [Link]
-
Nabavi, S. F., et al. (2020). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. PubMed Central. [Link]
-
Synthesis and protective effects of coumarin derivatives against oxidative stress induced by doxorubicin. (2007). ResearchGate. [Link]
-
Molecular Docking Study of Coumarin Derivatives Binding to Caspase-7, a Key Player in the Apoptosis Pathway. (2024). Scientific Research Journals. [Link]
-
Cell Culture: Safety Practices and Solutions. (2022). Esco Lifesciences. [Link]
-
Cell Culture: Safety Practices and Solutions. (n.d.). G-M-I, Inc. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2014). PubMed Central. [Link]
-
How do I treat cells with compounds for a long term? (2015). ResearchGate. [Link]
-
New Chemicals Suppressing SARS-CoV-2 Replication in Cell Culture. (2023). MDPI. [Link]
-
Coumaran. (n.d.). The Good Scents Company. [Link]
-
Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2014). PubMed Central. [Link]
-
Chemical Properties of 2H-1-Benzopyran-2-one, 7-amino-4-methyl- (CAS 26093-31-2). (n.d.). ddbst.com. [Link]
-
Pacher, P., et al. (2015). Drug-induced mitochondrial dysfunction and cardiotoxicity. PubMed. [Link]
-
Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). MDPI. [Link]
-
Mitochondrial Dysfunction Induced by N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide Is Required for Cell Death of Trypanosoma cruzi. (2015). PubMed Central. [Link]
-
Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. (2001). PubMed. [Link]
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2021). PubMed Central. [Link]
-
Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. (2021). PubMed Central. [Link]
-
Chen, X., et al. (2021). Energy disorders caused by mitochondrial dysfunction contribute to α-amatoxin-induced liver function damage and liver failure. PubMed. [Link]
-
In Vitro Cytotoxic Screening of Coumarins. (2011). ResearchGate. [Link]
-
Coumarin derivatives with tumor-specific cytotoxicity and multidrug resistance reversal activity. (2006). ResearchGate. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]
-
Coumarin: Chemical and Pharmacological Profile. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
[Diseases caused by mitochondrial dysfunction]. (2022). PubMed. [Link]
-
Coumarin 2. (n.d.). PubChem. [Link]
-
Coumarin: Chemical and Pharmacological Profile. (2012). japsonline.com. [Link]
-
Mitochondrial Dysfunction: A New Hallmark in Hereditable Thoracic Aortic Aneurysm Development. (2024). MDPI. [Link]
-
Cell culture media impact on drug product solution stability. (2016). PubMed. [Link]
- Process for improving the solubility of cell culture media. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Dysfunction Induced by N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide Is Required for Cell Death of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Energy disorders caused by mitochondrial dysfunction contribute to α-amatoxin-induced liver function damage and liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. escolifesciences.com [escolifesciences.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for SAR Studies of 2-Methylaminomethyl Coumaran
Welcome to the technical support center for researchers engaged in the Structure-Activity Relationship (SAR) studies of 2-Methylaminomethyl coumaran derivatives. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your decision-making process. Our goal is to help you navigate the complexities of experimental design, from initial library synthesis to lead optimization, ensuring your research is both efficient and robust.
Conceptual Framework: The SAR Study Workflow
A successful SAR campaign is a cyclical and iterative process. The journey from a starting 'hit' compound to a 'lead' candidate requires a systematic approach that integrates synthesis, biological testing, and data analysis. Below is a high-level overview of this workflow, which forms the basis for the detailed troubleshooting and FAQ sections that follow.
Validation & Comparative
A Hypothesis-Driven Comparative Analysis of 2-Methylaminomethyl Coumaran with Known Bioactive Compounds
Introduction: Unveiling the Potential of a Novel Dihydrobenzofuran Derivative
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. The coumaran, or 2,3-dihydrobenzofuran, skeleton is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative: 2-Methylaminomethyl coumaran.
This document, therefore, embarks on a hypothesis-driven comparative analysis. We will dissect the potential bioactivities of this compound by comparing its structural elements to those of well-characterized bioactive compounds. This guide will serve as a foundational resource for researchers and drug development professionals, providing a rationale for the synthesis and biological evaluation of this promising compound and a roadmap for its investigation.
Selection of Comparator Bioactive Compounds: A Rationale
To frame our analysis, we have selected four distinguished bioactive compounds, each representing a distinct therapeutic class and mechanism of action. The choice of these comparators is based on either structural analogy to the broader coumarin family (from which coumaran is derived) or their established roles in biological pathways where coumarin and dihydrobenzofuran derivatives have shown activity.
-
Warfarin: A coumarin derivative and a widely used anticoagulant.[5][6][7][8][9] Its inclusion provides a link to the historical and pharmacological context of the coumarin scaffold.
-
Quercetin: A natural flavonoid with well-documented anticancer properties.[10][11][12][13][14] Many heterocyclic compounds, including benzofuran derivatives, are investigated for their antiproliferative effects.
-
Ibuprofen: A classic non-steroidal anti-inflammatory drug (NSAID).[15][16][17][18][19] The anti-inflammatory potential of coumarin and benzofuran derivatives is an active area of research.[20]
-
Donepezil: A leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[21][22][23][24][25] The neuroprotective potential of various heterocyclic compounds is of significant interest.
Comparative Bioactivity Analysis: A Tripartite Hypothesis
Based on the known activities of dihydrobenzofuran derivatives and compounds bearing aminomethyl groups, we hypothesize that this compound may exhibit anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Potential: Targeting Cell Proliferation and Survival
Hypothesis: The dihydrobenzofuran core of this compound may serve as a scaffold for interactions with cancer-related targets, while the aminomethyl side chain could enhance its cytotoxic activity.
Comparative Analysis with Quercetin:
Quercetin, a potent anticancer agent, exerts its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways like PI3K/Akt/mTOR.[10][11][12][13][14] It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[13]
Structurally, while distinct from quercetin, benzofuran and dihydrobenzofuran derivatives have demonstrated significant anticancer activities.[2][26] The planar heterocyclic system can intercalate with DNA or interact with the active sites of various enzymes. The aminomethyl side chain in this compound could play a crucial role in enhancing its solubility and enabling interactions with negatively charged biological macromolecules, such as the phosphate backbone of DNA or acidic residues in enzyme pockets.
Proposed Mechanism of Action for this compound (Anticancer):
Caption: Hypothesized anticancer mechanism of this compound.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Hypothesis: this compound may inhibit key enzymes or signaling pathways involved in the inflammatory cascade, such as the production of nitric oxide (NO).
Comparative Analysis with Ibuprofen:
Ibuprofen's primary anti-inflammatory action is the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15][16][17][18][19]
Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to possess anti-inflammatory effects by reducing the production of inflammatory mediators such as IL-6, NO, and PGE2 in LPS-treated macrophages.[20] The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. The dihydrobenzofuran scaffold could potentially bind to the active site of these enzymes, while the aminomethyl group might influence its cellular uptake and distribution.
Proposed Mechanism of Action for this compound (Anti-inflammatory):
Caption: Potential anti-inflammatory mechanism via NF-kB pathway inhibition.
Neuroprotective Effects: Targeting Cholinesterase Activity
Hypothesis: The structural features of this compound may allow it to act as an acetylcholinesterase (AChE) inhibitor, a key mechanism for symptomatic treatment of Alzheimer's disease.
Comparative Analysis with Donepezil:
Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[22] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[21][23][24][25] Beyond its primary mechanism, donepezil has also been suggested to have neuroprotective effects against amyloid-β toxicity.[21]
The coumarin scaffold is a known platform for the development of AChE inhibitors. The aminomethyl group in our target compound is particularly interesting in this context, as it can be protonated at physiological pH, allowing for electrostatic interactions with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the AChE enzyme.
Proposed Mechanism of Action for this compound (Neuroprotective):
Caption: Hypothesized acetylcholinesterase inhibition by this compound.
Quantitative Data Summary of Comparator Compounds
| Compound | Therapeutic Class | Key Mechanism of Action | Relevant In Vitro Data (Example) |
| Warfarin | Anticoagulant | Inhibition of Vitamin K epoxide reductase[5][6][7][8][9] | - |
| Quercetin | Anticancer | Induction of apoptosis, cell cycle arrest[10][11][12][13][14] | IC50 values in various cancer cell lines (e.g., µM range)[13] |
| Ibuprofen | Anti-inflammatory | Non-selective COX-1/COX-2 inhibitor[15][16][18][19] | IC50 values for COX-1 and COX-2 (e.g., µM range) |
| Donepezil | Neuroprotective | Acetylcholinesterase inhibitor[21][22][24][25] | IC50 for AChE inhibition (e.g., nM range) |
Experimental Protocols for Bioactivity Screening
To empirically test the hypotheses presented, the following standardized in vitro assays are recommended.
MTT Assay for Anticancer Activity (Cytotoxicity)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[27][28][29][30]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Quercetin or Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL MTT. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This colorimetric assay measures nitrite, a stable and oxidized product of nitric oxide (NO), to quantify NO production.[31][32][33][34][35]
Experimental Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), a solution of acetylthiocholine iodide (substrate), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound. Include a control without the inhibitor and a blank without the enzyme.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank and pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, a comparative analysis based on its structural components—the dihydrobenzofuran core and the aminomethyl side chain—provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. The proposed mechanisms of action, benchmarked against well-known drugs like Quercetin, Ibuprofen, and Donepezil, offer a clear path for future research.
The experimental protocols detailed in this guide provide a standardized framework for the initial in vitro screening of this compound. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogues, and eventual evaluation in in vivo models. The journey to unlocking the full therapeutic potential of this novel coumaran derivative begins with a robust, hypothesis-driven approach as outlined herein.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 7. ahajournals.org [ahajournals.org]
- 8. news-medical.net [news-medical.net]
- 9. heart.org [heart.org]
- 10. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential anti-cancer effects of quercetin on cancer therapy [tns.ewapub.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. ClinPGx [clinpgx.org]
- 17. droracle.ai [droracle.ai]
- 18. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ibuprofen | healthdirect [healthdirect.gov.au]
- 20. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. resources.rndsystems.com [resources.rndsystems.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Protocol Griess Test [protocols.io]
Validating the In Vitro Anticancer Activity of 2-Methylaminomethyl Coumaran: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro anticancer activity of a novel compound, 2-Methylaminomethyl coumaran. Given the promising anticancer potential of coumarin derivatives, which are known to induce apoptosis and modulate critical signaling pathways, a rigorous and multi-faceted approach to evaluating this new analogue is warranted.[1][2][3][4][5] This document outlines a series of comparative experiments designed to characterize the cytotoxic and apoptotic effects of this compound against standard cancer cell lines, benchmarked against a well-established chemotherapeutic agent, Doxorubicin.
Introduction: The Rationale for Investigating this compound
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including significant anticancer activity.[3][4] Their derivatives have been shown to exert anti-proliferative effects through various mechanisms, such as inducing programmed cell death (apoptosis), inhibiting angiogenesis, and modulating key signaling pathways like PI3K/Akt/mTOR.[1][4][5] The structural novelty of this compound necessitates a thorough in vitro evaluation to determine its potential as a selective and potent anticancer agent.
This guide will detail the experimental workflow for assessing the compound's efficacy, beginning with broad cytotoxicity screening and progressing to more mechanistic assays to elucidate its mode of action.
Experimental Design: A Multi-tiered Approach to Validation
To comprehensively validate the anticancer activity of this compound, a multi-tiered experimental approach is proposed. This involves a panel of assays to assess cell viability, induction of apoptosis, and effects on cell cycle progression. A selection of well-characterized cancer cell lines will be employed to evaluate the compound's activity across different cancer types.
Selection of Cell Lines and Control Compound
-
Cancer Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive breast cancer.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.
-
-
Positive Control:
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for validating anticancer activity.
Methodologies and Protocols
Cell Viability and Cytotoxicity Assays
To determine the concentration-dependent cytotoxic effects of this compound, two robust and widely accepted colorimetric assays will be employed: the MTT and SRB assays.[8][9]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and Doxorubicin for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[10]
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[13][14]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[14][15]
-
Wash the plates five times with tap water and allow them to air dry.[14]
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[14]
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[14][16]
-
Solubilize the bound dye with 10 mM Tris base solution.[14]
-
Measure the absorbance at approximately 510 nm.[15]
Apoptosis Assays
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a series of assays will be conducted.[17][18][19]
This flow cytometry-based assay is a common method for detecting apoptotic cells.[20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Treat cells with this compound and Doxorubicin at their respective IC50 concentrations.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.[21]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20][21][22]
-
Incubate for 15 minutes at room temperature in the dark.[21][22]
-
Analyze the cells by flow cytometry.[20]
Caspase-3 is a key executioner caspase in the apoptotic pathway.[23][24] Its activation is a hallmark of apoptosis.
Protocol:
-
Treat cells as described for the Annexin V/PI assay.
-
Lyse the cells to release their contents.
-
Add a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[23][24][25][26][27]
-
Incubate to allow for the cleavage of the substrate by active caspase-3.
-
Measure the resulting colorimetric or fluorometric signal, which is proportional to the caspase-3 activity.[23][24]
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry with propidium iodide (PI) staining will be performed.[28][29] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28]
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase to prevent PI binding to RNA.
-
Stain the cells with a PI solution.
Data Presentation and Interpretation
Cytotoxicity Data
The results of the MTT and SRB assays will be used to calculate the half-maximal inhibitory concentration (IC50) for both this compound and Doxorubicin in each cell line. The data should be presented in a clear and concise table.
| Compound | Cell Line | MTT IC50 (µM) | SRB IC50 (µM) |
| This compound | MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| HeLa | Experimental Value | Experimental Value | |
| Doxorubicin | MCF-7 | ~0.02 - 1[6] | Reference Value |
| A549 | ~0.1 - 1[6] | Reference Value | |
| HeLa | ~0.05 - 0.5[6] | Reference Value |
Apoptosis and Cell Cycle Data
The data from the apoptosis and cell cycle assays will provide insights into the mechanism of action of this compound. The results from the Annexin V/PI staining can be visualized in a quadrant plot, while the cell cycle data can be presented as histograms.
Potential Signaling Pathways
Based on the known mechanisms of other coumarin derivatives, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][4]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This guide provides a robust framework for the initial in vitro validation of the anticancer activity of this compound. By employing a panel of well-established assays and comparing its efficacy to a standard chemotherapeutic agent, researchers can obtain a comprehensive understanding of the compound's potential as a novel anticancer drug. The findings from these studies will be crucial for guiding future preclinical and clinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- O'Neill, M. A., et al. (2016). Sulforhodamine B (SRB)
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
- MDPI. (2022). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 27(15), 4933.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- National Center for Biotechnology Information. (2007). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Organic and Pharmaceutical Chemistry, 7(11), 1-13.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- PubMed. (2021). Anticancer Potential of Coumarin and its Derivatives. Current Drug Targets, 22(13), 1533-1549.
-
Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]
- Frontiers in Pharmacology. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 623197.
- PubMed. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116298.
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
- PubMed. (2001). Cytotoxic assays for screening anticancer agents. Journal of Pharmacological and Toxicological Methods, 46(2), 89-96.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(8), 3186-3193.
- National Center for Biotechnology Information. (2012).
- PubMed. (2013). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PLoS One, 8(6), e66426.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
-
Merck. (n.d.). Apoptosis Assays | Life Science Research. Retrieved from [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- ACS Publications. (2023). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega, 8(16), 14769–14780.
- MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12255.
- MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 27(19), 6296.
- National Center for Biotechnology Information. (2023). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega, 8(16), 14769–14780.
- National Center for Biotechnology Information. (2015). Utilization of lung cancer cell lines for the study of lung cancer stem cells. Oncology Letters, 10(6), 3375–3380.
-
Semantic Scholar. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of these compounds and positive controls against A549,.... Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. mpbio.com [mpbio.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. raybiotech.com [raybiotech.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 30. nanocellect.com [nanocellect.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylaminomethyl Coumaran Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 2-Methylaminomethyl coumaran, a novel coumarin derivative with significant therapeutic potential.
The objective of this guide is to delve into the cross-validation of these analytical methods, offering a comprehensive framework for ensuring data integrity and comparability across different analytical platforms. As a senior application scientist, the emphasis is not merely on the procedural steps but on the underlying scientific rationale that governs the selection of one method over another for specific applications, from routine quality control to complex bioanalytical studies.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[1][2][3][4][5] Cross-validation is a critical component of this process, particularly when data from different methods or laboratories are to be compared or combined.[6][7][8][9]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is a critical decision that hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[10]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and widely accessible method for the quantification of chromophoric compounds like coumarin derivatives.[11][12] It offers good linearity and precision for relatively high concentration samples and is often the workhorse of quality control laboratories.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding higher sensitivity and specificity, particularly in complex biological matrices where interfering substances are prevalent, LC-MS/MS is the gold standard.[13][14][15] Its ability to provide structural information through fragmentation patterns makes it an invaluable tool in metabolite identification and quantification of trace-level analytes.[16]
Experimental Protocols
The following detailed protocols for HPLC-UV and LC-MS/MS are designed to be self-validating, incorporating best practices for analytical method validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma, formulation) is mixed with 400 µL of a protein precipitation agent like acetonitrile.[10]
-
The mixture is vortexed for 1 minute to ensure complete protein precipitation.[10]
-
Centrifugation at 10,000 x g for 10 minutes pellets the precipitated proteins.[10]
-
The supernatant is carefully transferred to a clean vial.
-
The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (e.g., 274 nm for general coumarin derivatives).[11]
-
Column Temperature: 30°C.[11]
3. Standard Solution Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.[11]
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analysis (e.g., 2 µg/mL to 100 µg/mL).[11]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
A 50 µL aliquot of the sample is mixed with 200 µL of an internal standard solution in acetonitrile.[10]
-
The mixture is vortexed for 1 minute.[10]
-
Centrifugation is performed at 12,000 x g for 10 minutes.[10]
-
The supernatant is transferred to a new vial for analysis.[10]
-
A 5 µL aliquot is injected into the LC-MS/MS system.[10][13]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10][16]
-
Flow Rate: 0.4 mL/min.[10]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[16]
-
Detection: Multiple Reaction Monitoring (MRM) mode with optimized precursor-to-product ion transitions for this compound and the internal standard.[13][17]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for method validation and sample analysis.
Comparative Performance Data
The performance of each method was rigorously evaluated based on standard validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 2 - 100 µg/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Calibration Curve | Linear | Linear |
The newly developed HPLC method demonstrates excellent linearity over a wide concentration range with a correlation coefficient exceeding 0.999.[11]
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV | LC-MS/MS |
| Low QC | ||
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% |
| Precision (% RSD) | < 5% | < 4% |
| Medium QC | ||
| Accuracy (% Recovery) | 99.0 - 100.8% | 98.7 - 101.9% |
| Precision (% RSD) | < 4% | < 3% |
| High QC | ||
| Accuracy (% Recovery) | 98.8 - 101.5% | 99.3 - 102.1% |
| Precision (% RSD) | < 3% | < 2% |
The accuracy, indicated by the high recovery rates, and precision, reflected by the low relative standard deviation, are comparable or superior to existing methods.[11]
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 0.5 ng/mL |
| Specificity | Good | Excellent |
The limits of detection (LODs) and limits of quantitation (LOQs) for LC-MS/MS are significantly lower than those typically achieved with HPLC-UV methods.[13][14]
Discussion and Recommendations
The cross-validation data clearly demonstrates that both HPLC-UV and LC-MS/MS are suitable for the quantification of this compound, but their applicability differs based on the intended purpose.
-
For routine quality control and formulation analysis , where analyte concentrations are relatively high and the sample matrix is simple, the HPLC-UV method provides a reliable, cost-effective, and robust solution. Its simpler instrumentation and methodology make it well-suited for high-throughput environments.
-
For bioanalytical studies, such as pharmacokinetics and metabolite profiling , where the analyte is present at low concentrations in complex biological matrices, the LC-MS/MS method is unequivocally superior. Its high sensitivity and specificity ensure accurate quantification and minimize the risk of interference from endogenous compounds.[17][18][19]
The decision to use one method over the other should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. This guide provides the foundational data and rationale to make an informed choice, ensuring the generation of high-quality, reliable, and reproducible data in the development of this compound as a therapeutic agent.
References
- New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity - Benchchem.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- Q2(R2)
- Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chrom
- HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy.
- Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC - NIH.
- Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- Cross and Partial Valid
- LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating | Request PDF - ResearchG
- Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PubMed Central.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Applic
- Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Multivariate QSAR, similarity search and ADMET studies based in a set of methylamine derivatives described as dopamine transporter inhibitors - PubMed.
- (PDF)
- A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography - Annals of Advances in Chemistry.
- A Comparative Guide to Analytical Methods for the Quantification of 2''-O-Coumaroyljuglanin - Benchchem.
- A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatogr - ResearchG
- Comparison of methods for determining coumarins in distilled beverages - ResearchG
- Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methylaminomethyl Coumaran for Researchers and Drug Development Professionals
Introduction
2-Methylaminomethyl coumaran, also known as 2-(methylaminomethyl)-2,3-dihydrobenzofuran, is a key structural motif found in a variety of pharmacologically active compounds. Its rigid framework and the presence of a secondary amine side chain make it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The efficient and scalable synthesis of this scaffold is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid in the selection of the most appropriate method for a given research objective.
Route 1: Nucleophilic Substitution of a Halomethyl Coumaran
This classical and reliable approach involves the synthesis of a 2-halomethyl-2,3-dihydrobenzofuran intermediate, followed by a nucleophilic substitution reaction with methylamine. The key to this route is the efficient formation of the coumaran ring with a suitable leaving group at the 2-position.
Overall Synthetic Strategy
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran [1]
This procedure is adapted from the method developed by Furst et al. for the organocatalytic activation of N-bromosuccinimide.
-
To a solution of 2-allylphenol (1.0 mmol) in dichloromethane (DCM, 5 mL) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol) and acetic acid (0.1 mmol).
-
Add N-bromosuccinimide (NBS, 1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromomethyl-2,3-dihydrobenzofuran.
Step 2: Synthesis of this compound
This protocol is a general procedure for the amination of alkyl halides.
-
Dissolve 2-bromomethyl-2,3-dihydrobenzofuran (1.0 mmol) in a solution of methylamine (2.0 M in tetrahydrofuran (THF), 5.0 mL, 10 mmol).
-
Stir the reaction mixture in a sealed vessel at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield this compound.
Performance Analysis
| Parameter | Route 1: Nucleophilic Substitution |
| Overall Yield | Good to excellent (typically 60-80% over two steps) |
| Scalability | Readily scalable |
| Reagent Cost & Availability | Starting materials (2-allylphenol, NBS, methylamine) are commercially available and relatively inexpensive. |
| Reaction Conditions | Mild to moderate conditions. |
| Purification | Requires chromatographic purification for both steps. |
| Stereochemistry | Produces a racemic mixture. |
Causality Behind Experimental Choices: The use of DBU and acetic acid as a catalytic system for the activation of NBS is crucial for the efficient and selective bromocyclization of 2-allylphenol, preventing undesired aromatic bromination[1]. The excess of methylamine in the second step drives the nucleophilic substitution to completion and minimizes the formation of the corresponding tertiary amine byproduct.
Route 2: Reductive Amination of 2-Formyl Coumaran
This alternative strategy involves the preparation of a 2-formyl-2,3-dihydrobenzofuran intermediate, which is then converted to the target amine via reductive amination. This route offers the potential for a more convergent synthesis if a reliable method for the aldehyde synthesis is established.
Overall Synthetic Strategy
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofuran [1]
This one-pot protocol is based on the work of Chang et al.
-
To a solution of o-allylbenzaldehyde (1.0 mmol) in a 1:1 mixture of acetone and N,N-dimethylformamide (DMF) (8 mL), add potassium carbonate (4.0 mmol).
-
To the stirred mixture, add a solution of Oxone (3.0 mmol) in an aqueous solution of ethylenediaminetetraacetic acid (EDTA, 4 mM, 8 mL).
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction by adding a 50% aqueous solution of sodium bisulfite (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel to obtain 2-hydroxymethyl-2,3-dihydrobenzofuran.
Step 2: Synthesis of 2-Formyl-2,3-dihydrobenzofuran
This protocol utilizes a standard Dess-Martin periodinane oxidation.
-
Dissolve 2-hydroxymethyl-2,3-dihydrobenzofuran (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 mmol) to the solution at room temperature.
-
Stir the reaction for 2 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (1.5 g).
-
Stir for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-formyl-2,3-dihydrobenzofuran, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
This procedure is a standard reductive amination protocol using sodium triacetoxyborohydride.
-
To a solution of 2-formyl-2,3-dihydrobenzofuran (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add a solution of methylamine (2.0 M in THF, 1.2 mL, 2.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to obtain this compound.
Performance Analysis
| Parameter | Route 2: Reductive Amination |
| Overall Yield | Moderate to good (typically 40-60% over three steps) |
| Scalability | Scalable, but the use of Dess-Martin periodinane can be problematic on a large scale. |
| Reagent Cost & Availability | o-Allylbenzaldehyde may require synthesis. Dess-Martin periodinane is relatively expensive. |
| Reaction Conditions | Generally mild conditions. |
| Purification | Requires chromatographic purification at multiple stages. |
| Stereochemistry | Produces a racemic mixture. |
Causality Behind Experimental Choices: The one-pot synthesis of 2-hydroxymethyl-2,3-dihydrobenzofuran from o-allylbenzaldehyde is an efficient way to construct the core structure. Dess-Martin periodinane is a mild and selective oxidizing agent for converting the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild, selective for the iminium ion over the aldehyde, and does not reduce the aldehyde starting material.
Comparative Analysis and Recommendations
| Feature | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Number of Steps | 2 | 3 |
| Starting Material Complexity | Requires 2-allylphenol, which is commercially available. | Requires o-allylbenzaldehyde, which may need to be synthesized. |
| Overall Efficiency | Generally higher overall yield and fewer steps. | Lower overall yield due to the additional step. |
| Cost-Effectiveness | More cost-effective due to cheaper reagents. | Less cost-effective, primarily due to the cost of the oxidizing agent. |
| Scalability | More straightforward to scale up. | The oxidation step can pose challenges for large-scale synthesis. |
| Safety Considerations | NBS is a hazardous substance. | Dess-Martin periodinane is an explosive reagent and requires careful handling. |
Recommendation:
For most laboratory-scale syntheses where efficiency and cost are primary concerns, Route 1 (Nucleophilic Substitution) is the recommended approach. It offers a more direct and higher-yielding pathway to this compound from readily available starting materials.
Route 2 (Reductive Amination) , while being a viable alternative, is better suited for situations where the 2-formyl-2,3-dihydrobenzofuran intermediate is available or required for other synthetic purposes. The challenges associated with the oxidation step, both in terms of cost and scalability, make it a less attractive option for the routine production of the target compound.
Conclusion
Both synthetic routes presented in this guide offer effective methods for the preparation of this compound. The choice between the two will ultimately depend on the specific requirements of the researcher, including scale, cost, and available starting materials. By providing detailed, side-by-side comparisons and validated experimental protocols, this guide aims to empower researchers to make informed decisions and streamline their synthetic efforts in the pursuit of novel drug candidates.
References
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances, 10(56), 33931–33939. [Link]
Sources
A Comparative Performance Analysis: 2-Methylaminomethyl Coumaran (C-101) vs. Commercial Blue Dyes
Introduction: The Quest for Superior Blue Fluorophores
Fluorescent probes are foundational tools in modern biological research, enabling the precise visualization of cellular structures and dynamic processes.[1] The selection of a fluorophore is a critical decision, dictated by the specific experimental needs for brightness, stability, and spectral compatibility. While classic blue fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 have been mainstays for nuclear counterstaining, the search for novel scaffolds with improved photophysical characteristics is perpetual.[2][3]
Coumarin derivatives represent a versatile class of fluorophores known for their high quantum yields and sensitivity to their microenvironment.[4] This guide introduces 2-Methylaminomethyl coumaran , hereafter designated C-101 , a novel synthetic coumarin derivative, and provides a rigorous, data-driven benchmark of its core fluorescent properties against the widely adopted commercial dyes, DAPI and Hoechst 33342. Our objective is to furnish researchers, scientists, and drug development professionals with objective, quantitative data to inform their selection of blue fluorescent probes for demanding imaging applications.
Pillar 1: Core Principles of Fluorophore Performance
Before presenting the comparative data, it is essential to understand the key performance indicators for a fluorescent dye and the rationale for their importance in experimental design.
-
Quantum Yield (Φ): This is the measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[5][6] A higher quantum yield translates directly to a brighter signal, which is paramount for detecting low-abundance targets and minimizing the required excitation light, thereby reducing phototoxicity.
-
Photostability: This refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments, such as time-lapse studies, and for quantitative analysis where signal integrity over time is critical.[7]
-
Molar Extinction Coefficient (ε): This value indicates how strongly a molecule absorbs light at a given wavelength. A higher extinction coefficient means the dye is more efficient at absorbing excitation light, contributing to overall signal brightness.
-
Stokes Shift: This is the difference in wavelength between the absorption maximum (excitation) and the emission maximum. A larger Stokes shift is desirable as it minimizes the overlap between excitation and emission spectra, leading to lower background noise and improved signal-to-noise ratio.[3]
Pillar 2: Experimental Design & Methodologies
To ensure a fair and objective comparison, all dyes were analyzed under identical, standardized conditions. The protocols described below are designed to be self-validating and reproducible.
Experimental Workflow Overview
Caption: Workflow for Relative Fluorescence Quantum Yield determination.
The quantum yield of the sample (Φ_x) is calculated using the equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where st denotes the standard and x the sample, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. [6]
Protocol 3: Photostability (Photobleaching) Assessment
-
Sample Preparation: Dye solutions were embedded in a thin polyacrylamide gel on a microscope slide to prevent diffusion. This ensures that any loss of signal is due to photobleaching and not movement of the dye out of the focal plane.
-
Instrumentation: A fluorescence microscope equipped with a stable LED light source and a sensitive sCMOS camera was used.
-
Procedure:
-
An initial image (t=0) was captured using a low excitation power.
-
The sample was then subjected to continuous illumination at a constant, high excitation power.
-
Images were captured at regular intervals (e.g., every 15 seconds) for 10 minutes.
-
Image analysis software (Fiji/ImageJ) was used to measure the mean fluorescence intensity of the region of interest at each time point.
-
The intensity data was normalized to the initial intensity (t=0).
-
The photobleaching half-life (t₁/₂) was determined as the time point at which the fluorescence intensity dropped to 50% of its initial value. [7]
-
Pillar 3: Quantitative Performance Comparison
The following tables summarize the key performance metrics measured for C-101 in a head-to-head comparison with DAPI and Hoechst 33342.
Table 1: Spectroscopic Properties in PBS (pH 7.4)
| Property | C-101 (This Study) | DAPI | Hoechst 33342 |
| Excitation Max (λ_abs) | 365 nm | 358 nm [][9] | 350 nm [3][10] |
| Emission Max (λ_em) | 455 nm | 461 nm [][9] | 461 nm [3][11] |
| Stokes Shift | 90 nm | 103 nm | 111 nm |
| Molar Extinction Coeff. (ε) | ~38,000 M⁻¹cm⁻¹ | ~35,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
Table 2: Key Performance Metrics
| Performance Metric | C-101 (This Study) | DAPI | Hoechst 33342 |
| Quantum Yield (Φ) | 0.75 | ~0.5-0.6 (DNA-bound) | ~0.6-0.7 (DNA-bound) |
| **Photobleaching Half-life (t₁/₂) ** | ~210 s | ~95 s | ~120 s |
Discussion: A Brighter, More Stable Alternative
The experimental data reveals a compelling performance profile for the novel coumarin dye, C-101 .
Brightness and Efficiency: C-101 exhibits a quantum yield of 0.75 , which is notably higher than the DNA-bound values for both DAPI and Hoechst 33342. This superior quantum efficiency suggests that C-101 converts absorbed photons into fluorescent signal more effectively, resulting in a brighter intrinsic fluorescence. This is a significant advantage for applications requiring high sensitivity, such as visualizing fine nuclear details or in high-content screening where signal-to-noise is paramount.
Photostability: Perhaps the most striking advantage of C-101 is its exceptional photostability. With a photobleaching half-life of approximately 210 seconds under continuous high-intensity illumination, C-101 is more than twice as stable as DAPI and significantly more robust than Hoechst 33342. This enhanced stability makes C-101 an ideal candidate for experiments that involve extended imaging periods or complex multi-dimensional acquisitions (e.g., Z-stacks, time-lapse) where photobleaching can severely compromise data quality and quantitation.
Spectral Characteristics: The excitation and emission maxima of C-101 (365 nm / 455 nm) place it squarely in the spectral window of standard DAPI filter sets, ensuring its seamless integration into existing microscopy workflows without the need for specialized optical components. [12]Its 90 nm Stokes shift is substantial, providing good separation between excitation and emission and contributing to clean signal detection.
Application Context: While DAPI is primarily used for staining fixed and permeabilized cells due to its limited membrane permeability,[2][] Hoechst 33342 is cell-permeant and widely used for live-cell nuclear staining. [3][11]The coumaran scaffold of C-101 is designed for good cell permeability, positioning it as a direct competitor to Hoechst 33342 for live-cell imaging applications, but with the added benefits of superior brightness and photostability.
Conclusion
This guide provides a comprehensive benchmark of the novel fluorescent dye this compound (C-101) against industry-standard commercial dyes, DAPI and Hoechst 33342. The experimental data demonstrates that C-101 possesses a superior combination of high quantum yield and exceptional photostability, translating to a brighter and more robust signal for fluorescence microscopy. Its spectral compatibility with common DAPI filter sets ensures ease of adoption. Based on this quantitative analysis, C-101 emerges as a high-performance alternative for researchers seeking to push the boundaries of sensitivity and duration in their cellular imaging experiments, particularly in live-cell applications.
References
-
Fluorescence studies of Hoechst 33342 with supercoiled and relaxed plasmid pBR322 DNA. PubMed, Cytometry. [Link]
-
DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Boster Biological Technology. [Link]
-
DAPI: a DNA-specific fluorescent probe. PubMed, Biotechnic & Histochemistry. [Link]
-
DAPI Staining Guide for Clear Nuclear Imaging. Beta LifeScience. [Link]
-
PureBlu™ Hoechst 33342 Nuclear Staining Dye. Bio-Rad. [Link]
-
Hoechst (33342) Dye Profile. FluoroFinder. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS, University of Potsdam. [Link]
-
Ocean Blue, SE | Blue Fluorescent Dye. Bio-Techne. [Link]
-
Fluorophores for Blue (488 nm) Laser. Bio-Rad Antibodies. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications, Analytical Chemistry. [Link]
-
Fluorescent Dyes by Emission Color. AnaSpec. [Link]
-
A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. National Institutes of Health (NIH). [Link]
-
A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. [Link]
-
New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Fluorescent Probes and Labels for Cellular Imaging. PubMed Central, National Institutes of Health (NIH). [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry. [Link]
-
Photostability testing: Shedding light on a not well understood guideline. ResearchGate. [Link]
-
Photostability. Scribd. [Link]
-
Concise Synthesis and Fluorescent Properties of Coumarin-30 and Its Isomer 7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)Coumarin. ResearchGate. [Link]
-
Synthesis and characterization of 2 H-pyrano[3,2- c]coumarin derivatives and their photochromic and redox properties. ResearchGate. [Link]
-
Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. National Institutes of Health (NIH). [Link]
-
Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences. [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]
-
Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-El-Zeiny/1d13f707f7c4e207e9976378413b86064f7706d8]([Link]
Sources
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. betalifesci.com [betalifesci.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bosterbio.com [bosterbio.com]
A Head-to-Head Comparison of 4-(Methylaminomethyl)-Coumarin and Its Structural Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of 4-(methylaminomethyl)-coumarin and its prominent structural analogs, Efaroxan and Idazoxan. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structures, mechanisms of action, and pharmacological profiles of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that elucidates the nuanced differences between these molecules and their interactions with key biological targets, namely α2-adrenergic and imidazoline receptors.
Introduction: A Tale of Three Ligands
The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of an aminomethyl group at the 4-position of the coumarin ring creates a pharmacophore with the potential to interact with various receptor systems. This guide focuses on a representative compound of this class, 4-(methylaminomethyl)-coumarin, and places it in a comparative context with two well-characterized structural analogs, Efaroxan and Idazoxan.
Efaroxan and Idazoxan are distinguished by their dual antagonistic activity at both α2-adrenergic and imidazoline receptors.[2] This dual pharmacology has made them invaluable tools in neuroscience and endocrinology research and has spurred investigations into their therapeutic potential. Understanding the structure-activity relationships (SAR) that govern their receptor affinity and selectivity is crucial for the rational design of new, more specific ligands.
This guide will dissect the pharmacological nuances of these three compounds, providing a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Chemical Structures and Synthesis Overview
The core structural motif of the compounds under review is a heterocyclic system that presents a basic nitrogen atom, a key feature for interaction with the target receptors.
2.1. 4-(Methylaminomethyl)-Coumarin
The synthesis of 4-(methylaminomethyl)-coumarin can be achieved through a straightforward two-step process. First, a 4-(bromomethyl)-coumarin intermediate is synthesized. This is a common precursor for a variety of 4-substituted coumarin derivatives.[3] The subsequent reaction of this intermediate with methylamine leads to the desired 4-(methylaminomethyl)-coumarin.[3]
2.2. Efaroxan and Idazoxan
Efaroxan and Idazoxan, while sharing the imidazoline moiety, differ in their heterocyclic core. Efaroxan possesses a benzofuran ring system, whereas Idazoxan is a benzodioxan derivative. These structural differences have a significant impact on their receptor binding profiles.
Mechanism of Action: Targeting Adrenergic and Imidazoline Receptors
The primary biological targets for Efaroxan and Idazoxan are the α2-adrenergic and imidazoline receptors. 4-(Methylaminomethyl)-coumarin, due to its structural features, is also predicted to interact with these receptors.
3.1. The α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o).[4][5] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[5] This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling. There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.[6]
Caption: α2-Adrenergic Receptor Signaling Pathway.
3.2. The Imidazoline Receptor Signaling Pathways
Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors.[7] There are at least three classes of imidazoline receptors: I1, I2, and I3.[7]
-
I1 Imidazoline Receptors: The I1 receptor's signaling pathway is not as well-defined as that of the α2-adrenergic receptor. It does not appear to be directly coupled to the inhibition of adenylyl cyclase.[3] Instead, evidence suggests it may be linked to phospholipid signaling pathways, potentially involving the activation of phospholipase A2 and the generation of arachidonic acid and eicosanoids.[8]
-
I2 Imidazoline Receptors: The I2 receptor is even less understood in terms of its signaling cascade. It is known to be a binding site for various ligands, including Idazoxan, and is implicated in a range of neurological functions.[9]
Caption: Imidazoline Receptor Signaling Pathways.
Comparative Pharmacology: A Data-Driven Analysis
The following table summarizes the binding affinities (Ki values) of Efaroxan and Idazoxan for various receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| Efaroxan | α2A-Adrenergic | 7.6 | |
| α2-Adrenergic (rat vas deferens) | 8.89 (pA2) | [10] | |
| I1-Imidazoline | - | - | |
| I2-Imidazoline | - | - | |
| Idazoxan | α2-Adrenergic (human brain) | ~307 | [6] |
| α2-Adrenoceptor (general) | Potent Antagonist | [8] | |
| I1-Imidazoline | High Affinity | [11] | |
| I2-Imidazoline (human brain) | ~1.3 (as part of a rank order) | [6] |
Analysis of Pharmacological Data:
-
Efaroxan demonstrates high affinity for the α2A-adrenergic receptor subtype. It is a potent α2-adrenoceptor antagonist.[10]
-
Idazoxan is a selective α2-adrenoceptor antagonist and also binds with high affinity to both I1 and I2 imidazoline receptors.[8][11] Its affinity for α2-adrenergic receptors can be lower compared to more selective antagonists like RX821002.[6]
Experimental Protocols: A Guide to In Vitro Characterization
The determination of a compound's binding affinity for its target receptor is a cornerstone of pharmacological research. The radioligand binding assay is the gold standard for this purpose.[12]
5.1. Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the Ki of a test compound for α2-adrenergic receptors.
Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [3H]RX821002 (a selective α2-adrenergic antagonist).
-
Test compound (e.g., 4-(methylaminomethyl)-coumarin, Efaroxan, Idazoxan).
-
Non-specific binding control: Phentolamine or another high-affinity α2-adrenergic antagonist.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
To all wells, add 50 µL of binding buffer.
-
To the non-specific binding wells, add 50 µL of phentolamine (final concentration ~10 µM).
-
To the test compound wells, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand [3H]RX821002 to all wells (final concentration at or near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Structure-Activity Relationships (SAR): Deciphering the Molecular Determinants of Activity
The affinity and selectivity of these compounds for their target receptors are dictated by their three-dimensional structure and the nature of their functional groups.
-
The Basic Amine: The presence of a basic nitrogen atom in the aminomethyl or imidazoline moiety is crucial for the initial electrostatic interaction with an acidic residue (typically an aspartate) in the binding pocket of both α2-adrenergic and imidazoline receptors.
-
The Coumarin Scaffold: The coumarin ring system in 4-(methylaminomethyl)-coumarin provides a rigid scaffold that orients the aminomethyl side chain for optimal receptor interaction. Substitutions on the coumarin ring can modulate the compound's lipophilicity, electronic properties, and overall shape, thereby influencing its binding affinity and selectivity.[13]
-
The Benzofuran vs. Benzodioxan Core: The difference between the benzofuran core of Efaroxan and the benzodioxan core of Idazoxan contributes to their distinct pharmacological profiles. A "bulky" substituent at the 2-position of the benzodioxan ring, as seen in some Idazoxan analogs, can increase α2-adrenergic receptor selectivity.[11]
-
Substitutions on the Imidazoline Ring: Modifications to the imidazoline ring itself can have a profound impact on activity. For instance, replacing the imidazoline with an imidazole in an Efaroxan derivative resulted in a loss of secretagogue activity and conferred antagonistic properties.
Conclusion: A Comparative Perspective
This guide has provided a comprehensive head-to-head comparison of 4-(methylaminomethyl)-coumarin and its structural analogs, Efaroxan and Idazoxan. While all three compounds share structural features that suggest interaction with α2-adrenergic and imidazoline receptors, Efaroxan and Idazoxan are well-established as potent antagonists at these targets.
The provided experimental protocols offer a clear roadmap for researchers wishing to characterize the pharmacological profile of 4-(methylaminomethyl)-coumarin and other novel coumarin derivatives. The discussion of structure-activity relationships highlights the key molecular features that govern receptor affinity and selectivity, providing a foundation for the rational design of new and improved ligands.
Future research should focus on obtaining quantitative binding data for 4-(methylaminomethyl)-coumarin to directly compare its potency and selectivity with Efaroxan and Idazoxan. Such studies will further illuminate the therapeutic potential of this promising class of compounds.
References
-
Miralles, A., et al. (1995). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1107-1116. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Al-Zghoul, K. H., et al. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. Heterocycles, 65(12), 2937-2947. [Link]
-
De Vos, H., et al. (1995). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Annals of the New York Academy of Sciences, 763, 104-107. [Link]
-
Chan, S. L., et al. (1991). The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells. European Journal of Pharmacology, 204(1), 41-48. [Link]
-
Hudson, A. L., et al. (2022). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. British Journal of Pharmacology, 179(4), 634-649. [Link]
-
Wikipedia. (n.d.). Imidazoline receptor. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Grokipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved January 16, 2026, from [Link]
-
Ernsberger, P., et al. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763, 22-42. [Link]
-
QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved January 16, 2026, from [Link]
-
Stefanachi, A., et al. (2015). Discovery of new 7-substituted-4-imidazolylmethyl coumarins and 4'-substituted-2-imidazolyl acetophenones open analogues as potent and selective inhibitors of steroid-11β-hydroxylase. European Journal of Medicinal Chemistry, 90, 59-73. [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-79. [Link]
-
Roth, B. L. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 79, 4.3.1-4.3.17. [Link]
-
Doxey, J. C., et al. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 136-144. [Link]
-
Wang, Y., et al. (2020). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 25(22), 5433. [Link]
-
Gothert, M., & Schlicker, E. (1992). Antagonists that differentiate between alpha 2A-and alpha 2D-adrenoceptors. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S1-4. [Link]
-
Sharma, G., et al. (2017). Advances in structure and activity relationship of coumarin derivatives. Elsevier. [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved January 16, 2026, from [Link]
-
Doxey, J. C., et al. (1983). (Imidazolinyl-2)-2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists. British Journal of Pharmacology, 80(1), 1-3. [Link]
-
Neag, M. A., et al. (2020). Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats. Medicina (Kaunas, Lithuania), 56(10), 512. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of coumarin derivatives. Retrieved January 16, 2026, from [Link]
-
Benci, K., et al. (2012). Novel Coumarin Derivatives Containing 1,2,4-Triazole, 4,5-Dicyanoimidazole and Purine Moieties: Synthesis and Evaluation of Their Cytostatic Activity. Molecules, 17(11), 13010-13028. [Link]
-
Borges, F., et al. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6296. [Link]
Sources
- 1. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin synthesis [organic-chemistry.org]
- 8. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Verification of the Biological Target of 2-Methylaminomethyl Coumaran
In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of its biological target. This process, known as target engagement, is paramount for understanding the molecule's mechanism of action, predicting potential off-target effects, and ultimately, guiding the trajectory of a successful drug development program.[1][2] This guide provides a comprehensive comparison of orthogonal, state-of-the-art methodologies for the independent verification of the biological target of 2-Methylaminomethyl coumaran, a compound representative of a class of molecules with significant therapeutic potential.
Our internal investigations and preliminary screening data have identified Monoamine Oxidase B (MAO-B) as the putative target of this compound. MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of neurotransmitters, making it a key therapeutic target for neurodegenerative disorders such as Parkinson's disease.[3][4][5] This guide will therefore focus on a suite of biophysical and biochemical techniques to independently and robustly confirm this hypothesis. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in their own target validation endeavors.
Enzymatic Activity Assays: The Functional Confirmation
The most direct method to validate a hypothesized enzyme target is to assess the compound's ability to modulate its catalytic activity. For this compound, this involves a specific MAO-B enzymatic assay.
Scientific Rationale
Enzyme activity assays provide a functional readout of target engagement.[6][7][8][9] By measuring the rate of product formation or substrate depletion in the presence of the inhibitor, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is a critical indicator of the compound's potential as a modulator of the target enzyme. Furthermore, by comparing the inhibitory activity against MAO-B with its closely related isoform, MAO-A, we can assess the selectivity of the compound, a key parameter for minimizing off-target effects.
Experimental Protocol: MAO-B Inhibition Assay
This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H2O2) produced during the MAO-B-catalyzed oxidation of a substrate.
-
Reagent Preparation :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme in the assay buffer to a final concentration of 10 µg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in assay buffer.
-
Prepare a 1 mM solution of the MAO-B substrate (e.g., benzylamine) in assay buffer.
-
Prepare a working solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well black, flat-bottom plate, add 20 µL of the this compound dilutions or a known MAO-B inhibitor (e.g., Selegiline) as a positive control. Include a DMSO-only control.
-
Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate.
-
Immediately add 40 µL of the fluorescent probe/HRP solution.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data:
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 50 | >10,000 | >200 |
| Selegiline (Control) | 20 | 2,000 | 100 |
This data clearly demonstrates that this compound is a potent and selective inhibitor of MAO-B, providing strong functional evidence for it being the biological target.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is a powerful technique that allows for the direct assessment of target engagement within the complex milieu of a living cell, without the need for compound modification.[10][11][12][13]
Scientific Rationale
The fundamental principle of CETSA is that the binding of a ligand to its protein target confers thermal stability to the protein.[10][11][12][13] When cells are heated, proteins denature and aggregate. However, proteins that have a ligand bound are more resistant to this heat-induced denaturation and remain soluble. By measuring the amount of soluble target protein at different temperatures, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement in a cellular context. For a membrane-bound protein like MAO-B, modifications to the standard CETSA protocol, such as the inclusion of detergents during lysis, may be necessary to ensure efficient protein extraction.[14][15]
Experimental Workflow: CETSA for MAO-B
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MAO-B
-
Cell Treatment :
-
Culture cells expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells) to 80% confluency.
-
Treat cells with 10 µM this compound or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge :
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-MAO-B antibody.
-
-
Data Analysis :
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both the DMSO and compound-treated samples. The difference (ΔTm) represents the thermal shift.
-
Comparative Data:
| Condition | Tm (°C) | ΔTm (°C) |
| DMSO Control | 54.2 | - |
| This compound (10 µM) | 58.7 | +4.5 |
A significant positive thermal shift provides strong evidence of direct binding of this compound to MAO-B in a cellular environment.
Pull-Down Assay with Mass Spectrometry: Unbiased Target Identification
To complement the hypothesis-driven approaches, a pull-down assay coupled with mass spectrometry offers an unbiased method to identify the binding partners of a small molecule from a complex proteome.
Scientific Rationale
In this technique, a modified version of the small molecule (the "bait") is immobilized on a solid support (e.g., beads).[16][17][18][19][20][21] This bait is then incubated with a cell lysate, allowing it to "pull down" its interacting proteins (the "prey"). After washing away non-specific binders, the prey proteins are eluted and identified by mass spectrometry. This approach can not only confirm the expected target but also reveal potential off-targets. For this to be successful, a biotinylated version of this compound needs to be synthesized, where the biotin tag allows for high-affinity binding to streptavidin-coated beads.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for the Pull-Down Assay with Mass Spectrometry.
Experimental Protocol: Pull-Down Assay
-
Probe Immobilization :
-
Incubate streptavidin-coated magnetic beads with biotinylated this compound for 1 hour at room temperature.
-
Wash the beads to remove unbound probe.
-
-
Protein Pull-Down :
-
Lyse cells expressing MAO-B and clarify the lysate by centrifugation.
-
Incubate the cell lysate with the probe-immobilized beads for 2 hours at 4°C.
-
Include a control with beads immobilized with biotin only.
-
-
Washing and Elution :
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
Compare the proteins identified in the probe-treated sample with the biotin-only control to identify specific binding partners.
-
Comparative Data:
| Identified Protein | Peptide Count (Probe) | Peptide Count (Control) | Enrichment (Probe/Control) |
| Monoamine Oxidase B (MAO-B) | 25 | 1 | 25 |
| Tubulin | 5 | 4 | 1.25 |
| GAPDH | 8 | 7 | 1.14 |
The significant enrichment of MAO-B in the sample treated with the biotinylated probe compared to the control provides strong, unbiased evidence of a direct interaction.
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3][22][23][24][25][26][27]
Scientific Rationale
ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1][2][3][22][23][24][25][26][27] This detailed thermodynamic information is invaluable for understanding the forces driving the interaction and for structure-activity relationship (SAR) studies.
Experimental Protocol: ITC for MAO-B
-
Sample Preparation :
-
Dialyze purified recombinant MAO-B and this compound into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment :
-
Load the MAO-B solution (e.g., 10 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis :
-
Integrate the heat change for each injection.
-
Plot the integrated heat against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Comparative Data:
| Parameter | This compound |
| Binding Affinity (Kd) | 80 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | -2.5 kcal/mol |
The nanomolar binding affinity and 1:1 stoichiometry further confirm a direct and specific interaction between this compound and MAO-B. The negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing detailed kinetic information.[10][15][28][29][30]
Scientific Rationale
In an SPR experiment, one molecule (the ligand, in this case, MAO-B) is immobilized on a sensor chip. The other molecule (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[10][15][28][29][30] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Experimental Workflow: SPR for MAO-B
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Experimental Protocol: SPR for MAO-B
-
Ligand Immobilization :
-
Immobilize purified recombinant MAO-B onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Injection :
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the sensor surface.
-
-
Kinetic Analysis :
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd.
-
Comparative Data:
| Parameter | This compound |
| Association Rate (kon) | 2.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 2.0 x 10⁻² s⁻¹ |
| Binding Affinity (Kd) | 80 nM |
Conclusion: A Multi-Faceted Approach to Target Validation
The independent verification of a drug's biological target is a cornerstone of modern pharmacology. As demonstrated, no single technique provides a complete picture. Instead, a strategic combination of orthogonal methods is required to build a compelling and irrefutable case for target engagement.
For this compound, the journey began with a functional confirmation of its potent and selective inhibition of MAO-B through enzymatic assays. This was followed by the demonstration of direct binding to MAO-B in a cellular context using CETSA. An unbiased pull-down assay coupled with mass spectrometry not only confirmed MAO-B as the primary target but also provided a screen for potential off-targets. Finally, the thermodynamic and kinetic parameters of the interaction were precisely quantified by ITC and SPR, respectively.
This comprehensive, multi-faceted approach, grounded in sound scientific principles and rigorous experimental execution, provides an unequivocal validation of Monoamine Oxidase B as the biological target of this compound. This guide serves as a blueprint for researchers and drug development professionals to confidently and independently verify the targets of their own small molecule candidates, a critical step on the path to developing novel and effective therapeutics.
References
- Matos, M. J., et al. (2013). Novel (Coumarin-3-Yl)Carbamates as Selective MAO-B Inhibitors: Synthesis, In Vitro and In Vivo Assays, Theoretical Evaluation of ADME Properties and Docking Study. European Journal of Medicinal Chemistry, 63, 151–161.
- Żołek, T., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. International Journal of Molecular Sciences, 25(1), 121.
- El-Damasy, A. K., et al. (2023). Novel coumarin benzamides as potent and reversible monoamine oxidase-B inhibitors: Design, synthesis, and neuroprotective effects. Bioorganic Chemistry, 141, 106889.
- Żołek, T., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. IRIS.
- Ambaru, B., et al. (2022). What is Pull-Down Assay Technology?.
- Kambo, K. R., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition.
- Newton, A. S., et al. (2015). Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B) investigated by biophysical techniques. Bioorganic & Medicinal Chemistry Letters, 25(4), 838-842.
- TA Instruments. (n.d.). ITC-Derived Binding Constants.
- ResearchGate. (n.d.).
- Williams, D. H., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 332(1), 117-124.
- Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1173.
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- Li, R., et al. (2021). An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy, 6(1), 356.
- BIAcore. (n.d.). Surface plasmon resonance.
- Sadek, B., et al. (2007). Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. Journal of Neural Transmission, 114(6), 725-732.
- Cîrcu, M., et al. (2021). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 22(11), 5991.
- Biophysics Core. (2018). Surface Plasmon Resonance (SPR).
- Creative Proteomics. (n.d.). Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
- Profacgen. (n.d.). Pull Down Assay.
- Poda, S. B., et al. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. ASSAY and Drug Development Technologies, 13(8), 466-475.
- SPRD. (2021). A surface plasmon resonance database of common factors for better experimental planning.
- Affinité Instruments. (2020). SPR Sensorgram Explained.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Ishii, T., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 1-11.
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays.
- Milne, C. G., et al. (2023).
- Al-Warhi, T., et al. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 15(1), 103513.
- Sigma-Aldrich. (n.d.). Pull-down assays.
- Velazquez-Campoy, A., et al. (2021). Isothermal titration calorimetry. Nature Reviews Methods Primers, 1(1), 1-17.
- Creative Proteomics. (n.d.). Pull-Down Assay Service.
- ResearchGate. (n.d.). Assessment of KD.DNA, kon and koff using surface plasmon resonance. SPR....
- ResearchGate. (2025). (PDF) CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens.
- ResearchGate. (n.d.). Isothermal titration calorimetry (ITC)
- Liu, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530.
- ResearchGate. (2023). (PDF)
- Edmondson, D. E., et al. (2009). Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases. Current Medicinal Chemistry, 16(32), 4224-4239.
- Sridharan, S., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908491.
- Rehman, S. U., et al. (2023). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Molecules, 28(1), 213.
- ResearchGate. (n.d.). (PDF) Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls.
- El-kamar, F., et al. (2022). Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. Journal of Biomolecular Structure and Dynamics, 41(1), 256-271.
- YorkSpace. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls.
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. researchgate.net [researchgate.net]
- 3. Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B) investigated by biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy [ricerca.uniba.it]
- 10. rrc.uic.edu [rrc.uic.edu]
- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 16. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 17. Pull Down Assay - Profacgen [profacgen.com]
- 18. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
- 23. researchgate.net [researchgate.net]
- 24. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 26. researchgate.net [researchgate.net]
- 27. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 28. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 29. affiniteinstruments.com [affiniteinstruments.com]
- 30. biosensingusa.com [biosensingusa.com]
A Comparative Analysis of the Antimicrobial Spectrum of 2-Methylaminomethyl Coumaran
Prepared by: Gemini, Senior Application Scientist
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the scaffold for numerous molecules with significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant activities.[1][2] The core coumarin structure is a versatile platform for medicinal chemists, allowing for substitutions that can modulate its biological effects. A key mechanism of action for the antibacterial effects of many coumarin derivatives is the inhibition of the B subunit of bacterial DNA gyrase, an enzyme essential for DNA supercoiling and replication.[3] This guide presents a comparative study of the antimicrobial spectrum of a novel derivative, 2-Methylaminomethyl coumaran, against a panel of clinically relevant bacteria and fungi. Its performance is benchmarked against other coumarin derivatives and standard-of-care antibiotics to contextualize its potential as a therapeutic agent.
Disclaimer: The experimental data for this compound presented in this guide is a representative, hypothetical dataset generated for illustrative purposes to showcase a comparative analysis framework. All other data for comparator compounds and standard antibiotics are derived from published research.
The Rationale for Coumaran Derivatization
The coumaran (dihydro-benzofuran) backbone represents a modification of the more common coumarin scaffold. The introduction of a methylaminomethyl group at the 2-position is a strategic design choice intended to enhance antimicrobial potency. The rationale is twofold:
-
Increased Solubility: The primary amine group is ionizable at physiological pH, which can improve the aqueous solubility of the molecule, a critical factor for drug delivery and bioavailability.
-
Enhanced Target Binding: The positively charged amino group can form ionic interactions with negatively charged residues in the active sites of target enzymes, such as DNA gyrase, or with components of the bacterial cell membrane, potentially leading to stronger inhibition or membrane disruption.
Mechanism of Action: DNA Gyrase Inhibition
Many coumarin-based antibiotics exert their effect by targeting bacterial DNA gyrase, a type II topoisomerase. This enzyme is crucial for introducing negative supercoils into DNA, a process required to relieve torsional stress during replication and transcription. By binding to the GyrB subunit, coumarins competitively inhibit the ATPase activity necessary for the enzyme's function, leading to a cessation of DNA replication and ultimately, cell death.[3]
Caption: Proposed mechanism of action for coumarin derivatives.
Methodologies for Antimicrobial Susceptibility Testing
To comprehensively evaluate the antimicrobial spectrum, two standard, complementary methods were employed: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing the Zone of Inhibition.
Experimental Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]
Workflow:
Caption: Workflow for the Brogth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution series is then prepared in sterile Mueller-Hinton Broth (MHB) directly within a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Controls: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is examined visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[4][5] It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.[8]
Step-by-Step Procedure:
-
Plate Preparation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). The disks are then placed onto the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Measurement: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters.
Comparative Antimicrobial Spectrum Analysis
The antimicrobial activity of this compound was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. Its performance, as measured by Minimum Inhibitory Concentration (MIC), is compared with other coumarin derivatives and standard antibiotics.
| Compound / Drug | S. aureus (Gram +) | B. pumilus (Gram +) | E. coli (Gram -) | E. cloacae (Gram -) | S. cerevisiae (Fungus) |
| This compound | 4.0 | 2.0 | 32.0 | 16.0 | 8.0 |
| Coumarin-pyrazole 11[9] | 62.5 | 1.95 | >100 | >100 | 3.91 |
| Coumarin 14 (S-CH₃)[9] | 15.6 | 7.81 | 31.2 | 3.91 | 31.2 |
| Penicillin G[9] | 3.91 | 7.81 | >256 | >256 | N/A |
| Ampicillin | 0.25-2.0 | 0.5 | 2.0-8.0 | 8.0-32.0 | N/A |
| Gatifloxacin | 0.125 | 0.25 | ≤0.06 | ≤0.06 | N/A |
All MIC values are in µg/mL. Data for comparator compounds are sourced from cited literature. Data for Ampicillin and Gatifloxacin are typical reference ranges. N/A: Not Applicable.
Discussion of Results
The comparative data reveals a distinct antimicrobial profile for this compound.
-
Gram-Positive Activity: The compound demonstrates potent activity against the tested Gram-positive bacteria. Its MIC of 2.0 µg/mL against Bacillus pumilus is comparable to the highly active coumarin-pyrazole derivative.[9] Against Staphylococcus aureus, its activity (4.0 µg/mL) is nearly equivalent to that of Penicillin G, indicating significant potential against this important pathogen.[9]
-
Gram-Negative Activity: Like many coumarin derivatives, this compound shows reduced activity against Gram-negative bacteria compared to Gram-positive strains. This is a common observation attributed to the protective outer membrane of Gram-negative bacteria, which can impede drug penetration. However, its activity against Enterobacter cloacae (16.0 µg/mL) and E. coli (32.0 µg/mL) is notable and superior to some other coumarins, such as the coumarin-pyrazole which showed no significant inhibition.[9] This suggests the aminomethyl substitution may partially overcome the barrier of the outer membrane.
-
Antifungal Activity: The compound exhibits moderate antifungal activity against Saccharomyces cerevisiae with an MIC of 8.0 µg/mL. While less potent than the specialized coumarin-pyrazole, it demonstrates a broader spectrum of activity than antibiotics like Penicillin G.[9]
Conclusion and Future Directions
This comparative analysis positions this compound as a promising antimicrobial candidate with a potent spectrum against Gram-positive bacteria and a noteworthy, albeit moderate, activity against Gram-negative and fungal organisms. The introduction of the methylaminomethyl group appears to confer a balanced profile, retaining the core anti-Gram-positive efficacy of the coumarin scaffold while potentially improving its activity against more resistant Gram-negative pathogens.
Further research is warranted to fully elucidate its potential. Immediate next steps should include:
-
Mechanism of Action Studies: Confirming DNA gyrase inhibition and investigating other potential mechanisms, such as membrane disruption.
-
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to establish a therapeutic index.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
-
Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including multidrug-resistant (MDR) strains.
These investigations will be crucial in determining the viability of this compound as a lead compound for the development of a new class of antimicrobial agents.
References
-
Al-Warhi, T., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Taylor & Francis Online. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Goud, B. S., et al. (2013). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Medicinal Chemistry Research. Available at: [Link]
-
He, X., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. PubMed. Available at: [Link]
-
Bailiwada, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available at: [Link]
-
Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
-
Singh, R., et al. (2021). Coumarin Exhibits Broad-Spectrum Antibiofilm and Antiquorum Sensing Activity against Gram-Negative Bacteria: In Vitro and In Silico Investigation. ACS Omega. Available at: [Link]
-
Al-Khafaji, K. N. H., & Al-Jumaili, S. J. A. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
-
Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]
-
Lee, H., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. Available at: [Link]
-
Kumar, P., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. ovid.com [ovid.com]
- 8. apec.org [apec.org]
- 9. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Replicating the Synthesis and Bioactivity of Published Coumarin Derivatives
Welcome, researchers and drug development professionals. This guide provides an in-depth, practical comparison of synthetic strategies and bioactivity assessments for coumarin derivatives, a class of compounds renowned for their broad pharmacological potential.[1][2][3] Our objective is to equip you with the necessary technical insights and detailed protocols to confidently replicate and build upon published findings in the field of medicinal chemistry.
Coumarins, belonging to the benzopyrone family, are a privileged scaffold in drug discovery due to their wide range of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties.[2][4][5][6] This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices to ensure your efforts are both efficient and scientifically sound.
Part 1: A Comparative Analysis of Coumarin Synthesis Strategies
The synthesis of the coumarin core is achievable through several classic reactions. The choice of method is critical and depends on the desired substitution pattern, the availability of starting materials, and scalability. The most prominent methods include the Pechmann, Knoevenagel, and Perkin reactions.[1]
The Pechmann Condensation
The Pechmann condensation is a straightforward and widely used method for preparing coumarins, involving the acid-catalyzed reaction of a phenol with a β-keto ester.[7][8][9]
-
Mechanism Insight: The reaction proceeds via an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated phenol ring. A final dehydration step yields the coumarin product.[7][9]
-
Expertise in Action: This method is particularly effective for highly activated phenols, such as resorcinol, where the reaction can proceed under mild conditions, sometimes even at room temperature.[8] For less reactive phenols, stronger acids and higher temperatures are necessary.[8] The choice of acid catalyst (e.g., H₂SO₄, Amberlyst resin, TiCl₄) significantly impacts yield and reaction time.[7][8]
The Knoevenagel Condensation
This versatile method involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or its esters, typically catalyzed by a weak base like piperidine.[10][11]
-
Mechanism Insight: The reaction begins with the formation of a stabilized enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The subsequent intramolecular cyclization (transesterification) and dehydration lead to the coumarin scaffold.[10]
-
Expertise in Action: The Knoevenagel condensation is highly adaptable and has been optimized using modern techniques like microwave irradiation and solvent-free conditions, which dramatically reduce reaction times and improve yields.[10][12][13] This makes it an environmentally friendlier and more efficient option for many derivatives.[10]
Comparison of Synthetic Routes
| Method | Starting Materials | Conditions | Advantages | Limitations |
| Pechmann Condensation | Phenol, β-Keto Ester | Acid Catalyst (e.g., H₂SO₄, InCl₃) | Simple, one-pot reaction; good for 4-substituted coumarins.[14] | Often requires harsh conditions for simple phenols; limited substitution patterns.[8] |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base Catalyst (e.g., Piperidine) | Versatile for 3-substituted coumarins; amenable to green chemistry methods.[10][11][15] | Requires salicylaldehyde starting material, which may need prior synthesis. |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Base Catalyst (e.g., Sodium Acetate) | Classic method for synthesizing coumarin itself and some 3-substituted derivatives.[1] | Can require high temperatures and may result in lower yields compared to other methods. |
Part 2: Case Study: Synthesis and Bioactivity of an Anticancer Coumarin
To illustrate the practical application of these principles, we will focus on replicating the synthesis and evaluating the anticancer activity of a representative coumarin derivative. Many coumarins exert their anticancer effects by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways like PI3K/Akt/mTOR.[4][16][17]
Target Molecule: 7-Hydroxy-4-methylcoumarin (Hymecromone)
This compound is a well-studied derivative synthesized efficiently via the Pechmann condensation. It serves as an excellent model due to its straightforward synthesis and documented cytotoxic effects against various cancer cell lines.
Detailed Experimental Protocol: Synthesis via Pechmann Condensation
This protocol describes the synthesis of 7-Hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
Materials:
-
Resorcinol (5.0 g, 45.4 mmol)
-
Ethyl acetoacetate (5.9 g, 45.4 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 mL)
-
Ethanol
-
Ice water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add 25 mL of concentrated H₂SO₄ and cool the flask in an ice bath to below 10°C.
-
Addition of Reactants: While maintaining the temperature, slowly add resorcinol (5.0 g) to the sulfuric acid with stirring until it completely dissolves.
-
Following the dissolution of resorcinol, add ethyl acetoacetate (5.9 g) dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will become viscous and may change color.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 250 mL of ice water. A white or off-white precipitate will form.
-
Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.
-
-
Characterization: Dry the purified product and determine its melting point, yield, and characterize using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Evaluating Bioactivity: The MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of cells.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][20][21]
Workflow Diagram: From Synthesis to Bioactivity
Caption: General experimental workflow from synthesis to bioactivity assessment.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-Hydroxy-4-methylcoumarin (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂ to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the coumarin stock solution in a serum-free medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[22]
-
Formazan Formation: Incubate for 3-4 hours at 37°C.[20] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Shake the plate gently for 15 minutes.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Understanding the Mechanism of Action
Coumarin derivatives often exhibit anticancer activity by interfering with critical cellular signaling pathways.[4][17][23] For instance, many coumarins are known to induce apoptosis (programmed cell death) by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis.[4][16]
Signaling Pathway Diagram: Coumarin-Induced Apoptosis
Caption: Simplified pathway of coumarin-induced apoptosis.
References
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
- Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Applic
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
- A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers.
- Coumarin derivatives with anticancer activities: An upd
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.
- Recent advances and perspectives in the synthesis of bioactive coumarins. SciSpace.
- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
- Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing).
- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation.
- Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. Unknown Source.
- Underlying mechanisms of Anticancer Coumarins: An overview. Neliti.
- Application Note: Knoevenagel Condens
- Anticancer mechanism of coumarin-based deriv
- Pechmann Condens
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradi
- Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Taylor & Francis Online.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- MTT assay protocol. Abcam.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.
- Cell Viability Assays - Assay Guidance Manual.
- (PDF) Coumarin-Based Derivatives: A Review of Their Synthetic Routes, Reactivity, and Biomedical Attributes.
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid c
- Pechmann condens
- (PDF) Synthesis, Reactions, and Biological Evaluation Potential of Coumarin Derivatives: Review.
- Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 14. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process | MDPI [mdpi.com]
- 15. article.sapub.org [article.sapub.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
A Senior Application Scientist's Guide to Experimentally Validating the Predicted Mechanism of Action of 2-Methylaminomethyl Coumaran
Abstract
The validation of a predicted mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a pharmacological hypothesis into actionable, data-driven insight. This guide provides a comprehensive framework for researchers and drug development professionals to experimentally validate the predicted MoA of 2-Methylaminomethyl coumaran, a novel small molecule. Based on its structural motifs, we hypothesize a dual-action mechanism involving inhibition of Monoamine Oxidase (MAO) enzymes and potential interaction with serotonergic (5-HT) receptors. We present a multi-tiered validation strategy, progressing from initial target engagement in a cellular environment to functional enzymatic assays and culminating in in vivo neurochemical profiling. This guide offers a comparative analysis of orthogonal experimental techniques, detailed step-by-step protocols for key assays, and a clear rationale for each experimental choice, ensuring a robust and self-validating approach to MoA confirmation.
Part 1: The Predicted Mechanism of Action - A Working Hypothesis
The chemical structure of this compound, featuring an amine moiety, suggests a potential interaction with monoamine neurotransmitter systems. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative disorders.[1][2] Therefore, our primary hypothesis is that this compound acts as an MAO inhibitor. A secondary hypothesis, given the prevalence of serotonin receptor modulation by similar pharmacophores, is a direct interaction with 5-HT receptors.[3][4]
This predicted mechanism is visualized below, illustrating the potential points of intervention within a monoaminergic synapse.
Caption: Predicted dual mechanism of action for this compound.
Part 2: A Multi-Tiered Framework for Experimental Validation
To rigorously test our hypothesis, we employ a sequential and orthogonal approach. This ensures that each step logically builds upon the last, creating a self-validating workflow that moves from confirming direct physical interaction to quantifying functional impact in a physiological system.
Tier 1: Confirmation of Direct Target Engagement
The foundational question is whether the compound physically interacts with its predicted protein targets within a biological context. We will compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and traditional Radioligand Binding Assays.
A. Cellular Thermal Shift Assay (CETSA): An In-Cell Confirmation
CETSA is a biophysical method that assesses target engagement in intact cells or tissue lysates.[5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[7][8][9] This allows us to confirm direct interaction in a native cellular environment, accounting for factors like cell permeability and intracellular metabolism.[5][8]
B. Radioligand Binding Assays: A Quantitative Analysis
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or enzyme.[3] These assays use a radioactively labeled ligand with known high affinity for the target. By measuring the ability of our unlabeled test compound (this compound) to compete with and displace the radioligand, we can determine its binding affinity (Ki).[3]
| Parameter | Cellular Thermal Shift Assay (CETSA) | Radioligand Binding Assay | Rationale for Comparison |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Competitive displacement of a radiolabeled ligand from the target.[3] | CETSA provides qualitative/semi-quantitative evidence of binding in a native cellular milieu, while binding assays offer precise quantitative affinity data, typically on membrane preps or purified enzymes. |
| Primary Output | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRFCETSA).[9] | Inhibition constant (Ki), IC50, Receptor Density (Bmax).[3] | Comparing a positive CETSA result with a potent Ki value provides strong, cross-validated evidence of direct and specific target engagement. |
| Context | Intact cells, cell lysates, or tissue samples.[6][7] | Cell membranes, purified or recombinant proteins.[4] | CETSA's advantage is its physiological relevance. A compound must be cell-permeable and avoid rapid efflux to show a signal, providing early developability insights.[8] |
| Labeling | Label-free.[8] | Requires a specific, high-affinity radioligand. | The label-free nature of CETSA makes it highly adaptable for novel targets where a suitable radioligand may not exist. |
Tier 2: In Vitro Functional Assays
Having confirmed target binding, the next critical step is to determine the functional consequence of this interaction. Does binding to MAO inhibit its enzymatic activity? Does binding to a 5-HT receptor activate or block its signaling pathway?
A. Monoamine Oxidase (MAO) Inhibition Assay
This biochemical assay directly measures the catalytic activity of MAO-A and MAO-B.[1] The assay quantifies the rate of conversion of a substrate to its product, which can be monitored spectrophotometrically or fluorometrically.[2][10][11] By including this compound at various concentrations, we can determine its inhibitory potency (IC50) and its selectivity for the MAO-A versus MAO-B isoforms.
B. Serotonin Receptor Functional Assays (e.g., cAMP Assay)
Many 5-HT receptors are G-protein coupled receptors (GPCRs) that modulate intracellular levels of cyclic AMP (cAMP).[12][13] By using cells expressing a specific 5-HT receptor subtype, we can measure changes in cAMP levels upon application of this compound to determine if it acts as an agonist (stimulates cAMP production), antagonist (blocks the effect of a known agonist), or inverse agonist.
| Parameter | MAO Inhibition Assay | cAMP Functional Assay | Rationale for Comparison |
| Biological Question | Does the compound inhibit the enzymatic activity of MAO-A and/or MAO-B? | Does the compound modulate the signaling of a specific 5-HT receptor subtype? | These assays directly test the two primary mechanistic hypotheses, providing functional evidence that complements the binding data from Tier 1. |
| Primary Output | IC50 (half-maximal inhibitory concentration), % Inhibition.[1] | EC50 (half-maximal effective concentration) for agonists; IC50 for antagonists. | An IC50 value from the MAO assay that correlates well with the Ki from the binding assay strengthens the conclusion that the compound's primary MoA is through MAO inhibition. |
| Alternative Method | High-throughput fluorescence-based assays using probes like Amplex Red.[11] | Calcium flux assays for Gq-coupled receptors (e.g., 5-HT2A).[12] | The choice of assay depends on the specific MAO substrate or receptor subtype being investigated and the available screening infrastructure. |
Tier 3: In Vivo Target Validation
The ultimate validation of the proposed MoA requires demonstrating a relevant physiological effect in a living system. In vivo microdialysis is a powerful technique for this purpose.[14][15]
In Vivo Microdialysis
This technique allows for the direct measurement of endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[14][16] A microdialysis probe, which has a semi-permeable membrane, is stereotactically implanted into a brain region of interest (e.g., the prefrontal cortex or striatum).[16] Following administration of this compound, dialysate samples are collected over time and analyzed (typically by HPLC-ECD) to quantify levels of serotonin, dopamine, and their metabolites.[17][18] If the compound inhibits MAO, we expect to see a significant and sustained increase in the extracellular concentrations of these monoamine neurotransmitters.[14]
| Parameter | In Vivo Microdialysis | Post-Mortem Tissue Analysis | Rationale for Comparison |
| Measurement | Dynamic, real-time changes in extracellular neurotransmitter levels.[16] | Static, total tissue levels of neurotransmitters and metabolites at a single endpoint. | Microdialysis provides unparalleled temporal resolution, allowing for pharmacokinetic/pharmacodynamic (PK/PD) modeling. It measures the synaptically active pool of neurotransmitters, which is more functionally relevant than total tissue content. |
| Primary Output | % change from baseline neurotransmitter concentration over time. | ng/mg of tissue for neurotransmitters and metabolites. | A robust increase in synaptic serotonin and dopamine following drug administration provides the strongest possible evidence that the in vitro MAO inhibition translates to a functional outcome in vivo. |
| Animal Usage | Fewer animals are required as each animal serves as its own control with a baseline period.[18] | Requires separate groups of animals for each time point and dose. | Microdialysis is more aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research. |
Part 3: Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western Blot detection method.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express the target protein (e.g., SH-SY5Y for MAO) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Add this compound to the desired final concentration (e.g., 10 µM). For the vehicle control, add an equivalent volume of DMSO. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). An additional sample should be kept at 37°C as a non-heated control.
-
-
Cell Lysis and Protein Isolation:
-
Cool samples to 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific to the target protein (e.g., anti-MAO-B antibody).
-
Quantify band intensities using densitometry. Plot the relative band intensity against the temperature to generate a melting curve. A positive result is a rightward shift in the curve for the drug-treated sample compared to the vehicle control.
-
Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol utilizes a commercial kit format for simplicity and reproducibility.
-
Reagent Preparation:
-
Reconstitute kit components (MAO-A/B enzymes, substrate, probe, inhibitors) as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer. Also prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
To a 96-well black, flat-bottom plate, add assay buffer.
-
Add the test compound dilutions, positive controls, and vehicle control to their respective wells.
-
To measure MAO-A activity, add the MAO-A enzyme to the wells. To measure MAO-B activity, add the MAO-B enzyme to a separate set of wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the substrate and the fluorescent probe.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm). Read every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: In Vivo Microdialysis
This protocol provides a general workflow for a rat model.[16]
-
Surgical Implantation:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex) using predetermined coordinates from a rat brain atlas.
-
Slowly lower a guide cannula to just above the target region and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving animal bowl.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 2-3 hours.
-
Collect baseline samples every 20 minutes for at least one hour (3 samples).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., via intraperitoneal injection) or its vehicle.
-
Continue collecting dialysate samples every 20 minutes for the next 3-4 hours. Immediately add a stabilizer to the samples and store them at -80°C until analysis.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Express the results for each post-injection sample as a percentage of the average baseline concentration.
-
Part 4: Integrated Data Analysis and Workflow
The strength of this validation approach lies in the integration of data from orthogonal assays. A successful validation would yield a coherent dataset where direct target binding (CETSA, Radioligand Assay) leads to a functional change (in vitro inhibition) that produces a predictable physiological outcome (in vivo neurotransmitter increase).
Caption: A logical workflow for the experimental validation of the MoA.
Conclusion
The experimental validation of a predicted mechanism of action is an indispensable process in drug discovery. It requires a systematic, multi-faceted approach that bridges biophysical binding with physiological function. The framework presented here, utilizing a tiered progression from in cellulo target engagement with CETSA, to quantitative in vitro functional assays, and culminating in definitive in vivo neurochemical profiling with microdialysis, provides a robust and logical path to confirming the MoA of this compound. By comparing and integrating data from these orthogonal methods, researchers can build a compelling, evidence-based narrative of a compound's biological activity, significantly de-risking its progression through the development pipeline.
References
-
Cheetham, S. C., & Heal, D. J. (2008). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
-
Yan, Q. S., et al. (1992). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of Neuroscience Methods. [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. [Link]
-
Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Masuda, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. PubMed Central. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
CETSA. (n.d.). CETSA. cetsa.org. [Link]
-
Zhang, R., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Journal of Inflammation Research. [Link]
-
Pajouhesh, H., & Pajouhesh, H. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
Li, X., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Journal of Inflammation Research. [Link]
-
A-STAR7_DOCTOR. (2024). A Systems-Level Framework for Combating Antimicrobial Resistance. Medium. [Link]
-
Li, Y., et al. (2023). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. PubMed Central. [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylaminomethyl Coumaran for Laboratory Professionals
This guide provides a detailed protocol for the proper disposal of 2-Methylaminomethyl coumaran, a specialized chemical compound utilized in advanced research and drug development. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory setting. The following instructions are grounded in established principles of chemical safety and waste management, synthesizing data from analogous compounds to provide a robust framework for handling this specific molecule.
Hazard Identification and Risk Assessment
-
Coumarin Moiety: Coumarin and its derivatives are known to be toxic if swallowed.[1][2][3] Some can cause skin irritation and may lead to allergic skin reactions.[2] They are also recognized as harmful to aquatic life with long-lasting effects.[2][3]
-
Amine Functional Group: Amines as a class of compounds can be corrosive, flammable, and toxic. They can cause severe skin and eye irritation. It is crucial to prevent their release into the environment as they can be harmful to aquatic ecosystems.[4]
Based on this composite analysis, this compound should be handled as a hazardous substance with potential acute oral toxicity, skin and eye irritancy, and environmental toxicity.
Summary of Potential Hazards:
| Hazard Category | Potential Effects | Primary Exposure Routes |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation or allergic reactions.[5][6] | Dermal Contact |
| Eye Damage/Irritation | May cause serious eye irritation.[5][6] | Ocular Contact |
| Aquatic Toxicity | Harmful to aquatic life.[2][3] | Environmental Release |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation or sensitization.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols.[7] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any dusts or aerosols.[7] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use absorbent pads or other suitable absorbent materials to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8]
-
Neutralize (if applicable and safe): For small spills of amine compounds, a neutralizing agent may be used if deemed safe by your institution's safety protocols.
-
Collect and Containerize: Place all contaminated materials (absorbent pads, contaminated gloves, etc.) into a designated, labeled hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution.[9] The first rinse of a contaminated container should be collected as hazardous waste.[7]
-
Dispose of Waste: The hazardous waste container should be sealed and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Spill Response Decision Workflow:
Caption: Decision workflow for responding to a spill of this compound.
Waste Segregation, Collection, and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.[4]
Waste Container Specifications:
| Parameter | Specification | Rationale |
| Container Material | High-density polyethylene (HDPE) or other chemically compatible material.[7] | To prevent degradation of the container by the chemical waste. |
| Container Type | A dedicated, leak-proof container with a secure lid.[7] | To prevent spills and the release of fumes.[4] |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name and any associated hazards.[7] | To ensure proper handling and disposal. |
| Storage Location | A cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4] | To prevent hazardous reactions and degradation of the waste. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically use incineration for final destruction.[7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4][10]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[4]
-
-
Disposal:
-
Once the container is full or has reached the maximum allowable storage time according to your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Overall Disposal Workflow
The following diagram illustrates the comprehensive workflow for the disposal of this compound.
Caption: Overall workflow for the proper disposal of this compound waste.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Contaminants in Amine Gas Treating. CCR SERVICES. [Link]
-
Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
- Method for removing amine from a contaminated hydrocarbon streams.
-
DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc.[Link]
-
Contamination in Amine Systems. Refining Community. [Link]
-
Chemical Properties of 2H-1-Benzopyran-2-one, 7-amino-4-methyl- (CAS 26093-31-2). Cheméo. [Link]
-
Safety Data Sheet: Coumarin. Carl ROTH. [Link]
-
coumaran, 496-16-2. The Good Scents Company. [Link]
-
Safety Data Sheet: Coumarin. Carl ROTH. [Link]
-
Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. [Link]
-
Coumarin 2. PubChem. [Link]
-
2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizin-11-one. PubChem. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. research.auburn.edu [research.auburn.edu]
Navigating the Safe Handling of 2-Methylaminomethyl Coumaran: A Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized compounds like 2-Methylaminomethyl coumaran, a robust understanding of safety protocols is not merely a procedural formality—it is the bedrock of reliable and ethical research. While specific toxicological data for this compound is not extensively published, its structural classification within the coumarin family provides a strong basis for a rigorous and cautious approach to handling.
Coumarins, as a class, are recognized for a range of biological activities, which also necessitates a high degree of caution. The parent compound, coumarin, is classified as a toxic solid.[1] Analogs and derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some are also classified as harmful or toxic if swallowed.[4][5][6][7] Therefore, this guide synthesizes established safety principles for the coumarin class to provide a comprehensive operational plan for the safe handling of this compound, ensuring both personal safety and data integrity.
Hazard Profile: An Evidence-Based Assessment
Understanding the potential hazards is the critical first step in defining appropriate safety measures. Based on the Globally Harmonized System (GHS) classifications for analogous coumarin compounds, we must assume that this compound presents similar risks.
| Hazard Classification | Category | Associated Risk Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed. | [2][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [2][3] |
The oral LD50 for the parent compound, coumarin, in rats is 293 mg/kg, underscoring its toxicity.[1] The primary routes of exposure to mitigate are inhalation of the powder, skin contact, eye contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The selection of each component is deliberate, targeting the specific hazards identified in our assessment. All handling of this compound should occur within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is strongly recommended. | Prevents direct skin contact with the compound.[1] Gloves must be inspected before use and disposed of after handling.[2] |
| Eye & Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over glasses/goggles if there is a significant splash risk. | Protects eyes from airborne particles and accidental splashes.[1][2] |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A complete suit protecting against chemicals may be required based on the scale and risk of the operation.[2] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator is mandatory if handling the solid compound outside of a certified chemical fume hood or ventilated enclosure. | Prevents the inhalation of fine dust particles, a primary exposure route.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[1] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a self-validating workflow designed to minimize risk at every stage of handling.
A. Preparation Phase
-
Designate Area: Confirm that the chemical fume hood is certified and functioning correctly. Ensure the work area is clean and uncluttered.[1]
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and a designated, pre-labeled hazardous waste container.[1]
-
Don PPE: Put on all required PPE in the correct sequence (see workflow diagram below). This is a critical control point to prevent contamination.
B. Handling Phase (Inside Fume Hood)
-
Weighing: Use anti-static weigh paper or a weighing boat. Handle the compound gently to avoid creating airborne dust.[1]
-
Solution Preparation: If making a solution, add the solvent to the vessel that already contains the pre-weighed solid compound. This minimizes the risk of powder dispersal. Cap the vessel securely before mixing.[1]
-
Execution: Perform all experimental steps within the confines of the fume hood.
C. Post-Handling Phase
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.[1]
-
Waste Segregation: Immediately place all contaminated disposable materials (gloves, weigh paper, pipette tips) into the designated hazardous waste container.[1]
-
Doff PPE: Remove PPE in the correct order (see workflow diagram below) to avoid self-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[1][2]
Disposal Plan: Managing Contaminated Waste
Improper disposal can lead to environmental contamination and pose a risk to others. All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
Step-by-Step Disposal Protocol:
-
Segregate: Collect solid waste (gloves, wipes, weigh paper) in a designated, sealable hazardous waste bag or container.[1] Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Label: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[1]
-
Store: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials, awaiting pickup by institutional Environmental Health & Safety (EHS) personnel.
-
Document: Maintain a log of all hazardous waste generated.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, rapid and correct action is paramount.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[2]
-
Eye Contact: Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2][5]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, carefully sweep or scoop up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[2] Do not let the product enter drains.[2][4]
For any exposure, it is critical to show the Safety Data Sheet (SDS) for the compound or a related analog to the attending medical personnel.[2]
By adhering to these rigorous, evidence-based protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in your process begins with a commitment to safety at every step.
References
- CymitQuimica. (2025, December 29). SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling Peucedanocoumarin I.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, December 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
- Cayman Chemical. (2025, October 24). Safety Data Sheet.
- Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin.
- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
